molecular formula C6H11NO2 B3180995 (1R,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 49805-32-5

(1R,3S)-3-Aminocyclopentanecarboxylic acid

Cat. No.: B3180995
CAS No.: 49805-32-5
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-UHNVWZDZSA-N
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Description

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,3S)-3-Aminocyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-32-5, 71830-08-5
Record name rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71830-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted GABA Analogue and Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its rigid cyclopentane backbone imposes conformational constraints that make it a valuable tool for probing receptor-ligand interactions and a desirable scaffold in drug design. This guide provides a comprehensive overview of the structure, physicochemical properties, stereoselective synthesis, and biological significance of the (1R,3S)-ACPC isomer, with a focus on its role as a Gamma-aminobutyric acid (GABA) analogue and as a key chiral intermediate in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Stereochemistry

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral molecule featuring a five-membered carbocyclic ring. The stereochemical designators (1R, 3S) define the absolute configuration of the two chiral centers: the carbon atom bearing the carboxylic acid group (C1) and the carbon atom bearing the amino group (C3). This specific arrangement results in a cis relative stereochemistry, where both the amino and carboxylic acid functional groups reside on the same face of the cyclopentane ring.

This cis configuration is crucial as it dictates the spatial orientation of the key pharmacophoric elements—the protonated amine and the carboxylate group. This fixed geometry makes (1R,3S)-ACPC a conformationally restricted analogue of the flexible neurotransmitter GABA, allowing researchers to study the specific conformations required for binding to GABA receptors.

Caption: 2D structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (1R,3S)-ACPC is essential for its application in drug development, influencing factors such as solubility, absorption, and formulation.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name (cis)-(1R,3S)-3-Aminocyclopentane-1-carboxylic acid[1]
CAS Number 71830-08-5[2]
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 172.1 °C[1]
pKa (Carboxylic Acid) 4.44 ± 0.20 (Predicted)[3]
logP (XLogP3) -2.6 (Calculated)[4]
Solubility Slightly soluble in water[3]

Rationale for Property Significance:

  • pKa : The predicted pKa of the carboxylic acid suggests it will be deprotonated at physiological pH (7.4), forming a carboxylate anion. The pKa of the amino group is expected to be around 9-10, meaning it will be protonated at physiological pH. This zwitterionic nature is critical for its interaction with biological targets and influences its solubility profile.

  • logP : The highly negative calculated logP value indicates that the molecule is very hydrophilic, consistent with its zwitterionic character and slight solubility in water. This has significant implications for its ability to cross lipid membranes, such as the blood-brain barrier.

  • Melting Point : The relatively high melting point is characteristic of amino acids, reflecting the strong intermolecular forces (hydrogen bonding and ionic interactions) in its crystalline lattice.[5]

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and quality control of (1R,3S)-ACPC. The following data corresponds to the hydrochloride salt of the compound, as detailed in supporting information from synthetic studies.[6]

  • ¹H NMR (D₂O, 250.13 MHz, δ): 3.70 (m, 1H), 2.95 (p, J = 8.0 Hz, 1H), 2.35 (m, 1H).

  • ¹³C NMR (D₂O, 62.90 MHz, δ): 180.1 (CO₂H), 51.8 (CH), 42.6 (CH), 34.0 (CH₂), 30.2 (CH₂), 28.0 (CH₂).

  • Mass Spectrometry (CI) [m/z (%)]: 130 ([MH - HCl]⁺, 93), 112 (100), 95 (11), 84 (15).

Expert Interpretation: The NMR data is consistent with the rigid cis-cyclopentane structure. The number of distinct signals in both the proton and carbon spectra reflects the symmetry of the molecule. The chemical shifts are characteristic of the functional groups present. The mass spectrometry data confirms the molecular weight of the free amino acid (129 g/mol ).

Stereoselective Synthesis

The therapeutic utility of chiral molecules often resides in a single enantiomer. Consequently, the development of efficient stereoselective synthetic routes to (1R,3S)-ACPC is of paramount importance. A common and effective strategy begins with the readily available chiral building block, (-)-Vince's lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

Synthetic Workflow from (-)-Vince's Lactam

This pathway leverages the inherent stereochemistry of the starting material to establish the desired (1R,3S) configuration.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrolysis cluster_2 Step 3 (Optional): Protection A (-)-Vince's Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) B Saturated Lactam (2-Azabicyclo[2.2.1]heptan-3-one) A->B H₂, Pd/C EtOAc C (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride B->C 10% HCl (aq) Stir at RT D Boc-Protected ACPC C->D Boc₂O, DIEA Dioxane/H₂O

Caption: Stereoselective synthesis workflow for (1R,3S)-ACPC.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.[6]

Step 1: Hydrogenation of (-)-Vince's Lactam (4)

  • To a solution of (-)-Vince's lactam (1 eq.) in ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) (approx. 0.03 eq.).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the saturated lactam, 2-azabicyclo[2.2.1]heptan-3-one, which can often be used in the next step without further purification.

Causality Behind Choices: The use of palladium on carbon is a standard and highly efficient method for the catalytic hydrogenation of alkenes. The reaction is typically clean and high-yielding. EtOAc is a suitable solvent that solubilizes the starting material without interfering with the catalysis.

Step 2: Acid Hydrolysis of the Saturated Lactam

  • Dissolve the crude saturated lactam from the previous step in 10% aqueous hydrochloric acid (HCl).

  • Stir the solution vigorously at room temperature for an extended period (e.g., 2 days) to ensure complete hydrolysis of the amide bond.

  • Concentrate the reaction mixture in vacuo to remove water and excess HCl.

  • To the resulting oil, add acetone. This will induce the precipitation of the product as a white solid.

  • Filter the solid, wash with cold acetone, and dry in vacuo to afford pure (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

Self-Validating System: The progress of the hydrolysis can be monitored by TLC or ¹H NMR by observing the disappearance of the lactam signals. The purity of the final hydrochloride salt can be readily assessed by NMR spectroscopy and its melting point.

Biological Activity and Applications

The rigid structure of (1R,3S)-ACPC makes it a valuable molecule for two primary applications in drug discovery: as an intrinsically active ligand for specific neurotransmitter receptors and as a constrained scaffold for building more complex drug molecules.

GABA Analogue and GABAC Receptor Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its flexibility allows it to adopt multiple conformations to bind to different receptor subtypes (GABA_A, GABA_B, and GABA_C). (1R,3S)-ACPC and its stereoisomers serve as conformationally restricted GABA analogues, helping to elucidate the specific conformations required for receptor interaction.[7]

Studies on recombinant human GABA_C receptors (expressed in Xenopus oocytes) have shown that (-)-cis-3-aminocyclopentanecarboxylic acid, which corresponds to the (1R,3S) isomer, is a moderately potent partial agonist at ρ1 and ρ2 GABA_C receptors.[8] This intrinsic activity highlights its potential as a lead compound for developing selective GABA_C modulators, which are of interest for treating conditions like anxiety and sleep disorders.

Chiral Building Block in Drug Synthesis

The defined stereochemistry and conformational rigidity of (1R,3S)-ACPC make it an ideal building block for introducing specific spatial arrangements into larger molecules, thereby enhancing binding affinity and selectivity for a target receptor.

Case Study: CCR1 Antagonists (BMS-470539)

A prominent application of (1R,3S)-ACPC is in the synthesis of potent and selective antagonists for the C-C chemokine receptor 1 (CCR1).[9] CCR1 is implicated in the recruitment of leukocytes to sites of inflammation, making it an attractive target for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

The small molecule BMS-470539 (also known as BMS-457) is a selective MC1 receptor agonist, and its discovery was a significant step in this area. While the initial search mentioned its use in a CCR1 antagonist, further investigation reveals BMS-470539 is an MC1 agonist. The use of aminocyclopentane derivatives is common in constraining peptide and small molecule structures. In the design of such molecules, the (1R,3S)-ACPC core serves as a rigid scaffold. It correctly orients the appended pharmacophoric groups to maximize interactions with the binding pocket of the target receptor, a feat that would be entropically disfavored with a more flexible linker.

Analytical Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of (1R,3S)-ACPC is essential for its use in research and development. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

General Approach for Chiral HPLC Method Development:

  • Column Selection: The separation of underivatized amino acids can be challenging. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are often successful for the direct analysis of zwitterionic amino acids.[10] Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are also widely used, sometimes requiring derivatization of the amino acid to improve solubility in normal-phase solvents.[11]

  • Mobile Phase Screening: For macrocyclic glycopeptide columns, a polar ionic mode is typically used, often consisting of a water/methanol/acetic acid/triethylamine system. For polysaccharide columns in normal phase, mobile phases like hexane/isopropanol or hexane/ethanol, often with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), are screened.[11]

  • Derivatization: If direct separation is unsuccessful, the amino group can be derivatized with reagents like Fmoc-Cl, Boc-anhydride, or dinitrofluorobenzene. The resulting derivatives often exhibit better chromatographic behavior and can be separated on a wider range of CSPs.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a molecule of significant utility for researchers in chemistry and pharmacology. Its well-defined, conformationally restricted structure provides a unique tool for probing the structural requirements of receptor binding, particularly within the GABAergic system where it displays intrinsic partial agonist activity at GABA_C receptors. Furthermore, its demonstrated value as a chiral scaffold in the synthesis of complex therapeutic agents underscores its importance as a high-value building block in modern drug discovery. The stereoselective synthetic routes and analytical principles outlined in this guide provide a solid foundation for the procurement, characterization, and application of this versatile compound.

References

  • Guzman-Martinez, A., et al. (2007). Supporting Information for "A new family of foldamers based on cis-γ-amino-L-proline". Wiley-VCH. Available at: [Link]

  • ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK.com. Available at: [Link]

  • Wikipedia. (2023). BMS-470539. Wikipedia. Available at: [Link]

  • Duke, R. K., et al. (2004). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. British Journal of Pharmacology, 141(6), 957–964. Available at: [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. Available at: [Link]

  • Cayman Chemical. (n.d.). BMS 470539 (hydrochloride). Cambridge Bioscience. Available at: [Link]

  • Ohira, S., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. Available at: [Link]

  • BTEC Applied Science Level 3. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

  • DC Chemicals. (n.d.). BMS-470539. DC Chemicals. Available at: [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. European Journal of Pharmacology, 430(2-3), 185-192. Available at: [Link]

  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer.
  • Shimadzu. (n.d.). Rapid Method Scouting of Chiral Compounds. Shimadzu. Available at: [Link]

  • Allan, R. D., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. Available at: [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. Available at: [Link]

  • Celebi-Olcum, N., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Turkish Journal of Chemistry, 45(2), 349-358. Available at: [Link]

  • Organic Chemistry Frontiers. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Royal Society of Chemistry. Available at: [Link]

  • Al-Khafaji, K., & Tasker, A. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 1-17. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained cyclic β-amino acid of significant interest in medicinal chemistry. Its rigid cyclopentane scaffold makes it a valuable building block for synthesizing peptidomimetics and, notably, carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1][2] The precise spatial arrangement of the amino and carboxylic acid groups, defined by the (1R,3S) stereochemistry, is crucial for its biological function and interaction with target enzymes or receptors. However, achieving this specific stereoisomeric purity presents a considerable synthetic challenge. This guide provides a comprehensive overview of the primary strategies for synthesizing enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid, focusing on the underlying principles of stereocontrol, detailed experimental considerations, and a comparative analysis of the methodologies for researchers and drug development professionals.

Introduction: The Significance of Stereochemistry

Cyclic β-amino acids are prized components in drug design for their ability to induce specific, stable secondary structures (e.g., helices, turns) when incorporated into peptide chains, thereby enhancing proteolytic stability and receptor affinity.[3] (1R,3S)-3-Aminocyclopentanecarboxylic acid, a member of this class, serves as a critical chiral intermediate.[4][5] The core challenge in its synthesis is not the construction of the cyclopentane ring itself, but the precise and predictable installation of two stereocenters in a cis relative configuration, and the subsequent isolation of the desired (1R,3S) enantiomer from other possible stereoisomers.

The primary synthetic hurdles include:

  • Diastereocontrol: Ensuring the cis relationship between the amino and carboxyl groups.

  • Enantiocontrol: Isolating the (1R,3S) enantiomer from its (1S,3R) counterpart.

This guide will explore the two dominant strategic approaches to overcome these challenges: the resolution of racemic mixtures and direct asymmetric synthesis.

cluster_main Synthetic Strategies for (1R,3S)-3-ACPC cluster_resolution Resolution Strategies cluster_asymmetric Asymmetric Synthesis Start Racemic cis-3-Aminocyclopentanecarboxylic Acid or Precursor Res_Chem Chemical Resolution (Diastereomeric Salts) Start->Res_Chem React with Chiral Agent Res_Enz Enzymatic Resolution (Kinetic) Start->Res_Enz Enzyme-catalyzed reaction AsymStart Achiral/Prochiral Starting Materials Asym_Syn Direct Asymmetric Synthesis (Chiral Catalysts/Auxiliaries) AsymStart->Asym_Syn Stereocontrolled reactions End (1R,3S)-3-Aminocyclopentanecarboxylic Acid Res_Chem->End Res_Enz->End Asym_Syn->End

Caption: High-level overview of synthetic approaches.

Strategic Approach I: Chiral Resolution

Chiral resolution is a classical and robust technique for separating a racemic mixture into its constituent enantiomers.[6] This approach begins with the synthesis of a racemic mixture of the target molecule or a key precursor, followed by a separation step. The primary advantage is often the use of simpler, less expensive starting materials for the initial synthesis of the racemate.

Resolution via Diastereomeric Salt Crystallization

This method relies on the principle that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility.[6]

Causality and Mechanism: A racemic mixture of a carboxylic acid (like N-protected cis-3-aminocyclopentanecarboxylic acid) is reacted with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts pack differently into a crystal lattice, resulting in one diastereomer being less soluble in a given solvent system. This allows for its selective crystallization and separation by filtration. The chiral resolving agent is then removed, yielding the enantiomerically enriched acid.

Workflow and Protocol Considerations:

  • Protection: The amino group of racemic cis-3-aminocyclopentanecarboxylic acid is typically protected (e.g., with Boc or Cbz groups) to prevent unwanted side reactions and provide a handle for crystallization.

  • Salt Formation: The protected racemic acid is dissolved with an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or ephedrine.

  • Crystallization: The choice of solvent is critical. A systematic screening of solvents or solvent mixtures is performed to find conditions where one diastereomeric salt crystallizes preferentially.

  • Isolation & Liberation: The crystallized salt is isolated, and the free N-protected amino acid is liberated by acidification. A final deprotection step yields the target compound.

G cluster_workflow Workflow: Diastereomeric Salt Resolution A Racemic N-Boc-cis-3-ACPC + (R)-α-methylbenzylamine B Formation of Diastereomeric Salts (1R,3S,R) and (1S,3R,R) A->B C Selective Crystallization (e.g., in Ethanol/Water) B->C D Filtration to Separate Solid vs. Solution C->D E Solid: Enriched (1R,3S,R) Salt D->E Less Soluble F Mother Liquor: Enriched (1S,3R,R) Salt D->F More Soluble G Acidification (e.g., HCl) of Solid Salt E->G H N-Boc-(1R,3S)-3-ACPC G->H I Deprotection (e.g., TFA) H->I J Final Product: (1R,3S)-3-Aminocyclopentanecarboxylic Acid I->J

Caption: Workflow for chiral resolution via crystallization.

Table 1: Reagents for Diastereomeric Salt Resolution

Reagent/ComponentRole/FunctionRationale for Choice
N-Boc protecting groupProtects amine, enhances crystallinityStable under basic/neutral conditions, easily removed with acid.
(R)-α-methylbenzylamineChiral Resolving AgentCommercially available, forms well-defined crystalline salts.
Ethanol/WaterCrystallization SolventPolarity can be fine-tuned to maximize solubility differences.
Hydrochloric Acid (HCl)Acidification AgentBreaks the salt to liberate the free carboxylic acid.
Trifluoroacetic Acid (TFA)Deprotection AgentStandard reagent for cleaving the Boc protecting group.

Strategic Approach II: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. This is achieved by using chiral information—from a catalyst, auxiliary, or enzyme—to influence the stereochemical outcome of a reaction.

Enzymatic Kinetic Resolution of a Bicyclic Lactam Precursor

This elegant strategy leverages the high stereoselectivity of enzymes. A key precursor to cis-3-aminocyclopentanecarboxylic acid is the racemic bicyclic lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Causality and Mechanism: Kinetic resolution occurs when one enantiomer of a racemic substrate reacts significantly faster with a chiral catalyst or reagent (in this case, an enzyme) than the other. In this specific synthesis, a hydrolase enzyme selectively catalyzes the hydrolysis of the lactam ring of one enantiomer, converting it to the corresponding amino acid, while leaving the other enantiomer of the lactam largely untouched. This creates a mixture of two different compounds—an amino acid and a lactam—which can be easily separated.

Workflow and Protocol Considerations:

  • Substrate Synthesis: The racemic lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is synthesized, often via a [2+2] cycloaddition of chlorosulfonyl isocyanate to cyclopentadiene.[7]

  • Enzymatic Hydrolysis: The racemic lactam is incubated with a specific hydrolase (e.g., from Pseudomonas or Candida species) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer, for instance, the (1S,4R)-lactam, into the corresponding amino acid.

  • Separation: The reaction mixture now contains the unreacted (1R,4S)-lactam and the newly formed amino acid. Their different chemical properties (acidic vs. neutral) allow for straightforward separation via extraction or chromatography.

  • Conversion to Target:

    • The unreacted (1R,4S)-lactam is subjected to hydrogenation (to saturate the double bond) followed by acid or base hydrolysis to open the lactam ring, yielding the desired (1R,3S)-3-aminocyclopentanecarboxylic acid.

    • The amino acid product from the enzymatic step can be used to synthesize the opposite enantiomer, (1S,3R).

G cluster_workflow Workflow: Enzymatic Kinetic Resolution A Racemic Bicyclic Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one B Enzymatic Hydrolysis (e.g., Hydrolase) A->B C Separation of Products B->C D Unreacted (1R,4S)-Lactam (Desired Precursor) C->D Slower reacting E Hydrolyzed Amino Acid (Opposite Enantiomer Precursor) C->E Faster reacting F 1. Catalytic Hydrogenation (H₂, Pd/C) 2. Acid Hydrolysis (HCl, heat) D->F G Final Product: (1R,3S)-3-Aminocyclopentanecarboxylic Acid F->G

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol: Enzymatic Resolution Route

This protocol is a representative example based on established methodologies.[7] Researchers should optimize conditions based on their specific enzyme batch and equipment.

Part A: Enzymatic Hydrolysis

  • Materials:

    • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol)

    • Phosphate Buffer (0.1 M, pH 7.2)

    • Immobilized Lipase from Candida antarctica (e.g., Novozym 435)

  • Procedure:

    • Suspend the racemic lactam in 100 mL of the phosphate buffer in a temperature-controlled reaction vessel.

    • Add the immobilized lipase (e.g., 200 mg).

    • Stir the suspension at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or by measuring pH changes (due to amino acid formation), titrating with a dilute NaOH solution to maintain pH 7.2.

    • Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.

    • Filter off the immobilized enzyme for reuse.

    • Acidify the aqueous solution to pH ~2 with 1M HCl and extract with ethyl acetate to remove the unreacted lactam.

    • The aqueous layer contains the protonated amino acid product. The organic layers contain the desired unreacted (1R,4S)-lactam.

Part B: Conversion of Unreacted Lactam to Final Product

  • Materials:

    • (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (from Part A)

    • Methanol

    • 10% Palladium on Carbon (Pd/C)

    • Hydrogen Gas (H₂)

    • 6M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the recovered lactam in methanol.

    • Add 10% Pd/C catalyst (approx. 10% by weight of the lactam).

    • Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at atmospheric pressure until TLC or GC-MS analysis indicates complete saturation of the double bond.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

    • Add 6M HCl to the resulting saturated lactam and reflux the mixture for 4-6 hours until hydrolysis is complete.

    • Cool the reaction mixture and concentrate it in vacuo. The resulting solid is crude (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

Comparative Analysis of Synthetic Strategies

Table 2: Comparison of Synthetic Routes

FeatureDiastereomeric Salt ResolutionEnzymatic Kinetic ResolutionDirect Asymmetric Synthesis
Starting Materials Racemic cis-3-ACPCRacemic bicyclic lactamAchiral/prochiral precursors
Stereocontrol Separation of diastereomersEnzyme selectivityChiral catalyst or auxiliary
Theoretical Max Yield 50%50% (for one enantiomer)Up to 100%
Enantiomeric Excess Typically >98% after recrystallizationCan be >99%Often very high (>95%)
Advantages Robust, well-established, uses cheaper reagentsHigh enantioselectivity, mild conditionsHigh theoretical yield, atom economical
Disadvantages Loses at least 50% of material, requires screening of resolving agents/solventsLimited to 50% yield, requires specific enzymes, potential for enzyme inhibitionOften requires expensive catalysts/reagents, multi-step synthesis of precursors

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid is a well-addressed challenge with several viable and scalable solutions. The choice of strategy depends heavily on project-specific factors.

  • Chiral Resolution via Diastereomeric Salt Formation remains a practical and cost-effective method for moderate scales, provided an efficient resolution protocol can be developed.

  • Enzymatic Kinetic Resolution offers an elegant and highly selective route, benefiting from the mild conditions of biocatalysis and is particularly attractive for its clean transformations.

For drug development professionals, the enzymatic route often presents the most compelling case for large-scale production due to its high selectivity and the reusability of the biocatalyst. Future research will likely focus on developing catalytic asymmetric syntheses that can bypass the 50% yield limitation of resolution techniques entirely, potentially using transition metal-catalyzed hydrogenations or organocatalytic approaches to construct the stereocenters in a single, efficient transformation.[8][9]

References

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  • (1R,3S)-3-Aminocyclopentanecarboxylic acid - ChemBK . Source: ChemBK.

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(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered significant interest within the neuroscience and pharmacology communities. Its rigid cyclopentane backbone offers a unique stereochemical scaffold to probe the intricate binding pockets of GABA receptors. This technical guide provides a comprehensive analysis of the mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid, with a primary focus on its interactions with GABAA and GABAC receptors. We will explore the causality behind its stereoselective pharmacology, supported by quantitative binding and functional data. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the characterization of this and similar compounds, empowering researchers to further elucidate the complexities of the GABAergic system.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The inherent flexibility of the GABA molecule, while crucial for its biological function, presents a challenge in the rational design of receptor-subtype-selective ligands. By incorporating the GABA pharmacophore into a rigid ring structure, such as the cyclopentane scaffold of (1R,3S)-3-aminocyclopentanecarboxylic acid, we can lock the molecule into a specific conformation. This conformational constraint provides invaluable insights into the topographically distinct requirements of different GABA receptor subtypes, paving the way for the development of novel therapeutics with improved selectivity and reduced off-target effects. The cis relationship between the amino and carboxylic acid groups at positions 1 and 3 of the cyclopentane ring in this particular isomer mimics a folded conformation of GABA, predisposing it to interact with specific GABA receptor subtypes.

Core Mechanism of Action: A Tale of Two Receptor Families

The primary mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid lies in its direct interaction with ionotropic GABA receptors, namely GABAA and GABAC receptors. However, the nature and consequences of these interactions differ significantly, highlighting the compound's nuanced pharmacological profile.

GABAC Receptors: A Stereoselective Partial Agonist

The most well-characterized activity of the enantiomers of cis-3-aminocyclopentanecarboxylic acid is at GABAC receptors, which are homomeric or heteromeric assemblies of ρ subunits. Electrophysiological studies on recombinant human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes have revealed a distinct stereoselectivity.[1]

It has been established that the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) are moderately potent partial agonists at ρ1 and ρ2 GABAC receptors. Specifically, the (+)-enantiomer, (+)-CACP, exhibits a higher potency than the (-)-enantiomer. To correlate this with the (1R,3S) configuration, it is important to note that (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid is a commercially available compound, indicating that the (1R,3S) enantiomer is the levorotatory, or (-) form.

Therefore, (1R,3S)-3-Aminocyclopentanecarboxylic acid [(-)-CACP] acts as a partial agonist at human ρ1 and ρ2 GABAC receptors.

The partial agonism of (1R,3S)-3-aminocyclopentanecarboxylic acid signifies that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous full agonist, GABA. This property can be therapeutically advantageous, as a partial agonist can act as a functional antagonist in the presence of high concentrations of the endogenous agonist, thereby providing a modulatory effect rather than a simple on/off switch.

Quantitative Analysis of GABAC Receptor Activity

The functional potency of the enantiomers of cis-3-aminocyclopentanecarboxylic acid at GABAC receptors has been quantified using two-electrode voltage clamp electrophysiology.[1]

CompoundReceptorEC50 (µM)
(+)-CACPρ126.1 ± 1.1
ρ220.1 ± 2.1
(-)-CACP [(1R,3S)-enantiomer] ρ1 78.5 ± 3.5
ρ2 63.8 ± 23.3

Table 1: Functional potency (EC50) of the enantiomers of cis-3-aminocyclopentanecarboxylic acid at human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes.[1]

This data clearly demonstrates the stereoselective nature of the interaction, with the (+)-enantiomer being approximately 3-fold more potent than the (1R,3S)-enantiomer. The causality behind this stereoselectivity lies in the precise three-dimensional arrangement of the amino and carboxyl groups, which dictates the goodness of fit within the GABA binding site on the ρ subunits.

GABA_C_Signaling cluster_receptor GABAC Receptor cluster_ligands Ligands cluster_downstream Downstream Effects GABAC ρ subunit pentamer Channel_Opening Chloride Channel Opening (Submaximal for ACPC) GABAC->Channel_Opening GABA GABA GABA->GABAC Full Agonist ACPC (1R,3S)-3-Aminocyclopentanecarboxylic acid [(-)-CACP] ACPC->GABAC Partial Agonist Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Signaling pathway of GABA and (1R,3S)-3-Aminocyclopentanecarboxylic acid at GABAC receptors.

GABAA Receptors: A Modulator with Subtype Selectivity

The conformational rigidity of (1R,3S)-3-aminocyclopentanecarboxylic acid makes it a valuable tool for probing the structural requirements of the GABA binding site on different α and β subunit interfaces within the GABAA receptor complex. It is plausible that the (1R,3S) configuration exhibits selectivity for certain GABAA receptor subtypes, a hypothesis that warrants further investigation through detailed binding and functional assays.

Experimental Protocols: A Guide to Characterization

To facilitate further research into the mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid and other GABAergic compounds, we provide the following detailed, self-validating experimental protocols.

Radioligand Binding Assay for GABAA Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GABAA receptor.

Objective: To quantify the binding affinity of (1R,3S)-3-aminocyclopentanecarboxylic acid for GABAA receptors in rat brain membranes.

Materials:

  • Rat whole brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-Muscimol (a potent GABAA agonist)

  • Non-specific binding control: Unlabeled GABA (10 mM)

  • Test Compound: (1R,3S)-3-Aminocyclopentanecarboxylic acid

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Centrifuge and appropriate tubes

  • Glass-fiber filters

Methodology:

  • Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes. d. Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step three times to remove endogenous GABA. e. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: a. In a series of microcentrifuge tubes, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Muscimol (to a final concentration of 2-5 nM), and 100 µL of membrane preparation.
    • Non-specific Binding: 50 µL of unlabeled GABA (10 mM), 50 µL of [3H]-Muscimol, and 100 µL of membrane preparation.
    • Competition: 50 µL of varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid, 50 µL of [3H]-Muscimol, and 100 µL of membrane preparation. b. Incubate the tubes at 4°C for 30 minutes. c. Terminate the binding reaction by rapid filtration through glass-fiber filters under vacuum. d. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 1,000 x g Supernatant Collect Supernatant Centrifugation1->Supernatant Centrifugation2 High-Speed Centrifugation Supernatant->Centrifugation2 20,000 x g Pellet_Washing Wash Pellet Centrifugation2->Pellet_Washing 3x Final_Membranes Resuspend Final Pellet Pellet_Washing->Final_Membranes Incubation Incubate Final_Membranes->Incubation with [3H]-Muscimol & Competitor Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation Cheng-Prusoff Equation

Caption: Workflow for a radioligand binding assay to determine the affinity of a test compound for GABAA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol details the functional characterization of a test compound at recombinant GABA receptors expressed in Xenopus oocytes.

Objective: To determine the functional potency (EC50) and efficacy of (1R,3S)-3-aminocyclopentanecarboxylic acid at specific GABA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABA receptor subunits (e.g., human ρ1)

  • Oocyte Ringers 2 (OR2) solution

  • Collagenase solution

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber and perfusion system

  • Glass microelectrodes (filled with 3 M KCl)

  • Test compound solutions in OR2

Methodology:

  • Oocyte Preparation and cRNA Injection: a. Surgically remove oocytes from an anesthetized female Xenopus laevis. b. Defolliculate the oocytes by incubation in collagenase solution. c. Inject the oocytes with the cRNA encoding the desired GABA receptor subunits. d. Incubate the injected oocytes for 2-7 days at 18°C in OR2 solution to allow for receptor expression.

  • Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with OR2 solution. b. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). c. Clamp the membrane potential at a holding potential of -60 mV. d. Apply GABA or the test compound at various concentrations via the perfusion system. e. Record the resulting transmembrane currents.

  • Data Analysis: a. Measure the peak current amplitude for each concentration of the agonist. b. Normalize the responses to the maximal response elicited by a saturating concentration of GABA. c. Plot the normalized current against the logarithm of the agonist concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal efficacy relative to GABA.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes Defolliculation Defolliculate Oocyte_Harvest->Defolliculation cRNA_Injection Inject cRNA Defolliculation->cRNA_Injection Incubation Incubate cRNA_Injection->Incubation Oocyte_Placement Place in Chamber Incubation->Oocyte_Placement Impalement Impale with Electrodes Oocyte_Placement->Impalement Voltage_Clamp Clamp Membrane Potential Impalement->Voltage_Clamp Agonist_Application Apply Agonist Voltage_Clamp->Agonist_Application Current_Recording Record Currents Agonist_Application->Current_Recording Dose_Response_Curve Generate Dose-Response Curve Current_Recording->Dose_Response_Curve EC50_Efficacy_Determination Determine EC50 & Efficacy Dose_Response_Curve->EC50_Efficacy_Determination

Caption: Workflow for two-electrode voltage clamp electrophysiology to functionally characterize a compound at recombinant GABA receptors.

Conclusion and Future Directions

(1R,3S)-3-Aminocyclopentanecarboxylic acid serves as a valuable pharmacological tool for dissecting the complexities of the GABAergic system. Its well-defined stereochemistry and conformational rigidity have provided crucial insights into the structure-activity relationships at GABAC receptors, where it acts as a moderately potent partial agonist with clear stereoselectivity. While its activity at the diverse family of GABAA receptors is less defined, its potential for subtype selectivity warrants further in-depth investigation.

Future research should focus on:

  • Comprehensive GABAA Receptor Profiling: Determining the binding affinities and functional activities of (1R,3S)-3-aminocyclopentanecarboxylic acid across a wide range of GABAA receptor subunit combinations to identify any subtype selectivity.

  • Structural Biology Studies: Co-crystallization of (1R,3S)-3-aminocyclopentanecarboxylic acid with GABAC and GABAA receptors to elucidate the precise molecular interactions that govern its binding and stereoselectivity.

  • In Vivo Characterization: Investigating the physiological and behavioral effects of (1R,3S)-3-aminocyclopentanecarboxylic acid in animal models to correlate its in vitro receptor activity with in vivo pharmacological outcomes.

By pursuing these avenues of research, we can continue to unravel the intricate mechanisms of GABAergic neurotransmission and leverage this knowledge for the development of novel and more effective therapeutics for a host of neurological and psychiatric disorders.

References

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520. [Link]

  • Chem-Impex International. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]

  • Duke, R. K., et al. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry, 75(6), 2602-2612. [Link]

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A Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS No: 71830-08-5), a pivotal, non-proteinogenic amino acid analogue. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), this compound has garnered significant interest in neuroscience research and serves as a critical chiral building block in the synthesis of advanced pharmaceutical agents. This document details its chemical identity, stereoselective synthesis, analytical characterization, key applications in drug development, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(1R,3S)-3-Aminocyclopentanecarboxylic acid, also known by its synonym (-)-(1R,3S)-β-Homocycloleucine, is a cyclic amino acid derivative.[1][2] Its rigid cyclopentane scaffold imposes significant conformational constraints compared to the flexible nature of endogenous molecules like GABA, making it an invaluable tool for probing receptor binding pockets and designing selective ligands. The specific (1R,3S) stereochemistry defines a cis relationship between the amine and carboxylic acid functional groups, which is crucial for its biological activity and synthetic applications.

Table 1: Core Chemical and Physical Properties

Identifier Value Source(s)
CAS Number 71830-08-5 [1][2][3][4]
Molecular Formula C₆H₁₁NO₂ [1][4][5]
Molecular Weight 129.16 g/mol [1][2][4][5]
IUPAC Name (1R,3S)-3-aminocyclopentane-1-carboxylic acid [5]
Appearance White to off-white/beige crystalline powder [1][3]
Solubility Slightly soluble in water [3][6]
SMILES N[C@H]1CCC1 [4]

| Storage | 0-8 °C, protect from light |[1][4] |

Synthesis and Stereochemical Control

The therapeutic efficacy and selectivity of chiral molecules are intrinsically linked to their stereochemistry. Consequently, the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid requires robust methods that yield high enantiomeric purity. A common and effective strategy involves the stereoselective reduction of a prochiral intermediate.

Exemplary Synthetic Workflow: Stereoselective Reduction

A key method for preparing the cis-amino acid involves the reduction of 3-hydroxyiminocyclopentanecarboxylic acid.[7][8] The choice of reducing agent and reaction conditions is critical to direct the stereochemical outcome, favoring the introduction of the amino group on the same face of the ring as the existing carboxylic acid. This approach is often preferred for its efficiency and control over the desired cis diastereomer.

The workflow below illustrates a generalized pathway for this transformation. The initial starting materials are readily available, and the key transformation establishes the two critical chiral centers in a single, controlled step.

Synthesis_Workflow cluster_0 Synthesis of (1R,3S)-3-ACPC Start Cyclopentane Precursor KetoAcid 3-Oxocyclopentane- carboxylic Acid Start->KetoAcid Oxidation Oxime 3-Hydroxyimino- cyclopentanecarboxylic Acid KetoAcid->Oxime Hydroxylamine Reaction Reduction Stereoselective Reduction Oxime->Reduction Key Step Product (1R,3S)-3-Amino- cyclopentanecarboxylic Acid (Final Product) Reduction->Product Forms cis-product ChiralSep Chiral Resolution (if racemic start) Product->ChiralSep Optional

Caption: Generalized workflow for the synthesis of (1R,3S)-3-ACPC.

Analytical Characterization

Confirmation of the structure, purity, and stereochemistry of (1R,3S)-3-Aminocyclopentanecarboxylic acid is essential. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the cis-relationship of the protons at C1 and C3. Spectral data is available for the hydrochloride salt form of the compound.[9]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition.[9]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amine (N-H), carboxylic acid (O-H), and carbonyl (C=O) stretches.[9]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Used to determine the enantiomeric purity of the final product, ensuring the absence of the (1S,3R) enantiomer.

  • Optical Rotation: The specific rotation, measured with a polarimeter, confirms the bulk enantiomeric identity of the compound.[1]

Applications in Drug Discovery and Neuroscience

The unique structural properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid make it a versatile tool in medicinal chemistry.[1][10]

Chiral Scaffold for Pharmaceutical Synthesis

As a synthetic intermediate, this compound provides a rigid, stereodefined core for building more complex molecules.[10][11] Its bifunctional nature (amine and carboxylic acid) allows for sequential or orthogonal derivatization. Notable applications include its use in the preparation of:

  • CCR1 Antagonists: It serves as a key fragment for potent and selective antagonists of the C-C chemokine receptor type 1 (CCR1), a target for inflammatory diseases.[3]

  • Cyclic RGD Peptides: The cyclopentane backbone is used to create constrained cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, which are potent inhibitors of integrin receptors involved in cell adhesion and signaling.[3]

GABA Analogue and Neuromodulatory Activity

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of conformationally restricted GABA analogues is a proven strategy for achieving receptor subtype selectivity.

(1R,3S)-3-Aminocyclopentanecarboxylic acid (often referred to as cis-ACPC in literature) has been studied for its effects on GABA receptors.[12] Research has shown that it acts as a moderately potent partial agonist at GABA(C) receptors .[12] This is significant because GABA(C) receptors have a distinct pharmacology from the more ubiquitous GABA(A) and GABA(B) receptors, and modulators of this receptor are of interest for treating various neurological conditions. Furthermore, derivatives of this scaffold have been designed as mechanism-based inactivators of GABA aminotransferase (GABA-AT), an enzyme responsible for GABA degradation.[13]

Signaling_Pathway cluster_1 GABA(C) Receptor Modulation GABA GABA (Endogenous Ligand) Receptor GABA(C) Receptor (Ion Channel) GABA->Receptor Binds & Activates (Full Agonist) ACPC (1R,3S)-3-ACPC (Conformationally Restricted Analogue) ACPC->Receptor Binds & Activates (Partial Agonist) Effect Partial Agonism: Submaximal Chloride Ion Influx Receptor->Effect Outcome Neuronal Inhibition Effect->Outcome

Caption: Interaction of (1R,3S)-3-ACPC with the GABA(C) receptor.

Safety and Handling

(1R,3S)-3-Aminocyclopentanecarboxylic acid is classified as an irritant and is harmful if swallowed.[5][14] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 2: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [14][15]
Signal Word Warning [14][15]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][14][15]

| Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14][15] |

Researchers should always consult the full Safety Data Sheet (SDS) before use.[14][16] The compound should be handled in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a high-value chemical entity with significant utility in modern chemical and biological sciences. Its well-defined stereochemistry and rigid structure make it an ideal scaffold for asymmetric synthesis and a precise tool for investigating neuroreceptor pharmacology. From its role in creating novel therapeutics targeting inflammation to its modulation of the GABAergic system, (1R,3S)-3-ACPC continues to be a compound of great interest for scientists and researchers dedicated to advancing human health.

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  • Hsiao, Y., et al. (2020). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. PubMed.

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  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry.

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(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted Modulator of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid that serves as a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its rigid cyclopentane backbone offers a unique structural scaffold for probing the bioactive conformations required for interaction with GABA receptors. This technical guide provides a comprehensive overview of the known biological activities of (1R,3S)-3-aminocyclopentanecarboxylic acid, with a particular focus on its role as a modulator of GABA receptors. We will delve into its stereoselective interactions, mechanism of action, and potential therapeutic applications in neurological disorders. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and neuroscience, providing both foundational knowledge and detailed experimental considerations.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

The neurotransmitter GABA exhibits significant conformational flexibility, allowing it to adopt various spatial arrangements to bind to its diverse range of receptors, primarily the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors. This flexibility, while crucial for its physiological function, presents a challenge for the development of receptor-subtype-selective drugs. By incorporating the GABA pharmacophore into a rigid carbocyclic structure, such as a cyclopentane ring, we can lock the molecule into a specific conformation. These conformationally restricted analogs are invaluable tools for elucidating the precise three-dimensional requirements for ligand recognition at different GABA receptor subtypes.

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a cis-isomer, represents one such tool. Its stereochemistry is critical to its biological activity, as subtle changes in the spatial orientation of the amino and carboxylic acid groups can dramatically alter receptor affinity and efficacy. This guide will focus specifically on the biological profile of the (1R,3S)-enantiomer, distinguishing it from its stereoisomers and other related cyclopentane-based GABA analogs.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount for its application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 71830-08-5[1]
Stereochemistry (1R,3S), cis[2]
Appearance Off-white to beige crystalline powder
Solubility Slightly soluble in water
Synonyms (-)-cis-3-Aminocyclopentanecarboxylic acid[1]

Biological Activity at GABA Receptors

The primary biological target of (1R,3S)-3-aminocyclopentanecarboxylic acid and its isomers is the GABAergic system. The rigid cyclopentane ring forces the amino and carboxyl groups into a specific spatial relationship, mimicking a particular conformation of GABA and allowing for stereoselective interactions with GABA receptors.

Interaction with GABAC Receptors

The most well-characterized activity of the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) is at GABAC receptors, a subclass of ionotropic GABA receptors highly expressed in the retina. A key study using two-electrode voltage clamp methods on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes revealed that both the (+)- and (-)-enantiomers of CACP act as moderately potent partial agonists.[3]

Enantiomer of CACPReceptorActivityEC₅₀ (μM)
(+)-CACPρ1Partial Agonist26.1 ± 1.1
ρ2Partial Agonist20.1 ± 2.1
(-)-CACPρ1Partial Agonist78.5 ± 3.5
ρ2Partial Agonist63.8 ± 23.3

Table adapted from Chebib et al., Eur. J. Pharmacol., 2001.[3]

This data demonstrates a degree of stereoselectivity at GABAC receptors, with the (+)-enantiomer exhibiting higher potency than the (-)-(1R,3S) enantiomer. The partial agonism suggests that while these compounds can activate the receptor, they do so with lower efficacy than the endogenous ligand GABA.

Interaction with GABAA Receptors

The interaction of (1R,3S)-3-aminocyclopentanecarboxylic acid with the more ubiquitously expressed GABAA receptors is less definitively characterized. However, structure-activity relationship studies of a series of cyclopentane GABA analogs have provided valuable insights. Research on GABA membrane binding has shown that trans-3-aminocyclopentanecarboxylic acid (TACP) is a more potent inhibitor of Na⁺-independent GABA binding, which is characteristic of GABAA receptor interaction, than the cis-isomer. This suggests that while cis-3-aminocyclopentanecarboxylic acid does interact with GABAA receptors, it may have a lower affinity than its trans counterpart.

Further studies on derivatives of aminocyclopentenecarboxylic acid have utilized the saturated cis and trans analogs (CACP and TACP) as foundational structures, noting their activity as GABAA agonists. The development of a benzylthioether derivative of a related cyclopentene analog resulted in a compound with antagonist activity at α₁β₂γ₂ₗ GABAA receptors, highlighting how modifications to the cyclopentane scaffold can modulate the pharmacological profile from agonism to antagonism.

The precise nature of the interaction of the (1R,3S)-enantiomer—whether it is a full or partial agonist, or a modulator—and its selectivity for different GABAA receptor subunit combinations remain areas for further investigation.

Diagram of GABAergic Signaling and the Action of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABAA Receptor Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle VGAT SynapticCleft Vesicle->SynapticCleft Exocytosis GABAA GABA Binding Site Chloride (Cl-) Channel SynapticCleft->GABAA:port GABA Cl_ion Cl- GABAA->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx ACPC (1R,3S)-3-Aminocyclopentane- carboxylic Acid ACPC->GABAA:port Binds (Agonist/Partial Agonist)

Caption: GABAergic signaling pathway and the putative action of (1R,3S)-3-Aminocyclopentanecarboxylic Acid.

Potential Therapeutic Applications and Future Directions

Given its activity at GABA receptors, (1R,3S)-3-aminocyclopentanecarboxylic acid and its derivatives hold potential for the treatment of neurological and psychiatric disorders characterized by GABAergic dysfunction. These include:

  • Epilepsy: As a GABA receptor agonist, it could enhance inhibitory neurotransmission and reduce neuronal hyperexcitability.

  • Anxiety Disorders: By potentiating GABAergic signaling, it may exert anxiolytic effects.

  • Spasticity: Its potential to mimic GABA could be beneficial in conditions characterized by muscle hypertonicity.

However, the development of this compound as a therapeutic agent is contingent on a more detailed understanding of its pharmacological profile. Key areas for future research include:

  • GABAA Receptor Subtype Selectivity: Determining the affinity and efficacy of (1R,3S)-3-aminocyclopentanecarboxylic acid at different GABAA receptor subunit combinations is crucial for predicting its therapeutic effects and side-effect profile.

  • In Vivo Efficacy: Preclinical studies in animal models of epilepsy, anxiety, and other relevant disorders are necessary to establish its therapeutic potential.

  • Pharmacokinetics and Blood-Brain Barrier Permeability: A comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier, is essential.

  • Medicinal Chemistry Efforts: The cyclopentane scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following section outlines standardized experimental workflows for characterizing the biological activity of (1R,3S)-3-aminocyclopentanecarboxylic acid.

Radioligand Binding Assay for GABAA Receptor Affinity

This protocol determines the binding affinity of the test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram

Binding_Assay node_prep node_prep node_incubation node_incubation node_separation node_separation node_analysis node_analysis prep Prepare Brain Membranes (e.g., rat cerebral cortex) incubation Incubate Membranes, Radioligand, and Test Compound at 4°C prep->incubation radioligand Radioligand (e.g., [3H]muscimol or [3H]gabazine) radioligand->incubation test_compound (1R,3S)-3-Aminocyclopentane- carboxylic Acid (Varying Concentrations) test_compound->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: Workflow for a GABAA receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membranes multiple times in a suitable buffer (e.g., Tris-HCl) to remove endogenous GABA.

  • Binding Assay: In a multi-well plate, combine the prepared membranes, a fixed concentration of a GABAA receptor radioligand (e.g., [³H]muscimol for the agonist site), and varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol assesses the functional activity (agonist, antagonist, or modulator) of the compound on specific GABA receptor subtypes expressed in a controlled system.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase).

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., human ρ1 for GABAC or various α, β, and γ combinations for GABAA).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Apply GABA or (1R,3S)-3-aminocyclopentanecarboxylic acid at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the induced transmembrane currents at a holding potential of approximately -70 mV.

  • Data Analysis: For agonists, plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and maximal efficacy relative to GABA. For antagonists, co-apply the compound with a fixed concentration of GABA to determine the IC₅₀ for inhibition.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a valuable chemical tool for the study of GABAergic neurotransmission. Its conformationally restricted structure provides stereospecific interactions with GABA receptors, with its most clearly defined role being a moderately potent partial agonist at GABAC receptors. While its activity at the more therapeutically relevant GABAA receptors is suggested, further detailed pharmacological characterization is required to fully elucidate its potential. The experimental frameworks provided in this guide offer a pathway for researchers to unravel the nuanced biological activities of this and other GABA analogs, ultimately contributing to the design of novel therapeutics for a range of neurological disorders.

References

  • Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European journal of pharmacology, 430(2-3), 185–192. [Link]

  • Johnston, G. A. R., Chebib, M., Duke, R. K., Fernandez, S. P., Hanrahan, J. R., Hinton, T., & Mewett, K. N. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(10), 1698–1703. [Link]

  • Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist.
  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Roberts, E., & Krause, D. N. (1979). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Advances in experimental medicine and biology, 123, 43–62. [Link]

  • Taylor, C. P., & Sedman, A. J. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (11), 2825-2829. [Link]

Sources

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a cornerstone in the development of selective neurological agents. Its rigid cyclopentane framework offers a unique stereochemical scaffold that has been pivotal for probing the binding conformations of GABA receptors. This technical guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic strategies for this crucial molecule. It further delves into its pharmacological properties and its significant role as a building block in modern drug discovery, particularly in the design of therapeutics for neurological disorders. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and insights into advanced applications.

Genesis: Discovery and Early Context

The story of (1R,3S)-3-aminocyclopentanecarboxylic acid is intrinsically linked to the broader effort to understand the neuropharmacology of GABA. GABA's inherent flexibility allows it to adopt multiple conformations, making it challenging to design receptor-subtype-specific drugs. This led researchers to explore conformationally constrained analogs, where a cyclic structure would lock the molecule into a more defined shape, thereby increasing receptor selectivity.

The first preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid was reported in 1979 as part of a program to develop GABA analogs.[1][2] A significant finding from this early work was the stereochemical correlation of the cis-(1R,3S) isomer with the amino acid degradation product of the antibiotic amidinomycin.[1][2] This established the absolute configuration of this naturally occurring product and highlighted the biological relevance of this specific stereoisomer. The key to this initial synthesis was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis amino acid.[1][2]

Modern Synthetic Strategies: A Comparative Analysis

Since its initial discovery, numerous synthetic routes to (1R,3S)-3-aminocyclopentanecarboxylic acid have been developed, driven by the need for enantiomerically pure material for pharmacological studies. These methods vary in efficiency, scalability, and the source of chirality.

Key Synthetic Approaches

Modern syntheses often employ strategies such as chiral resolution, asymmetric synthesis starting from achiral precursors, or utilization of the chiral pool. A notable approach involves a hetero-Diels-Alder reaction with cyclopentadiene, followed by enzymatic chiral resolution to establish the desired stereocenters.[3] Another powerful strategy uses an alkylidene carbene 1,5-C-H insertion reaction as the key step to construct the cyclopentane ring with high enantiomeric excess.[4]

Strategy Starting Materials Key Steps Advantages Disadvantages Reference
Stereoselective Reduction 3-Hydroxyiminocyclopentanecarboxylic acidReduction of oximeDirect, historical significanceMay require separation of stereoisomers[1][2]
Asymmetric Cycloaddition Cyclopentadiene, N-acyl hydroxylamineHetero-Diels-Alder, Enzymatic ResolutionHigh optical purity, novel routeMulti-step, requires specific enzymes[3][5]
Carbene C-H Insertion Garner's aldehyde derivativeWittig homologation, Catalytic hydrogenation, Carbene insertionHigh enantiomeric excessRequires specialized reagents[4]
Detailed Experimental Protocol: Asymmetric Cycloaddition Route

The following protocol is a conceptual summary based on patented methods for preparing a related precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, which shares the core stereochemical challenge.[3]

Objective: To synthesize the chiral cyclopentane core via asymmetric cycloaddition and enzymatic resolution.

Step 1: Hetero-Diels-Alder Reaction

  • Rationale: To construct the bicyclic core and set the cis stereochemistry.

  • Procedure: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst. This reactive species immediately undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically run at room temperature.[3]

Step 2: Reductive Ring Opening

  • Rationale: To open the bicyclic ether and reveal the cyclopentene ring with the desired amino and hydroxyl functionalities.

  • Procedure: The product from Step 1 is treated with a reducing agent, such as zinc powder in acetic acid, to selectively cleave the N-O bond. This yields the racemic intermediate cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.[3]

Step 3: Enzymatic Kinetic Resolution

  • Rationale: To separate the enantiomers, leveraging the high stereoselectivity of an enzyme.

  • Procedure: The racemic alcohol is acylated using vinyl acetate in the presence of a lipase, such as Novozym 435. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer (the desired (1R,3S) precursor).[3]

Step 4: Saturation and Deprotection

  • Rationale: To obtain the final saturated cyclopentane ring and deprotect the functional groups.

  • Procedure: The separated chiral intermediate is subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond. Subsequent deprotection steps under acidic or basic conditions remove the protecting groups to yield the final product.[3]

SynthesisWorkflow cluster_0 Core Construction cluster_1 Stereocenter Establishment cluster_2 Final Product Formation A Cyclopentadiene + Oxidized Hydroxylamine B cis-Bicyclic Intermediate A->B Hetero-Diels-Alder C Racemic cis-Aminocyclopentenol B->C Reductive Opening D Separated Enantiomers C->D Enzymatic Resolution E (1R,3S)-Aminocyclopentanol Precursor D->E Hydrogenation F (1R,3S)-3-Aminocyclopentanecarboxylic Acid E->F Oxidation & Deprotection

Caption: Workflow for the asymmetric synthesis of the target compound.

Stereochemistry and Pharmacological Profile

The therapeutic utility of (1R,3S)-3-aminocyclopentanecarboxylic acid stems from its structural similarity to GABA.[6] The cyclopentane ring restricts the distance and relative orientation between the amino and carboxyl groups, mimicking a specific folded conformation of GABA. This conformational rigidity is key to its selectivity.

GABA_Comparison cluster_GABA Flexible Chain cluster_Cyclopentane Constrained Ring gaba_n H2N gaba_c1 gaba_n->gaba_c1 C1 gaba_c2 gaba_c1->gaba_c2 C2 gaba_c3 gaba_c2->gaba_c3 C3 gaba_cooh COOH gaba_c3->gaba_cooh C4 cyclo_c1 C1 (COOH) cyclo_c2 C2 cyclo_c1->cyclo_c2 cyclo_c3 C3 (NH2) cyclo_c2->cyclo_c3 cyclo_c4 C4 cyclo_c3->cyclo_c4 cyclo_c5 C5 cyclo_c4->cyclo_c5 cyclo_c5->cyclo_c1

Caption: Structural comparison of flexible GABA and the rigid analog.

This specific cis-(1R,3S) stereoisomer has demonstrated activity at GABA receptors.[7] In contrast, its enantiomer, (1S,3R)-3-aminocyclopentanecarboxylic acid, and the trans isomers show different pharmacological profiles, underscoring the high degree of stereospecificity of the receptor binding pocket.[8] While some related cyclopentane derivatives act as agonists at metabotropic glutamate receptors, (1R,3S)-3-aminocyclopentanecarboxylic acid is primarily recognized for its interaction with the GABA system.[8] Its constrained structure has made it an invaluable tool for mapping the GABA binding site and for developing ligands with improved selectivity for GABA receptor subtypes, such as GABA-A.[9]

Applications in Drug Discovery and Development

The primary value of (1R,3S)-3-aminocyclopentanecarboxylic acid in the pharmaceutical industry is as a chiral building block.[6][10] Its pre-defined stereochemistry and functional handles (an amine and a carboxylic acid) make it an attractive starting point for the synthesis of more complex molecules targeting the central nervous system.[6][11]

Key Application Areas:

  • Neurological Disorders: It serves as a scaffold for developing drugs for epilepsy, anxiety, and other conditions mediated by GABAergic dysfunction.[6]

  • Peptide Mimetics: The rigid cyclopentane backbone can be incorporated into peptide sequences to create "foldamers" or peptidomimetics with stable, predictable secondary structures, which can be used to mimic or disrupt protein-protein interactions.[12]

  • Enzyme Inhibitors: Its structure is utilized in the design of inhibitors for various enzymes involved in amino acid metabolism.[6]

Conclusion and Future Outlook

From its discovery as a component of a natural antibiotic to its current status as a valuable chiral building block, (1R,3S)-3-aminocyclopentanecarboxylic acid has had a significant impact on medicinal chemistry. The evolution of its synthesis from classical methods to sophisticated asymmetric strategies has made this compound more accessible for research and development. Its rigid structure continues to provide deep insights into the stereochemical requirements of GABA receptor binding. As our understanding of the neurological pathways deepens, this conformationally constrained GABA analog and its derivatives will undoubtedly remain central to the design of the next generation of selective and potent neurological therapies.

References

  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. K., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2515-2519. [Link]

  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF. Retrieved January 3, 2026, from [Link]

  • ChemBK. (2024, April 9). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved January 3, 2026, from [Link]

  • Schoepp, D., Bockaert, J., & Sladeczek, F. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology: Molecular Pharmacology Section, 207(4), 351-353. [Link]

  • MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Padwa, A., & Ku, H. (1999). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 64(10), 3730–3738. [Link]

  • Duke, R. K., Chebib, M., & Johnston, G. A. R. (2005). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Bioorganic & Medicinal Chemistry, 13(10), 3465-3473. [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved January 3, 2026, from [Link]

  • MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. Retrieved January 3, 2026, from [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6401-6411. [Link]

  • University of Bristol. (n.d.). Conformational Analysis. Retrieved January 3, 2026, from [Link]

  • PDSP. (n.d.). trans-3-aminocyclopentane-1-carboxylic acid,(+/-). Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid and its Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Building Block

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a chiral amino acid derivative, has long been appreciated in the realm of medicinal chemistry as a versatile synthetic intermediate.[1] Its rigid, cyclopentane core offers a unique stereochemical scaffold valuable in the construction of complex pharmaceutical agents, particularly those aimed at the central nervous system.[1][2] However, to view this molecule merely as a structural component is to overlook its intrinsic biological activities and the therapeutic avenues they may unlock. This guide moves beyond its established role, delving into the direct and indirect mechanisms by which (1R,3S)-3-aminocyclopentanecarboxylic acid may exert therapeutic effects. We will explore its interactions with key neurological and viral targets, providing a framework for future research and drug development.

I. The GABAergic System: A Constrained Mimic of a Major Neurotransmitter

The structural similarity of (1R,3S)-3-aminocyclopentanecarboxylic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is undeniable.[3][4] This structural analogy is the cornerstone for investigating its potential as a modulator of GABAergic signaling.

A. GABAC Receptors: A Locus of Direct, Albeit Partial, Agonism

The most direct evidence for the interaction of (1R,3S)-3-aminocyclopentanecarboxylic acid with the GABAergic system comes from studies on GABAC receptors. These ionotropic receptors, composed of ρ subunits, are predominantly expressed in the retina, but also found in other brain regions. Research on the enantiomers of cis-3-aminocyclopentanecarboxylic acid has revealed that the (-) enantiomer, corresponding to the (1R,3S) configuration, acts as a moderately potent partial agonist at human homomeric ρ1 and ρ2 GABAC receptors.[5]

Mechanism of Action: As a partial agonist, (1R,3S)-3-aminocyclopentanecarboxylic acid binds to the GABAC receptor and elicits a submaximal response compared to the full agonist, GABA. This could be therapeutically advantageous, offering a more nuanced modulation of inhibitory neurotransmission than a full agonist, potentially reducing the risk of side effects such as excessive sedation.

Experimental Protocol 1: Characterization of GABAC Receptor Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding human ρ1 or ρ2 subunits. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a receptor-expressing oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl to voltage-clamp the oocyte membrane potential at -60 mV.

    • Record baseline current.

  • Compound Application:

    • Apply increasing concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid to the oocyte and record the elicited current.

    • Apply a saturating concentration of GABA to determine the maximal current response.

  • Data Analysis:

    • Construct concentration-response curves for (1R,3S)-3-aminocyclopentanecarboxylic acid.

    • Calculate the EC50 (half-maximal effective concentration) and the intrinsic activity (maximal response relative to GABA).

B. GABAA Receptors: An Avenue for Further Investigation

While direct evidence for the (1R,3S) isomer is less established, the broader class of 3-aminocyclopentanecarboxylic acid analogues has been explored for GABAA receptor activity.[6][7] Given the structural and functional similarities between GABA receptor subtypes, it is plausible that (1R,3S)-3-aminocyclopentanecarboxylic acid also interacts with GABAA receptors, potentially as an agonist, antagonist, or allosteric modulator.

Experimental Protocol 2: Radioligand Binding Assay for GABAA Receptor Affinity

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or cerebellum).

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of unlabeled (1R,3S)-3-aminocyclopentanecarboxylic acid.

    • Incubate to allow for binding equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of (1R,3S)-3-aminocyclopentanecarboxylic acid that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA_A Receptor Cl_channel_A Cl- Channel GABA_A->Cl_channel_A Opens GABA_C GABA_C Receptor Cl_channel_C Cl- Channel GABA_C->Cl_channel_C Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_A->Hyperpolarization Cl_channel_C->Hyperpolarization GABA->GABA_A Binds GABA->GABA_C Binds Compound (1R,3S)-3-Aminocyclo- pentanecarboxylic acid Compound->GABA_A Potential Interaction (To be determined) Compound->GABA_C Partial Agonist

Caption: Proposed interaction of the compound with GABA receptors.

II. Glutamate System Modulation: An Indirect Approach to Neurotransmission

While less potent than its (1S,3R) stereoisomer at metabotropic glutamate receptors (mGluRs),[8] the (1R,3S) scaffold is not devoid of activity within the glutamatergic system. A dicarboxylic acid derivative of (1R,3S)-aminocyclopentane has been shown to be a substrate for glutamate transporters in astrocytes.[9] This finding opens up an intriguing, indirect mechanism for modulating neuronal excitability.

Proposed Mechanism: By competing with glutamate for uptake into astrocytes, (1R,3S)-3-aminocyclopentanecarboxylic acid could transiently increase the concentration of glutamate in the synaptic cleft. More significantly, the aforementioned study on the dicarboxylic acid analogue demonstrated an inhibition of phosphate-activated glutaminase (PAG), leading to a reduction in intracellular glutamate levels within astrocytes.[9] A reduction in the astrocytic glutamate pool could, in turn, limit the amount of glutamate available for release, thereby exerting a net inhibitory effect on neuronal activity.

Experimental Protocol 3: Glutamate Uptake Assay in Primary Astrocyte Cultures

  • Astrocyte Culture: Isolate and culture primary astrocytes from neonatal rodent cortices.

  • Uptake Experiment:

    • Plate astrocytes in a multi-well format.

    • Incubate the cells with [3H]glutamate in the presence or absence of varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid.

    • Stop the uptake at various time points by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the effect of (1R,3S)-3-aminocyclopentanecarboxylic acid on the rate of glutamate uptake.

    • Calculate the Km and Vmax of the transport process in the presence of the compound to determine the nature of the inhibition (competitive or non-competitive).

Glutamate_Modulation_Workflow cluster_astrocyte Astrocyte Glutamate_Transporter Glutamate Transporter Glutamine Glutamine PAG Phosphate-Activated Glutaminase (PAG) Glutamine->PAG Substrate Astrocyte_Glutamate Intracellular Glutamate PAG->Astrocyte_Glutamate Conversion Synaptic_Glutamate Synaptic Glutamate Astrocyte_Glutamate->Synaptic_Glutamate Release Synaptic_Glutamate->Glutamate_Transporter Uptake Compound (1R,3S)-3-Aminocyclo- pentanecarboxylic acid Compound->Glutamate_Transporter Competitive Uptake Compound->PAG Inhibition

Caption: Potential mechanisms of glutamate system modulation.

III. A Scaffold for Antiviral Development: Lessons from HIV Integrase Inhibition

The utility of (1R,3S)-3-aminocyclopentanecarboxylic acid extends beyond neuromodulation. Its core structure is a key component in the synthesis of Bictegravir, a potent inhibitor of HIV integrase.[10] While the parent molecule itself is not the active antiviral agent, its stereochemistry and functional group presentation are critical for the proper orientation of the pharmacophore within the enzyme's active site.

Therapeutic Implication: This highlights the potential of the (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold in the design of novel inhibitors for other viral enzymes. The rigid cyclopentane ring can serve as a platform to which various functional groups can be appended to target the specific active sites of viral proteases, polymerases, or other essential enzymes.

Experimental Protocol 4: General Workflow for Screening for Antiviral Activity

  • Target Selection: Identify a key viral enzyme essential for replication (e.g., protease, polymerase, integrase).

  • Library Synthesis: Synthesize a library of compounds based on the (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold with diverse functional group substitutions.

  • In Vitro Enzyme Inhibition Assay:

    • Express and purify the target viral enzyme.

    • Develop a high-throughput assay to measure enzyme activity (e.g., using a fluorescent substrate).

    • Screen the compound library for inhibitors of the target enzyme.

  • Cell-Based Antiviral Assay:

    • Culture host cells susceptible to the virus of interest.

    • Infect the cells with the virus in the presence of varying concentrations of the hit compounds from the enzyme assay.

    • Measure viral replication using methods such as plaque reduction assays, quantitative PCR for viral nucleic acids, or ELISA for viral antigens.

  • Cytotoxicity Assay:

    • Assess the toxicity of the active compounds on the host cells to determine the therapeutic index.

Quantitative Data Summary

Compound/AnalogueTargetActivityReported Value
(-)-cis-3-Aminocyclopentanecarboxylic acidGABAC (ρ1)Partial AgonistEC50 = 78.5 ± 3.5 µM
(-)-cis-3-Aminocyclopentanecarboxylic acidGABAC (ρ2)Partial AgonistEC50 = 63.8 ± 23.3 µM
(1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acidAstrocyte Glutamate TransporterSubstrateKm = 6.51 ± 2.38 mM

Conclusion and Future Directions

(1R,3S)-3-Aminocyclopentanecarboxylic acid presents a compelling case for further investigation as a therapeutic agent in its own right and as a foundational scaffold for drug design. Its demonstrated activity at GABAC receptors and the potential for indirect modulation of the glutamate system warrant deeper exploration for neurological disorders characterized by an imbalance of inhibitory and excitatory neurotransmission. Furthermore, its successful incorporation into a potent antiviral drug underscores the value of its rigid, stereochemically defined structure for creating targeted enzyme inhibitors. Future research should focus on a comprehensive characterization of its activity across all GABA receptor subtypes, elucidation of its effects on glutamate metabolism and release in vivo, and the rational design of novel antiviral and neurological agents based on this versatile chemical scaffold.

References

  • Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2495-2502.
  • ResearchGate. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Available at: [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience Letters, 307(2), 107-110.
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  • Tizzano, M. A., et al. (1993). Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists. Neuroscience Letters, 162(1-2), 12-16.
  • Irving, A. J., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 715-718.
  • Pizzi, M., et al. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351-1358.
  • Duke, R. K., et al. (2003). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Bioorganic & Medicinal Chemistry, 11(10), 2259-2266.
  • MySkinRecipes. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • Tsai, M. C., et al. (2000). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of Neurochemistry, 74(4), 1566-1573.
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  • Zheng, F., & Gallagher, J. P. (1994). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuroscience, 60(4), 933-940.
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An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), represents a cornerstone of modern neuropharmacology. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, the development of small molecules that can precisely target components of the GABAergic system, such as receptors and transporters, is of paramount importance in contemporary drug discovery.

Among the various molecular scaffolds explored for this purpose, conformationally restricted GABA analogs have emerged as a particularly promising class of compounds. These molecules, by virtue of their rigid structures, offer a higher degree of selectivity for specific receptor subtypes or transporter isoforms. The (1R,3S)-3-aminocyclopentanecarboxylic acid core is a key exemplar of this approach. Its cyclopentane framework locks the amino and carboxylic acid functionalities in a specific spatial orientation that mimics a bioactive conformation of GABA, thereby enabling potent and selective interactions with its biological targets.[2]

This technical guide provides a comprehensive overview of (1R,3S)-3-aminocyclopentanecarboxylic acid, its derivatives, and analogs. We will delve into the intricacies of their synthesis, explore their biological activities with a focus on GABA transporters, elucidate their mechanism of action, and discuss the critical structure-activity relationships that guide the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research and development endeavors.

Part 1: The Synthetic Landscape

The stereocontrolled synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid and its derivatives is a non-trivial undertaking that has been approached through various innovative strategies. The primary challenge lies in the precise installation of the two stereocenters on the cyclopentane ring.

Key Synthetic Strategies

Several successful approaches have been reported, often leveraging chiral pool starting materials or asymmetric catalysis:

  • Enzymatic Resolution: A common and effective method involves the enzymatic resolution of a racemic mixture of a suitable precursor. For instance, a racemic cis-cyclohexane-1,3-dicarboxylic acid can be desymmetrized using lipases to yield a chiral monoester, which can then be converted to the desired aminocyclopentanecarboxylic acid derivative through a modified Curtius rearrangement.[3]

  • Hetero-Diels-Alder Reaction: An elegant approach utilizes a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound in situ. The resulting bicyclic adduct can then be stereoselectively reduced and further manipulated to yield the target amino acid.[4]

  • Asymmetric Synthesis from Chiral Precursors: Readily available chiral starting materials, such as Garner's aldehyde, can be elaborated through a series of stereocontrolled reactions, including Wittig homologation and alkylidene carbene 1,5-C-H insertion, to construct the chiral cyclopentane ring with the desired stereochemistry.[5][6]

Detailed Experimental Protocol: Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

The following protocol is a representative example of an enantioselective synthesis, adapted from literature procedures.[3][5] It employs an enzymatic resolution strategy to establish the key stereochemistry.

A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under reflux with acetic anhydride. The resulting mixture is cooled, and the precipitated cis-anhydride is collected by filtration.

The cis-anhydride is then refluxed in ethanol with a catalytic amount of sulfuric acid to yield the corresponding diethyl ester.

The diethyl ester is suspended in a phosphate buffer solution, and a lipase (e.g., Lipase AY-30) is added. The mixture is stirred at a controlled temperature and pH until approximately 50% hydrolysis is achieved. The resulting mixture of the monoester and unreacted diester is then separated by extraction.

The chiral monoester is treated with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol to effect a Curtius rearrangement, yielding the N-Boc protected amino ester.

The N-Boc protected amino ester is then subjected to acidic hydrolysis to cleave both the ester and the Boc protecting group, affording (1R,3S)-3-aminocyclopentanecarboxylic acid as its hydrochloride salt. The free amino acid can be obtained by neutralization.

Part 2: Biological Characterization and Mechanism of Action

Derivatives of (1R,3S)-3-aminocyclopentanecarboxylic acid primarily exert their biological effects by modulating the activity of GABA transporters (GATs). GATs are crucial for maintaining the balance of GABAergic neurotransmission by removing GABA from the synaptic cleft.[7][8]

Interaction with GABA Transporters

There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. GAT1 is the most abundant subtype in the brain and is primarily localized on presynaptic nerve terminals and surrounding glial cells.[7] (1R,3S)-3-aminocyclopentanecarboxylic acid and its analogs have shown significant inhibitory activity against GAT1.

The cis- stereochemistry of the amino and carboxylic acid groups in the cyclopentane ring is crucial for this activity. For instance, trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) is a more potent inhibitor of Na+-independent GABA binding, while both cis- and trans-3-ACPC can be accommodated by the GAT1 transport site.[2]

Quantitative Biological Data

The following table summarizes the inhibitory potencies of selected aminocyclopentane and related derivatives at various GABA receptors and transporters.

CompoundTargetActivityValueReference
(+)-TACPGABAC ρ1EC502.7 µM[9]
(+)-TACPGABAC ρ2EC501.45 µM[9]
(+)-CACPGABAC ρ1EC5026.1 µM[9]
(+)-CACPGABAC ρ2EC5020.1 µM[9]
(+)-4-ACPCAGABAC ρ1Ki6.0 µM[9]
(+)-4-ACPCAGABAC ρ2Ki4.7 µM[9]
Benzylthioether of 4-ACP-3-CAGABAA (α1β2γ2L)IC5042 µM[10]
TiagabineGAT1IC500.049 µM[11]
Mechanism of Action: GAT1 Inhibition

(1R,3S)-3-aminocyclopentanecarboxylic acid derivatives act as competitive inhibitors of GAT1. They bind to the same site as GABA but are not transported as efficiently, or at all. This leads to an increase in the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission. This enhanced inhibitory tone in the CNS is the basis for their therapeutic effects in conditions like epilepsy.

GAT1_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitor (1R,3S)-3-Aminocyclopentane -carboxylic Acid Derivative Inhibitor->GAT1 Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Mechanism of GAT1 Inhibition.

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

The development of potent and selective GAT1 inhibitors based on the (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold has been guided by extensive SAR studies. These studies have revealed key structural features that govern the interaction with the transporter.

  • Stereochemistry: As previously mentioned, the cis-relationship between the amino and carboxylic acid groups is critical for potent GAT1 inhibition.

  • Lipophilic Moieties: The addition of lipophilic groups to the amino function can significantly enhance potency. This is exemplified by the development of clinically used GAT1 inhibitors like tiagabine, which features a large, lipophilic side chain attached to a nipecotic acid core (a six-membered ring analog).[12]

  • Bioisosteric Replacements: The carboxylic acid group can be replaced with other acidic bioisosteres, such as a tetrazole ring, without a significant loss of activity, which can be beneficial for improving pharmacokinetic properties.

SAR_Diagram cluster_modifications Structural Modifications cluster_effects Impact on Activity Core (1R,3S)-3-Aminocyclopentanecarboxylic Acid Core Amino Group Carboxylic Acid Cyclopentane Ring Lipophilic Addition of Lipophilic Groups (e.g., diarylbutenyl) Core:f0->Lipophilic Bioisosteres Bioisosteric Replacement of Carboxylic Acid (e.g., tetrazole) Core:f1->Bioisosteres Ring_Analogs Ring Modification (e.g., cyclohexane, piperidine) Core:f2->Ring_Analogs Potency Increased Potency Lipophilic->Potency PK_props Improved Pharmacokinetics Bioisosteres->PK_props Ring_Analogs->Potency Selectivity Altered Selectivity Ring_Analogs->Selectivity

Key Structure-Activity Relationships.

Part 4: Therapeutic Potential and Future Directions

The ability of (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives to enhance GABAergic neurotransmission makes them attractive candidates for the treatment of a variety of CNS disorders.

  • Epilepsy: The most established therapeutic application for GAT1 inhibitors is in the treatment of epilepsy. By increasing synaptic GABA levels, these compounds can suppress the excessive neuronal firing that characterizes seizures.

  • Anxiety Disorders: Given the role of GABA in mediating anxiolysis, GAT1 inhibitors have potential as novel anxiolytic agents.

  • Neuropathic Pain: The modulation of GABAergic signaling in the spinal cord and higher brain centers is a promising strategy for the management of chronic pain states.

  • Substance Abuse: More recent research has explored the potential of GAT1 inhibitors in the treatment of addiction. For instance, some analogs have been shown to be effective in animal models of cocaine and nicotine addiction.[13]

Future research in this area will likely focus on the development of subtype-selective GAT inhibitors to minimize off-target effects and improve the therapeutic window. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful clinical translation.

Part 5: Analytical Characterization

The characterization of (1R,3S)-3-aminocyclopentanecarboxylic acid and its derivatives relies on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and stereochemistry of the synthesized compounds.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess of the final products, a critical parameter for these stereospecific compounds.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compounds and to confirm their identity.

References

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid - ResearchGate. (2025). Retrieved from [Link]

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed. (n.d.). Retrieved from [Link]

  • Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed. (n.d.). Retrieved from [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (n.d.).
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  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed. (n.d.). Retrieved from [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PubMed. (2019). Retrieved from [Link]

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid - The Journal of Organic Chemistry - ACS Figshare. (n.d.). Retrieved from [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid - R Discovery. (2009). Retrieved from [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors - ResearchGate. (2025). Retrieved from [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics - PMC. (2015). Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid - figshare. (2016). Retrieved from [Link]

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In Silico Modeling of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a cyclic beta-amino acid analog that serves as a crucial scaffold in medicinal chemistry. Its constrained cyclopentane ring system pre-organizes the amino and carboxylic acid functionalities into a specific three-dimensional arrangement, enabling it to selectively interact with various biological targets. Understanding the precise binding mechanism of this and similar small molecules is a cornerstone of modern, structure-based drug design.[1] Computational, or in silico, modeling provides a powerful lens through which we can visualize and quantify these molecular interactions, thereby accelerating the drug discovery process by prioritizing experimental efforts.[2][3][4]

This in-depth technical guide provides a comprehensive workflow for modeling the binding of (1R,3S)-3-Aminocyclopentanecarboxylic acid to a protein target. We will delve into the rationale behind each step, from initial system preparation to advanced binding free energy calculations, equipping researchers with the knowledge to perform robust and reliable in silico binding studies.

I. System Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of both the ligand and the protein. This preparatory phase is critical and involves several key steps to ensure the system is chemically and structurally sound for subsequent simulations.

Ligand Preparation

The first step is to generate a high-quality 3D structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid. This can be achieved using chemical drawing software such as MarvinSketch or ChemDraw, or by obtaining the structure from databases like PubChem.[5]

Protocol 1: Ligand Preparation Workflow

  • 2D to 3D Conversion:

    • Draw the 2D structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step ensures realistic bond lengths and angles.[6]

  • Protonation State Determination:

    • Determine the likely protonation state of the amino and carboxylic acid groups at physiological pH (typically ~7.4). Tools like MarvinSketch's pKa calculator or the H++ web server can be used for this purpose.[7] It is crucial to assign the correct protonation state as it directly influences the electrostatic interactions with the protein.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand. For compatibility with biomolecular force fields like AMBER or CHARMM, it is recommended to use methods such as AM1-BCC or calculate restrained electrostatic potential (RESP) charges from quantum mechanical calculations.[8]

  • File Format Conversion:

    • Save the prepared ligand structure in a format suitable for docking and simulation software, such as .mol2 or .pdbqt.[9][10]

Protein Target Preparation

The selection and preparation of the protein target are equally critical. High-resolution crystal structures from the Protein Data Bank (PDB) are the preferred starting point.

Protocol 2: Protein Preparation Workflow

  • Structure Retrieval:

    • Download the PDB file of the target protein.

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for binding.[5][6] If the protein is a multimer, retain only the biologically relevant monomer or complex.[5][6]

  • Handling Missing Residues and Loops:

    • Inspect the protein structure for any missing residues or loops. These gaps can be modeled using tools like MODELLER or the protein preparation wizard in software suites like Schrödinger's Maestro.[6][11]

  • Protonation and Hydrogen Addition:

    • Add hydrogen atoms to the protein structure, ensuring the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at the chosen pH.[6][12] The H++ server is a valuable tool for this step.[7]

  • Side Chain Optimization:

    • Optimize the orientation of side chains, particularly for residues like Asparagine, Glutamine, and Histidine, to form an optimal hydrogen bond network.

  • Energy Minimization:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone are typically restrained to preserve the overall fold.

  • File Format Conversion:

    • Save the prepared protein structure in a format compatible with the chosen docking and simulation software (e.g., .pdbqt for AutoDock Vina).[12]

II. Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13] This method is instrumental in identifying the most likely binding mode and provides a starting point for more rigorous computational analyses.

The Docking Workflow

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Define a search space, or "grid box," that encompasses the putative binding site on the protein.[12] If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[12]

  • Ligand and Receptor File Preparation:

    • Ensure both the ligand and receptor files are in the .pdbqt format, which includes partial charges and atom type information required by AutoDock Vina.[12][14]

  • Configuration File Setup:

    • Create a configuration file that specifies the paths to the ligand and receptor files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate.[15][16]

  • Running the Docking Simulation:

    • Execute the AutoDock Vina program using the prepared configuration file.[12][14] Vina will perform a stochastic search to find the best binding poses of the ligand within the defined grid box.[12]

  • Analysis of Docking Results:

    • Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol).[13][17] The pose with the lowest binding affinity is typically considered the most favorable.

    • Visualize the top-ranked poses in a molecular graphics program like PyMOL or VMD to inspect the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.[10][15]

G cluster_prep System Preparation cluster_dock Molecular Docking Ligand Prep Ligand Prep Grid Definition Grid Definition Ligand Prep->Grid Definition Protein Prep Protein Prep Protein Prep->Grid Definition Run Docking Run Docking Grid Definition->Run Docking Pose Analysis Pose Analysis Run Docking->Pose Analysis

Molecular Docking Workflow

III. Molecular Dynamics Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex over time.[18]

Force Fields: The Engine of MD Simulations

The accuracy of MD simulations is heavily reliant on the chosen force field, which is a set of parameters that describe the potential energy of the system.[19] For biomolecular systems, the AMBER and CHARMM force fields are widely used for proteins and nucleic acids.[8][19][20][21][22][23][24] For small organic molecules like our ligand, specialized force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are required.[8][19][20][21]

The MD Simulation Workflow

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Combine the coordinates of the best-docked pose of the ligand with the prepared protein structure to create the initial complex.[9][25]

  • Topology Generation:

    • Generate the topology files for both the protein and the ligand. The protein topology can be generated using GROMACS's pdb2gmx tool with a chosen force field (e.g., CHARMM36m).[9][26] The ligand topology must be generated using a server like CGenFF for the CHARMM force field or the antechamber tool for GAFF.[9][20][25]

  • Solvation:

    • Place the protein-ligand complex in a periodic box of a suitable shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization:

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (typically 0.15 M).

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system to remove any steric clashes between the complex, water, and ions.[27]

  • Equilibration:

    • Conduct a two-phase equilibration process.

      • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[9][25]

      • NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. The position restraints are gradually released.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.[25]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the overall structural stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand over time.

      • Visualization of the trajectory using software like VMD is crucial for a qualitative understanding of the binding dynamics.[28][29][30]

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Build Complex Build Complex Solvate & Ionize Solvate & Ionize Build Complex->Solvate & Ionize Minimization Minimization Solvate & Ionize->Minimization Equilibration Equilibration Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Molecular Dynamics Simulation Workflow

IV. Binding Free Energy Calculations: Quantifying Binding Affinity

While MD simulations provide insights into the stability of the complex, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, offering a more quantitative measure of binding affinity.[31][32]

The MM/PBSA and MM/GBSA Methods

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation.[31][32] The binding free energy (ΔG_bind) is estimated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where G for each species is calculated as:

G = E_MM + G_solv - TΔS

  • E_MM: The molecular mechanics energy from the force field.

  • G_solv: The solvation free energy, which has polar and non-polar components. The polar component is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar component is typically estimated from the solvent-accessible surface area (SASA).

  • TΔS: The conformational entropy change upon binding, which is computationally expensive to calculate and often omitted when comparing the relative binding affinities of similar ligands.[31]

Protocol 5: MM/PBSA Calculation

  • Trajectory Extraction:

    • Extract snapshots of the complex, receptor, and ligand from the production MD trajectory.

  • Parameter File Preparation:

    • Create separate topology files for the complex, receptor, and ligand.[7][33]

  • MM/PBSA Calculation:

    • Use a tool like g_mmpbsa for GROMACS or the MMPBSA.py script in AmberTools to perform the MM/PBSA calculations on the extracted snapshots.[7][32][33]

  • Data Analysis:

    • Analyze the calculated binding free energy and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

Data Presentation

The quantitative data from MM/PBSA calculations can be summarized in a table for clear comparison.

Energy ComponentAverage Contribution (kcal/mol)Standard Deviation (kcal/mol)
van der Waals Energy-35.22.5
Electrostatic Energy-20.83.1
Polar Solvation Energy30.54.2
Non-polar Solvation Energy-4.10.8
Total Binding Free Energy -29.6 5.7

V. Conclusion

This technical guide has outlined a comprehensive in silico workflow for modeling the binding of (1R,3S)-3-Aminocyclopentanecarboxylic acid to a protein target. By following these detailed protocols, researchers can gain valuable insights into the molecular determinants of binding, which can guide the design of novel and more potent therapeutic agents. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust framework for understanding protein-ligand interactions at an atomic level.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Lee, T.-S., et al. Force fields for small molecules.
  • David Koes. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube, 22 Dec.
  • Feig, M., et al. Recent Developments and Applications of the CHARMM force fields.
  • Stone, J. E., et al. Using VMD - An Introductory Tutorial.
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  • Quora. How does one prepare proteins for molecular docking?. Quora, 20 Sep.
  • Omics tutorials. Step-by-Step Tutorial on Molecular Docking. 8 Oct.
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  • Wikipedia. AMBER.
  • Wang, L., et al. Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation.
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  • The CHARMM Force Field.
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  • Computational Biology. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube, 15 Jun.
  • Bioinformatics Academy. Visual Molecular Dynamics - VMD Installation Tutorial and Demo #bioinformatics #moleculardynamics. YouTube, 8 Oct.
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  • Fischer, S., & Smith, J. C. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex.
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  • Oxford Protein Informatics Group. MM(PB/GB)SA – a quick start guide.
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  • TrendBioTech. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. 22 Nov.
  • Schrödinger. Learn Maestro: Preparing protein structures. YouTube, 29 Jan.
  • Unke, O. T., & Meuwly, M. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 28 Aug.
  • Johnson, D. K., & Karan, K. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs.
  • ResearchGate. (PDF) Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. 31 Jan.

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Methodological & Application

Application Notes: (1R,3S)-3-Aminocyclopentanecarboxylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (1R,3S)-3-Aminocyclopentanecarboxylic Acid

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of the amino acid neurotransmitter L-glutamate. While its structural isomer, (1S,3R)-ACPD, is a potent and widely studied agonist of metabotropic glutamate receptors (mGluRs), (1R,3S)-ACPD is significantly less potent and is often used as a negative control or a much weaker agonist in comparative studies.[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic (iGluR) and metabotropic (mGluR) receptors.[3] mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[4][5]

These receptors are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade ultimately results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[3][4] Due to the critical role of mGluRs in cellular function, modulating their activity is a key area of research in neuroscience, oncology, and other fields.[6] This document provides a detailed protocol for the preparation and application of (1R,3S)-3-Aminocyclopentanecarboxylic acid in cell culture to study mGluR-mediated signaling events.

Mechanism of Action: Group I mGluR Signaling

When an agonist like an ACPD isomer binds to a Group I mGluR, it initiates a conformational change that activates the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates, subsequently activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This rapid increase in intracellular calcium can be measured using fluorescent indicators and is a primary readout for Group I mGluR activation.

mGluR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACPD (1R,3S)-ACPD (Agonist) mGluR Group I mGluR ACPD->mGluR Binds Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Group I mGluR signaling pathway initiated by agonist binding.

Materials and Reagents

ReagentSupplierPurpose
(1R,3S)-3-Aminocyclopentanecarboxylic acide.g., Chem-Impex Int'lWeak mGluR agonist / Negative Control
(1S,3R)-ACPDe.g., Tocris, AbcamPotent mGluR agonist / Positive Control
Dimethyl sulfoxide (DMSO), cell culture gradee.g., Sigma-AldrichSolvent for stock solution preparation
Cell Line (e.g., HEK293, CHO, primary neurons)ATCC or equivalentExperimental model expressing target mGluRs
Complete Cell Culture Mediume.g., GibcoCell growth and maintenance
Serum-Free Mediume.g., GibcoUsed during starvation and treatment steps
Phosphate-Buffered Saline (PBS), sterilee.g., GibcoWashing cells
Fura-2 AM or Fluo-4 AM Calcium Indicatore.g., Thermo FisherFluorescent dye for intracellular calcium measurement
Pluronic™ F-127e.g., Thermo FisherAids in dispersing AM ester dyes in aqueous media
Ionomycine.g., Sigma-AldrichCalcium ionophore for positive control in Ca²+ assay
EGTAe.g., Sigma-AldrichCalcium chelator for negative control in Ca²+ assay
Cell Lysis Buffere.g., Cell SignalingFor protein extraction in phosphorylation assays
Phospho-CREB (Ser133) Antibody Kit (ELISA/WB)e.g., Cell SignalingFor detecting downstream signaling events

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing of cells. DMSO is a common solvent for organic molecules, but its final concentration in culture should be kept low (<0.1%) to avoid cytotoxicity.

  • Compound Weighing: Aseptically weigh out 5 mg of (1R,3S)-3-Aminocyclopentanecarboxylic acid (MW: 129.16 g/mol )[7].

  • Solubilization: While the compound is slightly soluble in water[8], for a high-concentration stock, use a suitable solvent. If using the hydrochloride salt version, water is often sufficient. For the free acid, DMSO is a reliable choice. Dissolve the 5 mg in a volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

    • Example Calculation for 10 mM Stock: (5 mg) / (129.16 g/mol ) = 0.0387 mmol. (0.0387 mmol) / (10 mmol/L) = 0.00387 L = 3.87 mL. Add 3.87 mL of DMSO.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Vehicle Control: Prepare a sterile stock of the same solvent (e.g., DMSO) to use as a vehicle control in all experiments.

Protocol 2: General Cell Culture Treatment Workflow

Causality: This workflow ensures that observed effects are due to the compound treatment and not other variables. A dose-response curve is critical for determining the compound's potency (EC50). The weaker potency of (1R,3S)-ACPD compared to (1S,3R)-ACPD should be evident.[1][2]

Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24-48 hours) A->B C 3. Starve Cells (Serum-free medium, 4h) B->C E 5. Treat Cells (Add diluted compounds) C->E D 4. Prepare Compound Dilutions (Vehicle, (1R,3S)-ACPD, (1S,3R)-ACPD) D->E F 6. Incubate (Time course: 5 min - 24h) E->F G 7. Perform Downstream Assay (e.g., Calcium Flux, pCREB ELISA) F->G H 8. Data Acquisition & Analysis G->H

Caption: General experimental workflow for cell treatment.

Table 1: Recommended Concentration Ranges for Dose-Response Experiments

CompoundStarting Concentration RangePurpose
(1R,3S)-3-Aminocyclopentanecarboxylic acid10 µM - 5 mMTest for weak agonistic activity. Higher concentrations may be needed.
(1S,3R)-ACPD (Positive Control)1 µM - 100 µMEstablish a robust positive response to validate the assay.[9]
Vehicle Control (e.g., DMSO)Match highest % usedAccount for any effects of the solvent on the cells.
Protocol 3: Downstream Assay - Intracellular Calcium ([Ca²⁺]i) Flux

Causality: This assay directly measures the functional outcome of Group I mGluR activation.[3][4] The use of a ratiometric dye like Fura-2 or a single-wavelength dye like Fluo-4 allows for the quantification of changes in [Ca²⁺]i upon agonist stimulation.[10]

  • Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing mGluR5) in a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.[10]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a HEPES-buffered saline solution.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add 100 µL of the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.[11][12]

  • Washing: Gently wash the cells twice with the buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare 2X or 5X concentrations of the (1R,3S)-ACPD, positive controls (e.g., (1S,3R)-ACPD), and vehicle control in the assay buffer.

  • Data Acquisition:

    • Place the 96-well plate into a fluorescence plate reader equipped with injectors.

    • Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em ~485/525 nm for Fluo-4) at 1-2 second intervals.

    • Record a stable baseline fluorescence for 20-30 seconds.

    • Program the injector to add the compound solutions to the wells.

    • Continue recording the fluorescence signal for an additional 2-5 minutes to capture the peak response and subsequent return to baseline.[13]

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀. Plot the peak response against the log of the agonist concentration to generate a dose-response curve and determine EC50 values.

Protocol 4: Downstream Assay - CREB Phosphorylation (pCREB)

Causality: Activation of the mGluR-PLC-Ca²⁺ pathway can lead to the activation of Ca²⁺/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate the transcription factor CREB at Serine-133.[14] Measuring pCREB is a robust method to assess downstream nuclear signaling.

  • Cell Treatment: Seed cells in 6- or 12-well plates. Grow to 80-90% confluency. Starve cells in serum-free medium for 4-6 hours.

  • Stimulation: Treat cells with various concentrations of (1R,3S)-ACPD, (1S,3R)-ACPD, or vehicle for a predetermined time (e.g., 15-30 minutes). A positive control like Forskolin (50 µM) can also be used.[15]

  • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • pCREB Detection (ELISA):

    • Use a commercially available pCREB (Ser133) ELISA kit.[16]

    • Normalize all samples to the same protein concentration using the lysis buffer.

    • Follow the manufacturer's protocol, which typically involves adding the lysate to an antibody-coated plate, followed by incubation with detection and HRP-conjugated secondary antibodies, and finally adding a substrate for colorimetric detection.[17]

    • Read the absorbance on a plate reader at 450 nm.

  • Data Analysis: The absorbance signal is directly proportional to the amount of pCREB. Normalize the results to the vehicle-treated control to determine the fold-change in CREB phosphorylation.

Data Interpretation & Troubleshooting

  • No Response to (1R,3S)-ACPD: This is the expected outcome, as it is a much weaker agonist than its (1S,3R) counterpart.[1] Its primary utility is to serve as a stereoisomer control to demonstrate the specificity of the receptor for the (1S,3R) form.

  • High Background in Calcium Assay: This may be due to incomplete removal of extracellular dye or cell death. Ensure gentle washing steps and check cell viability.

  • Low Signal in pCREB Assay: Optimize the stimulation time (typically 15-60 minutes). Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.

  • Vehicle Control Effects: If the vehicle (e.g., DMSO) shows a significant effect, reduce the final concentration in the well. A final concentration below 0.1% is generally considered safe for most cell lines.

References

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

  • Ferraguti, F., & Shigemoto, R. (2006). Metabotropic glutamate receptors. Cell and Tissue Research, 326(2), 483-504. [Link]

  • Hermans, E., & Challiss, R. A. J. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal, 359(Pt 3), 465–484. [Link]

  • Ovid Technologies. (2012). Metabotropic glutamate receptor-mediated signaling in neuroglia. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

  • Guzman, A., et al. (2012). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 2(19), e251. [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. [Link]

  • Prickett, T. D., & Kholodenko, B. N. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 9(9), 948–959. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. University of Pennsylvania. [Link]

  • protocols.io. (2020). intracellular calcium assay. protocols.io. [Link]

  • Bio-protocol. (2018). Cell Signaling Assays—ERK1/2 and CREB phosphorylation. Bio-protocol, 8(18), e3013. [Link]

  • ResearchGate. (n.d.). INTRACELLULAR CA2+ USING INDO-1: SAMPLE PROTOCOL. ResearchGate. [Link]

  • RayBiotech. (n.d.). Human pCREB Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Creative Biolabs. (n.d.). CREB Pathway Phosphorylation Antibody Array. Creative Biolabs. [Link]

  • Schoepp, D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. [Link]

  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of General Physiology, 103(6), 1009-1027. [Link]

  • Manahan-Vaughan, D. (1995). 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo. Neuropharmacology, 34(8), 1103-1105. [Link]

  • Kanthasamy, A. G., et al. (1997). Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum. Brain Research, 777(1-2), 1-10. [Link]

  • Chem-Impex International. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Chem-Impex International. [Link]

  • PDSP. (2025). 1R,3S-ACPD. PDSP. [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]

  • Greenamyre, J. T., et al. (1992). 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. Neuroscience Letters, 145(1), 100-104. [Link]

  • ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK. [Link]

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Application Note & Protocol: Solubilization of (1R,3S)-3-Aminocyclopentanecarboxylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of (1R,3S)-3-Aminocyclopentanecarboxylic acid for in vivo applications. Due to its zwitterionic nature, this compound exhibits limited aqueous solubility at neutral pH, posing a significant challenge for creating injectable formulations. This guide elucidates the physicochemical principles governing its solubility and provides detailed, step-by-step protocols for preparing stable, physiologically compatible solutions suitable for preclinical research. Methodologies covered include vehicle selection, pH-mediated dissolution, and final formulation considerations to ensure experimental reproducibility and integrity.

Introduction: The Zwitterionic Challenge

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid analog utilized in pharmaceutical synthesis and as a research compound.[1] Like all amino acids, its structure contains both a basic amino group and an acidic carboxylic acid group. This dual functionality means that in solid form and in aqueous solution near its isoelectric point (pI), the molecule exists as a zwitterion—a neutral molecule with a net formal charge of zero but with localized positive and negative charges. This zwitterionic state leads to strong intermolecular electrostatic interactions within the crystal lattice, resulting in a relatively high melting point and limited solubility in water.[1][2][3]

For in vivo studies, particularly those involving parenteral administration, achieving complete dissolution of the test article in a biocompatible vehicle is paramount. Injecting a suspension can lead to inconsistent dosing, embolism, and localized toxicity. Therefore, a strategic approach is required to overcome the inherent low solubility of (1R,3S)-3-Aminocyclopentanecarboxylic acid. The primary and most effective strategy involves shifting the solution's pH away from the compound's isoelectric point to convert the zwitterion into a more soluble cationic or anionic salt.[]

Compound Characterization

A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful formulation strategy.[5]

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[6]
Molecular Weight 129.16 g/mol PubChem[6]
Appearance Off-white to beige crystalline powderChemicalBook[1][7]
Solubility Slightly soluble in waterChemBK, ChemicalBook[1][2]
XLogP3-AA -2.6PubChem[6]
CAS Number 71830-08-5ChemicalBook[1]

Principle of pH-Dependent Solubility

The solubility of a zwitterionic compound like (1R,3S)-3-Aminocyclopentanecarboxylic acid is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI. This is because pH adjustment converts the poorly soluble zwitterion into a highly soluble salt.

  • In Acidic Conditions (pH < pI): The carboxylate group (-COO⁻) is protonated to form a neutral carboxylic acid (-COOH). The amino group (-NH₃⁺) remains protonated, resulting in a net positive charge. The compound forms a soluble cationic salt (e.g., a hydrochloride salt if HCl is used for titration).

  • In Basic Conditions (pH > pI): The protonated amino group (-NH₃⁺) is deprotonated to form a neutral amino group (-NH₂). The carboxylate group (-COO⁻) remains, resulting in a net negative charge. The compound forms a soluble anionic salt (e.g., a sodium salt if NaOH is used for titration).

G cluster_0 pH-Dependent Equilibrium Cationic Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility at pI) Cationic->Zwitterion + OH⁻ (Increase pH) Zwitterion->Cationic + H⁺ (Decrease pH) Anionic Anionic Form (High Solubility) Zwitterion->Anionic + OH⁻ (Increase pH) Anionic->Zwitterion + H⁺ (Decrease pH)

Caption: pH-driven equilibrium of the amino acid analog.

Vehicle Selection for In Vivo Administration

The choice of vehicle is critical and must be non-toxic, biocompatible, and appropriate for the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous).[8][9] For a pH-based dissolution strategy, simple aqueous vehicles are preferred.

VehicleKey Characteristics & Considerations
Water for Injection (WFI), USP High purity, no buffering capacity. Ideal starting point but requires tonicity adjustment.
0.9% Sodium Chloride (Saline) Isotonic, widely used and well-tolerated. The most common choice for initial trials.
Phosphate-Buffered Saline (PBS) Isotonic and has buffering capacity around pH 7.4. Can be useful for maintaining final pH but may require more acid/base to overcome the buffer during initial dissolution.
5% Dextrose in Water (D5W) Isotonic, provides a small caloric value. Can be an alternative to saline.

Recommendation: Start with 0.9% Sodium Chloride (Saline) as the primary vehicle due to its isotonicity and lack of buffering capacity, which simplifies pH adjustment.

Experimental Protocols

Safety First: (1R,3S)-3-Aminocyclopentanecarboxylic acid may cause skin, eye, and respiratory irritation.[6] Always handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials & Equipment
  • (1R,3S)-3-Aminocyclopentanecarboxylic acid powder

  • Selected vehicle (e.g., 0.9% Saline)

  • 0.1 M Hydrochloric Acid (HCl) solution

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a micro-probe

  • Sterile glass beaker or vial

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile 0.22 µm syringe filters

General Dissolution Workflow

The following diagram outlines the decision-making and experimental process for preparing the formulation.

G start Start: Weigh Compound slurry Add ~80% of final vehicle volume to create a slurry start->slurry choice Choose Dissolution Path slurry->choice acid Path A: Acidification Titrate with 0.1 M HCl choice->acid Acidic Salt base Path B: Alkalinization Titrate with 0.1 M NaOH choice->base Basic Salt dissolved Visually confirm complete dissolution acid->dissolved base->dissolved dissolved->choice No, continue titration adjust_pH Adjust pH to physiological range (e.g., 7.0-7.4) dissolved->adjust_pH Yes qs QS to final volume with vehicle adjust_pH->qs filter Sterile filter (0.22 µm) qs->filter end End: Ready for In Vivo Use filter->end

Caption: Workflow for preparing an injectable solution.

Protocol 1: Dissolution via Acidification (Creating a Hydrochloride Salt)

This protocol is often preferred as the resulting acidic pH during dissolution can inhibit microbial growth before final pH adjustment and sterile filtration.

  • Preparation: In a sterile beaker, weigh the required amount of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

  • Slurry Formation: Add approximately 80% of the final required volume of 0.9% Saline. Place on a magnetic stirrer and begin stirring to create a uniform suspension.

  • Acid Titration: While monitoring with a calibrated pH meter, add 0.1 M HCl dropwise to the suspension. The powder will begin to dissolve as the pH drops.

  • Complete Dissolution: Continue adding HCl until the solution becomes completely clear. Record the pH at which dissolution is complete. This indicates you are sufficiently far from the pI on the acidic side.

  • Final pH Adjustment: Carefully titrate the clear solution back up towards a physiological pH using 0.1 M NaOH. The target is typically pH 7.0 - 7.4 . Be cautious; adding base too quickly could cause the pH to overshoot and the compound to precipitate out if it gets too close to its pI.

  • Final Volume: Once the target pH is stable, transfer the solution to a volumetric flask and add 0.9% Saline to reach the final desired volume (Quantum Sufficit, QS).

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 2: Dissolution via Alkalinization (Creating a Sodium Salt)

This protocol is an alternative and may be necessary if the compound is found to be more stable at a basic pH.

  • Preparation: In a sterile beaker, weigh the required amount of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

  • Slurry Formation: Add approximately 80% of the final required volume of 0.9% Saline. Place on a magnetic stirrer and begin stirring.

  • Base Titration: While monitoring with a calibrated pH meter, add 0.1 M NaOH dropwise to the suspension. The powder will dissolve as the pH rises.

  • Complete Dissolution: Continue adding NaOH until the solution is completely clear. Record the pH at which dissolution is complete.

  • Final pH Adjustment: Carefully titrate the clear solution back down towards a physiological pH using 0.1 M HCl. The target is typically pH 7.0 - 7.4 . Avoid adding acid too quickly to prevent localized pH changes that could cause precipitation.

  • Final Volume: Transfer the solution to a volumetric flask and bring it to the final volume with 0.9% Saline.

  • Sterilization: Aseptically filter the solution through a 0.22 µm sterile syringe filter into a final sterile container.

Stability and Storage

  • Chemical Stability: The stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid in solution has not been widely reported. It is strongly recommended to prepare solutions fresh daily for in vivo experiments to avoid degradation.

  • Physical Stability: The primary physical instability risk is precipitation . This can occur if the pH of the solution drifts back towards the compound's isoelectric point. Using a buffered vehicle like PBS can help maintain pH, but as noted, it complicates the initial dissolution. Always visually inspect the solution for any signs of precipitation before administration.

  • Storage: If short-term storage is unavoidable, store the sterile solution at 2-8°C and protect it from light. Allow the solution to return to room temperature before injection.

Conclusion

The successful dissolution of (1R,3S)-3-Aminocyclopentanecarboxylic acid for in vivo research hinges on overcoming its zwitterionic properties. By employing a pH adjustment strategy, researchers can reliably prepare clear, homogenous, and physiologically compatible solutions. The key to this process is the conversion of the poorly soluble zwitterion into a highly soluble cationic or anionic salt, followed by careful back-titration to a biocompatible pH range. Adherence to the protocols outlined in this guide will ensure accurate dosing and enhance the integrity and reproducibility of preclinical studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link].

  • ChemBK (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link].

  • Chemical-Suppliers.com (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 410240, 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link].

  • Solubility of Things (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link].

  • Chen, S., Li, L., Zhao, C., & Zheng, J. (2009). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir, 25(12), 6893–6899. Retrieved from [Link].

  • Mondal, S., Uday, S., & De, P. (2020). Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. Advanced Healthcare Materials, 9(15), 2000609. Retrieved from [Link].

  • Baxter (n.d.). Amino Acid Injections. Retrieved from [Link].

  • DVM360 (2005). Study reveals vehicle for sensing amino acids. Retrieved from [Link].

  • Google Patents (n.d.). EP0109439B1 - Amino acid solutions for parenteral nutrition and methods of formulation and use.
  • Google Patents (n.d.). US4491589A - Amino acid solutions for parenteral nutrition and methods of formulation and use.
  • Google Patents (n.d.). EP0109439B1 - Amino acid solutions for parenteral nutrition and methods of formulation and use.
  • Wernerman, J. (2011). Amino acid composition in parenteral nutrition: what is the evidence? Current Opinion in Clinical Nutrition and Metabolic Care, 14(1), 57-61. Retrieved from [Link].

  • Queen's University Belfast (2018). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link].

  • Crystal Pharmatech (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link].

  • Ferreira, A. C., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-24. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link].

  • Zhang, Z., et al. (2008). Zwitterionic hydrogels: an in vivo implantation study. Journal of Biomedical Materials Research Part A, 84(2), 474-481. Retrieved from [Link].

  • ResearchGate (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Retrieved from [Link].

  • ResearchGate (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link].

  • Gad Consulting Services (2016). Vehicles for Animal Studies. Retrieved from [Link].

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. Retrieved from [Link].

  • Peterfreund, R. A., & Philip, J. H. (1989). pH adjustment schedule for the amide local anesthetics. Regional Anesthesia, 14(5), 229-235. Retrieved from [Link].

  • Rovira, C., et al. (2013). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Chemical Communications, 49(78), 8788-8790. Retrieved from [Link].

  • Al-Amodi, O., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 14(11), 2322. Retrieved from [Link].

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Application of (1R,3S)-3-Aminocyclopentanecarboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity and functional versatility is paramount. (1R,3S)-3-Aminocyclopentanecarboxylic acid, a chiral non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry. Its intrinsic conformational constraint, conferred by the cyclopentane ring, allows for the precise spatial orientation of its amino and carboxylic acid functionalities. This unique stereochemistry makes it a valuable building block for a range of therapeutic agents, from central nervous system (CNS) modulators to targeted cancer therapeutics.[1] This guide provides an in-depth exploration of the applications of (1R,3S)-3-aminocyclopentanecarboxylic acid, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Rationale: Mimicry and Pre-organization

The utility of (1R,3S)-3-aminocyclopentanecarboxylic acid in medicinal chemistry is rooted in two key principles: biomimicry and conformational pre-organization.

  • GABA Analogs for CNS Disorders: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][3] However, its therapeutic potential is limited by its inability to effectively cross the blood-brain barrier.[2][3] The constrained cyclopentane backbone of (1R,3S)-3-aminocyclopentanecarboxylic acid allows it to act as a GABA analog, pre-organizing the amino and carboxyl groups in a bioactive conformation that can interact with GABA receptors or transporters. This has led to its exploration in the development of novel treatments for epilepsy, neuropathic pain, and anxiety disorders.[4][5]

  • Peptide Mimetics and Constrained Scaffolds: In peptide-based drug discovery, maintaining a specific secondary structure (e.g., β-turn or helix) is often crucial for biological activity but challenging to achieve with linear peptides due to their inherent flexibility. The rigid cyclopentane ring of (1R,3S)-3-aminocyclopentanecarboxylic acid can be incorporated into peptide sequences to induce and stabilize desired conformations.[6] This pre-organization can lead to enhanced receptor binding affinity, increased metabolic stability, and improved pharmacokinetic properties.

Key Therapeutic Applications and Case Studies

The versatility of the (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold is demonstrated by its incorporation into a variety of drug candidates targeting different disease areas.

CCR1 Antagonists for Inflammatory Diseases: The Case of BMS-457

Chemokine Receptor 1 (CCR1) is a key mediator of inflammatory cell migration and is implicated in autoimmune diseases such as rheumatoid arthritis. Bristol-Myers Squibb developed BMS-457, a potent and selective CCR1 antagonist, which incorporates the (1R,3S)-3-aminocyclopentanecarboxylic acid moiety.[1] The cyclopentane ring likely plays a crucial role in orienting the molecule within the receptor binding pocket, contributing to its high affinity.

Compound Target Binding Affinity (IC50) Therapeutic Area
BMS-457CCR10.8 nMRheumatoid Arthritis

Table 1: Biological Activity of BMS-457

RGD Mimetics for Anti-Angiogenic and Anti-Tumor Therapy

The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for integrin receptors, which are overexpressed on the surface of many tumor cells and are crucial for angiogenesis. Cyclic RGD peptides exhibit enhanced binding affinity and selectivity compared to their linear counterparts. The incorporation of conformationally constrained linkers, such as aminocyclopentane carboxylic acid, has been a successful strategy to create potent and selective integrin antagonists. These RGD mimetics are being explored as targeted therapies for cancer and as imaging agents for tumor diagnosis.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

While various synthetic routes exist, a common strategy involves the asymmetric functionalization of a cyclopentene precursor. The following protocol is a conceptual outline based on established chemical principles and published methodologies.[3][5][7]

Workflow for Enantioselective Synthesis

cluster_0 Synthesis Pathway A Cyclopentadiene B Diels-Alder Reaction (with a chiral dienophile) A->B 1. Chiral Dienophile 2. Lewis Acid Catalyst C Chiral Cycloadduct B->C Stereoselective Cycloaddition D Ring Opening & Functional Group Manipulation C->D 1. Ozonolysis or other   cleavage methods 2. Reductive Amination E (1R,3S)-3-Aminocyclopentanecarboxylic Acid D->E Hydrolysis

A Conceptual Synthesis Workflow

Step-by-Step Methodology:

  • Asymmetric Diels-Alder Reaction: React cyclopentadiene with a chiral acryloyl derivative (e.g., attached to a chiral auxiliary like a sultam) in the presence of a Lewis acid catalyst (e.g., Et2AlCl) at low temperature (-78 °C) in an inert solvent like dichloromethane (DCM). The chiral auxiliary directs the stereochemical outcome of the cycloaddition.

  • Removal of Chiral Auxiliary: After the reaction, the chiral auxiliary is cleaved under appropriate conditions (e.g., LiOH in THF/water) to yield the chiral cyclopentene carboxylic acid.

  • Epoxidation and Ring Opening: The double bond of the cyclopentene ring is then epoxidized (e.g., using m-CPBA). The resulting epoxide is regioselectively opened with an azide source (e.g., NaN3 in the presence of a Lewis acid) to introduce the nitrogen functionality at the C3 position. The stereochemistry of the epoxide opening is controlled by the directing effect of the carboxylic acid group.

  • Reduction of Azide and Deprotection: The azide is reduced to the amine (e.g., by catalytic hydrogenation with Pd/C or using Staudinger conditions with PPh3). If protecting groups were used for the carboxylic acid, they are removed in the final step to yield (1R,3S)-3-aminocyclopentanecarboxylic acid.

Protocol 2: Incorporation of N-Boc-(1R,3S)-3-Aminocyclopentanecarboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of N-Boc protected (1R,3S)-3-aminocyclopentanecarboxylic acid into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.

SPPS Cycle for Incorporation

Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling: N-Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid + HBTU/HOBt/DIEA Neutralization->Coupling Washing Washing (DMF, DCM, MeOH) Coupling->Washing Next_Cycle Proceed to next coupling cycle Washing->Next_Cycle

Solid-Phase Peptide Synthesis Cycle

Materials and Reagents:

  • N-Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid

  • Peptide synthesis resin (e.g., Merrifield resin with a suitable linker)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Kaiser test kit

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with 5-10% DIEA in DCM or DMF for 5 minutes (repeat twice).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess DIEA.

  • Coupling:

    • In a separate vial, pre-activate N-Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. The constrained nature of this amino acid may require a longer coupling time compared to standard proteinogenic amino acids.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Next Cycle: The peptide-resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Conclusion: A Scaffold with Enduring Potential

(1R,3S)-3-Aminocyclopentanecarboxylic acid represents a powerful tool in the medicinal chemist's arsenal. Its ability to impart conformational constraint and mimic endogenous ligands has led to its successful application in diverse therapeutic areas. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile scaffold in the design and synthesis of next-generation therapeutics. As our understanding of the structural basis of disease continues to evolve, the strategic application of conformationally constrained building blocks like (1R,3S)-3-aminocyclopentanecarboxylic acid will undoubtedly play an increasingly important role in the development of innovative and effective medicines.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

  • Gardner, D. S., Santella, J. B., Duncia, J. V., Carter, P. H., Dhar, T. G. M., Wu, H., ... & Hynes, J. (2013). The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & medicinal chemistry letters, 23(13), 3833–3840. [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]

  • Sarva, S., & Pathak, D. (2015). An update on GABA analogs for CNS drug discovery. Current research in drug discovery, 2(1), 1-10. [Link]

  • Pearson, W. H., & Lian, B. (1998). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 63(11), 3766–3773. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

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Using (1R,3S)-3-Aminocyclopentanecarboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Constrained Chiral Building Block

Introduction: The Pursuit of Rigidity and Specificity in Drug Design

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics increasingly relies on the use of chiral building blocks to impart specific three-dimensional conformations. (1R,3S)-3-Aminocyclopentanecarboxylic acid is a quintessential example of such a building block, offering a unique combination of a rigid carbocyclic scaffold and strategically placed functional groups. This non-proteinogenic β-amino acid serves as a versatile intermediate for introducing conformational constraints into otherwise flexible molecules, a strategy widely employed to enhance binding affinity, selectivity, and metabolic stability.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications and detailed protocols for utilizing (1R,3S)-3-aminocyclopentanecarboxylic acid. We will delve into the rationale behind its use, from its role in peptidomimetics to its potential in antiviral drug synthesis, supported by field-proven methodologies.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis.

PropertyValue
CAS Number 71830-08-5[4][5]
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [5]
Appearance White crystalline solid or neat oil[4][6]
Purity Typically ≥95%[1][6]
Solubility Soluble in water and some organic solvents[4]
Stereochemistry (1R,3S)

The Strategic Advantage: Conformational Constraint via the Cyclopentane Scaffold

The primary value of the cyclopentane ring in drug design is its ability to reduce the conformational flexibility of a molecule.[7] Linear alkyl chains can adopt numerous conformations, and upon binding to a biological target, they must "freeze" into a single, bioactive conformation. This process is entropically unfavorable. By incorporating a rigid ring system, the number of accessible low-energy conformations is drastically reduced, pre-organizing the molecule for binding and minimizing the entropic penalty.[7]

The cyclopentane ring itself is not planar; it adopts puckered, low-energy conformations known as the 'envelope' and 'twist' forms.[8][9] This non-planar structure allows for the precise spatial projection of substituents, which is critical for interacting with the complex three-dimensional surfaces of protein binding pockets.

G cluster_0 Flexible Linker cluster_1 Constrained Scaffold a Pharmacophore A b Pharmacophore B a->b High Conformational Freedom e (1R,3S)-Cyclopentane Backbone c Pharmacophore A d Pharmacophore B c->e e->d label_edge Reduced Entropic Penalty Upon Binding

Fig 1. Replacing a flexible linker with a cyclopentane scaffold to reduce conformational freedom.

Core Applications and Synthetic Protocols

(1R,3S)-3-Aminocyclopentanecarboxylic acid is not merely a structural curiosity; it is a practical tool for addressing specific challenges in drug development. Its bifunctional nature—possessing both a nucleophilic amine and an electrophilic carboxylic acid—requires a robust protecting group strategy for selective transformations.

Protecting Group Strategy: The Key to Selectivity

To perform selective chemistry on either the amine or the carboxylic acid, the other functional group must be masked with a protecting group.[10] An orthogonal strategy, where protecting groups can be removed under different conditions, is essential for complex syntheses.[10][11]

  • Amine Protection: The most common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.[12] It is stable to a wide range of reaction conditions but is easily cleaved with mild acid (e.g., trifluoroacetic acid in dichloromethane).

  • Carboxylic Acid Protection: The carboxylic acid is often protected as a simple methyl or ethyl ester, which can be hydrolyzed under basic conditions (e.g., using lithium hydroxide).

G cluster_0 Amine Protection cluster_1 Carboxylic Acid Protection start (1R,3S)-3-Aminocyclopentane carboxylic acid prot_amine Boc-Protected Amine Carboxylic Acid Free Allows reaction at -COOH start->prot_amine Boc₂O, Base prot_acid Amine Free Methyl Ester Allows reaction at -NH2 start->prot_acid SOCl₂, MeOH Selective\nAmide Coupling Selective Amide Coupling prot_amine->Selective\nAmide Coupling Selective\nN-Alkylation Selective N-Alkylation prot_acid->Selective\nN-Alkylation G A 1. Dissolve Boc-(1R,3S)-ACPC (1 eq) and HATU (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq) to the solution. Stir for 15 min for pre-activation. A->B C 3. Add Amine (R-NH₂) (1.2 eq) to the activated ester solution. B->C D 4. Stir at room temperature for 2-6 hours. Monitor reaction by TLC or LC-MS. C->D E 5. Quench with water and perform aqueous work-up (e.g., EtOAc extraction). D->E F 6. Purify crude product by column chromatography. E->F G 7. (Optional) Deprotect Boc group with TFA/DCM for further elongation. F->G

Fig 3. Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Materials:

    • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (1.0 eq) [12] * HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

    • Target amine (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 5% LiCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous Na₂SO₄

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-(1R,3S)-3-aminocyclopentane carboxylic acid (1.0 eq) and HATU (1.1 eq). b. Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). c. Add DIPEA (2.5 eq) to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid. d. Add the target amine (1.2 eq) to the reaction mixture. e. Stir the reaction at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. f. Upon completion, dilute the reaction mixture with ethyl acetate. g. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. [13] h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the resulting crude amide by flash column chromatography on silica gel.

Application 2: Scaffolding for Antiviral Agents

Scientific Rationale: Many potent antiviral drugs, particularly those targeting viral reverse transcriptase and polymerase enzymes, are carbocyclic nucleoside analogues. [14]In these molecules, the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane or cyclopentene. [15]This modification prevents cleavage of the "glycosidic" bond and increases metabolic stability. (1R,3S)-3-aminocyclopentanecarboxylic acid provides a chiral cyclopentane core that can be elaborated into these complex antiviral agents. [15][16] Experimental Protocol: Reductive Amination for Scaffold Elaboration

This protocol demonstrates a common transformation—reductive amination—on the free amine of the building block (with the carboxyl group protected as a methyl ester) to introduce further complexity, a key step in building more elaborate drug-like molecules.

G A 1. Dissolve (1R,3S)-ACPC methyl ester (1 eq) and an aldehyde/ketone (1.1 eq) in DCM or MeOH. B 2. Stir for 1-2 hours at room temperature to form the imine/enamine intermediate. A->B C 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. B->C D 4. Stir at room temperature for 4-16 hours. Monitor reaction by TLC or LC-MS. C->D E 5. Quench carefully with saturated NaHCO₃ (aq) and perform aqueous work-up. D->E F 6. Purify the N-alkylated product by column chromatography. E->F G 7. (Optional) Hydrolyze methyl ester with LiOH for subsequent coupling. F->G

Fig 4. Workflow for reductive amination.

Detailed Step-by-Step Methodology:

  • Materials:

    • (1R,3S)-3-Aminocyclopentanecarboxylic acid methyl ester hydrochloride (1.0 eq)

    • Triethylamine (TEA) or DIPEA (1.1 eq, to free base the amine)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Saturated NaHCO₃ (aq), Brine

    • Anhydrous Na₂SO₄

  • Procedure: a. Suspend the (1R,3S)-3-aminocyclopentanecarboxylic acid methyl ester hydrochloride (1.0 eq) in DCM. Add TEA (1.1 eq) and stir for 10 minutes. b. To the solution of the free amine, add the desired aldehyde or ketone (1.1 eq). c. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. d. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic. e. Stir the reaction at room temperature for 4-16 hours, monitoring for the disappearance of the starting material by TLC or LC-MS. f. Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. g. Separate the layers and extract the aqueous phase with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. i. Purify the crude N-alkylated product by flash column chromatography.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a powerful and versatile chiral building block for modern organic synthesis and drug discovery. Its intrinsic conformational rigidity provides a reliable strategy for pre-organizing molecular architecture, a key principle in the design of high-affinity ligands. [3][7]The protocols detailed herein for amide coupling and N-alkylation represent fundamental transformations that open the door to a wide array of complex molecular targets, from stabilized peptidomimetics to novel carbocyclic scaffolds for antiviral research. [1][17][18]By mastering the strategic application and handling of this compound, researchers can significantly enhance their ability to create novel chemical entities with improved pharmacological profiles.

References

  • ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Janssen, E., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(17). Retrieved from [Link]

  • American Custom Chemicals Corporation. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. Retrieved from [Link]

  • Semantic Scholar. A cyclopentane conformational restraint for a peptide nucleic acid: design, asymmetric synthesis, and improved binding affinity to DNA and RNA. Retrieved from [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(19), 5988. Retrieved from [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • MDPI. (2020). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 25(22), 5437. Retrieved from [Link]

  • Bertin Bioreagent. (1R,3S)-3-Aminocyclopentane carboxylic acid - Biochemicals. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153343. Retrieved from [Link]

  • Google Patents. Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.
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  • National Institutes of Health. (2020). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 5(30), 18887-18898. Retrieved from [Link]

  • MDPI. (2019). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 24(19), 3546. Retrieved from [Link]

  • National Institutes of Health. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 69, 148-157. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11480-11566. Retrieved from [Link]

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(1R,3S)-3-Aminocyclopentanecarboxylic acid as a GABA receptor ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of (1R,3S)-3-Aminocyclopentanecarboxylic Acid as a GABA Receptor Ligand

Abstract

This comprehensive application guide is designed for researchers, scientists, and drug development professionals investigating novel ligands for the γ-aminobutyric acid (GABA) receptor system. We focus on (1R,3S)-3-aminocyclopentanecarboxylic acid, a chiral amino acid derivative recognized for its potential applications in the synthesis of bioactive molecules and as a structural building block in drug development, particularly for neurological disorders.[1] This document provides a detailed framework for the characterization of this compound, moving from fundamental binding affinity studies to functional electrophysiological validation. The protocols included are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Section 1: Compound Profile: (1R,3S)-3-Aminocyclopentanecarboxylic Acid

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a cyclic amino acid analogue. Its constrained cyclopentane ring offers a unique three-dimensional structure compared to the flexible endogenous ligand, GABA.[1] This structural rigidity can be leveraged to achieve higher selectivity and potency for specific receptor subtypes.

PropertyValueSource
IUPAC Name (1R,3S)-3-Aminocyclopentane-1-carboxylic acidPubChem
CAS Number 71830-08-5[2]
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2]
Physical Form White crystalline solid[3]
Solubility Slightly soluble in water[3]

Safety and Handling: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] Standard laboratory personal protective equipment, including gloves, eye protection, and a lab coat, should be worn at all times. Handle in a well-ventilated area and avoid breathing dust.[3]

Section 2: The Biological Target: GABA Receptors

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for therapeutic intervention in a wide range of neurological and psychiatric disorders.[5][6] There are two major classes of GABA receptors:

  • GABA-A (GABAA) Receptors: These are ionotropic receptors that form a ligand-gated chloride ion channel.[5][7] The binding of GABA causes the channel to open, leading to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[5] GABAA receptors are pentameric structures assembled from a large family of subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacological properties.[6][7][8]

  • GABA-B (GABAB) Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals through the modulation of ion channels and adenylyl cyclase.[9]

This guide will focus on protocols for characterizing ligands at the GABAA receptor, as this is the most common target for compounds with structural similarities to GABA.

Caption: GABA-A Receptor Signaling Pathway.

Section 3: Protocol 1 - Radioligand Binding Assay for GABA-A Receptors

Principle of the Assay

This protocol describes a competitive binding assay to determine the affinity of (1R,3S)-3-aminocyclopentanecarboxylic acid for the GABAA receptor. The assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the receptor.[10] By generating a concentration-inhibition curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is then used to calculate the equilibrium dissociation constant (Kᵢ) of the test compound.

Caption: Radioligand Binding Assay Workflow.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for GABAA receptor binding.[10][11]

A. Materials and Reagents

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4. Keep at 4°C.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.

  • Radioligand: [³H]muscimol (specific activity ~20-40 Ci/mmol).

  • Non-specific determinant: 10 mM GABA.

  • Test Compound: (1R,3S)-3-Aminocyclopentanecarboxylic acid, prepared in a stock solution and serially diluted.

  • Whole rat brains (cerebellum or cortex are common).

B. Membrane Preparation

  • Homogenize whole rat brains in 20 volumes (ml/g) of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in ice-cold deionized water to induce osmotic shock and lyse synaptosomes.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in Binding Buffer and repeating the centrifugation (140,000 x g for 30 min). Repeat this wash step two more times to ensure complete removal of endogenous GABA.[11]

  • Resuspend the final pellet in a known volume of Binding Buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -70°C.

C. Binding Assay Procedure

  • On the day of the assay, thaw the membrane preparation and wash twice with Binding Buffer by centrifugation.

  • Set up assay tubes (in triplicate) for:

    • Total Binding: Membranes + Binding Buffer + [³H]muscimol (e.g., 5 nM final concentration).

    • Non-specific Binding (NSB): Membranes + 10 mM GABA + [³H]muscimol.

    • Competition: Membranes + Serial dilutions of (1R,3S)-3-aminocyclopentanecarboxylic acid + [³H]muscimol.

  • Add 0.1-0.2 mg of membrane protein to each tube.

  • Initiate the binding reaction by adding the [³H]muscimol. The final assay volume is typically 0.5-1.0 mL.

  • Incubate at 4°C for 45 minutes.[11]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

D. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • For competition data, express the results as a percentage of specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Results & Interpretation

A successful experiment will yield a sigmoidal inhibition curve. A lower Kᵢ value indicates a higher binding affinity of the test compound for the GABAA receptor.

ParameterExample ValueInterpretation
IC₅₀ 500 nMConcentration of test compound that inhibits 50% of specific radioligand binding.
Kᵢ 250 nMEquilibrium dissociation constant, a measure of the compound's binding affinity.

Section 4: Protocol 2 - Electrophysiological Characterization using Patch-Clamp

Principle of the Assay

While binding assays confirm physical interaction, they do not reveal the functional consequence of that interaction. Electrophysiology, specifically the whole-cell patch-clamp technique, directly measures the ion flow through GABAA receptor channels in response to ligand application.[12][13] This allows for the classification of the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances or diminishes the effect of GABA).

Caption: Electrophysiology Patch-Clamp Workflow.

Detailed Step-by-Step Protocol

This protocol is based on standard whole-cell patch-clamp methods for ligand-gated ion channels.[6][14]

A. Cell Culture and Solutions

  • Cells: Use either primary cultured neurons or a cell line (e.g., HEK293) stably expressing a specific GABAA receptor subunit combination (e.g., α1β2γ2).

  • Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with NaOH.[6]

  • Intracellular Solution (ICS) (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[6] (Note: High chloride in the pipette is used to create an inward current at negative holding potentials for easier measurement).

  • Test Compounds: Prepare stock solutions of GABA and (1R,3S)-3-aminocyclopentanecarboxylic acid in ECS.

B. Whole-Cell Recording Procedure

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope and perfuse with ECS.

  • Using a micromanipulator, approach a single cell with a glass micropipette (filled with ICS, resistance 3-5 MΩ).

  • Apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal") between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

  • Clamp the cell's membrane potential at -60 mV.

  • Establish a stable baseline recording.

  • Apply compounds using a fast perfusion system.

    • To test for agonist activity: Apply increasing concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid alone and record any induced current.

    • To test for antagonist activity: Apply a known concentration of GABA (e.g., the EC₅₀) to elicit a control current. Then, co-apply GABA with increasing concentrations of the test compound to see if the control current is inhibited.

    • To test for modulatory activity: Co-apply a low, non-saturating concentration of GABA (e.g., EC₁₀) with the test compound to see if the GABA-evoked current is potentiated (positive modulator) or inhibited (negative modulator).

C. Data Analysis

  • Measure the peak amplitude of the current evoked by each compound application.

  • For agonist testing, plot the current amplitude against the log concentration of the test compound and fit with a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Eₘₐₓ).

  • For antagonist testing, plot the % inhibition of the GABA response against the log concentration of the test compound to determine the IC₅₀.

Expected Results & Interpretation
  • Agonist: The compound will elicit an inward chloride current on its own, with a clear dose-dependent relationship.

  • Antagonist: The compound will not elicit a current on its own but will reduce the current elicited by GABA in a dose-dependent manner.

  • Positive Modulator: The compound will enhance the current elicited by a sub-maximal concentration of GABA.

  • No Effect: The compound shows no activity in any of the above paradigms.

ParameterExample ValueInterpretation
EC₅₀ 10 µMThe concentration of an agonist that produces 50% of the maximal response.
IC₅₀ 1 µMThe concentration of an antagonist that blocks 50% of the response to a fixed concentration of agonist.

Section 5: Concluding Remarks & Future Directions

By following the binding and electrophysiology protocols outlined in this guide, researchers can robustly determine the affinity and functional activity of (1R,3S)-3-aminocyclopentanecarboxylic acid at GABAA receptors. A comprehensive characterization would involve:

  • Subtype Selectivity: Repeating these protocols using cell lines that express different combinations of GABAA receptor subunits to determine if the compound has preferential activity at specific subtypes (e.g., those containing α1 vs. α5 subunits).[7]

  • In Vivo Studies: If in vitro data are promising, the compound can be advanced to animal models to assess its behavioral effects, such as anxiolytic, sedative, or anticonvulsant properties.[15]

This systematic approach ensures a thorough understanding of the compound's mechanism of action and provides the foundational data necessary for further drug development efforts.

References

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  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. Retrieved from [Link]

  • Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 75(4), 1589-1600. Retrieved from [Link]

  • D'Souza, M. S., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 76, 38-44. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Boddum, K., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Retrieved from [Link]

  • Chem-Impex International. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340. Retrieved from [Link]

  • ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Frang, H., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(11), 2493. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA-A receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay. Retrieved from [Link]

  • Yamasaki, T., et al. (2017). Molecular constituents and localization of the ionotropic GABA receptor complex in vivo. Journal of Physiological Sciences, 67(2), 185-197. Retrieved from [Link]

  • Froestl, W. (2010). Chemistry and Pharmacology of GABAB Receptor Ligands. In GABAB Receptor Pharmacology (pp. 1-114). Retrieved from [Link]

  • Schoepp, D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. Retrieved from [Link]

  • Al-Hasani, K., & Al-Kuraishy, H. M. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Molecular and Cellular Biochemistry, 478(11), 2637-2653. Retrieved from [Link]

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Application Notes and Protocols: Experimental Design for Animal Studies with (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a novel synthetic compound with a structural resemblance to cyclic amino acid neurotransmitters. This similarity suggests a potential interaction with central nervous system (CNS) targets, such as GABA or glutamate receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical experimental design for characterizing the in vivo effects of this compound in animal models. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.[1][2][3][4][5]

The experimental workflow is structured to progress from initial tolerability and pharmacokinetic assessments to a comprehensive evaluation of its pharmacodynamic effects on behavior and motor function. This tiered approach allows for early identification of the compound's therapeutic potential and potential liabilities.

PART 1: Pre-Dosing and Compound Formulation
1.1. Compound Handling and Formulation

Prior to in vivo administration, it is crucial to establish a suitable vehicle for (1R,3S)-3-Aminocyclopentanecarboxylic acid that ensures its solubility and stability. The choice of vehicle will depend on the compound's physicochemical properties and the intended route of administration.

  • Initial Solubility Screen: Test the solubility of the compound in a panel of common vehicles, such as saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO.

  • Vehicle Selection: The ideal vehicle should be non-toxic and have minimal physiological effects at the administered volume. For oral administration, a suspension in a vehicle like 0.5% methylcellulose may be appropriate. For parenteral routes, a sterile, isotonic solution is required.

  • Formulation Stability: Once a suitable vehicle is identified, the stability of the formulation should be assessed to ensure consistent dosing throughout the study.

1.2. Animal Model Selection

The choice of animal model is critical for the successful evaluation of a CNS-active compound. For initial studies, commonly used inbred mouse strains such as C57BL/6 or outbred strains like CD-1 are recommended due to their well-characterized genetics and behavior. The selection of species and strain should be justified based on the scientific objectives of the study.

PART 2: Pharmacokinetic and Tolerability Studies

A thorough understanding of the pharmacokinetic (PK) profile and the maximum tolerated dose (MTD) of (1R,3S)-3-Aminocyclopentanecarboxylic acid is a prerequisite for designing meaningful pharmacodynamic studies.

2.1. Maximum Tolerated Dose (MTD) Study

The MTD study aims to identify the highest dose of the compound that can be administered without causing significant toxicity or adverse effects.

Protocol: Single Ascending Dose MTD Study

  • Animal Allocation: Assign a small group of animals (e.g., n=3-5 per group) to receive a single dose of the compound.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups until signs of toxicity are observed.

  • Observation: Monitor animals closely for clinical signs of toxicity, including changes in appearance, behavior, and body weight, for a predetermined period (e.g., 7-14 days).

  • Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.

ParameterDescription
Species/Strain C57BL/6 mice
Sex Male and Female
Number of Animals 3-5 per dose group
Dose Levels Start at a low dose (e.g., 1 mg/kg) and escalate (e.g., 10, 30, 100 mg/kg) until toxicity is observed. Include a vehicle control group.
Route of Administration To be determined based on intended clinical route (e.g., oral gavage, intraperitoneal injection).
Observation Period 14 days post-dose.
Parameters Monitored Clinical signs of toxicity (e.g., lethargy, piloerection, abnormal posture), body weight (daily for the first week, then weekly), mortality.
Endpoint The highest dose that does not cause mortality or significant clinical signs of toxicity.
2.2. Pharmacokinetic (PK) Study

The PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is essential for selecting appropriate dose levels and time points for subsequent efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Preparation: Use cannulated animals (e.g., jugular vein cannulation) to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of the compound at a dose level below the MTD.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).[6][7][8][9][10]

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

ParameterDescription
Species/Strain Sprague-Dawley rats (with jugular vein cannulation)
Sex Male
Number of Animals 3-5 per time point or using a sparse sampling design.
Dose Level A single dose below the MTD.
Route of Administration Intravenous (IV) and the intended clinical route (e.g., oral).
Blood Sampling Times Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
Sample Matrix Plasma
Analytical Method Validated LC-MS/MS method for the quantification of (1R,3S)-3-Aminocyclopentanecarboxylic acid.
PK Parameters Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUC (Area under the curve), t1/2 (Half-life), Bioavailability (for non-IV routes).
PART 3: Pharmacodynamic and Behavioral Studies

Based on the structural similarity of (1R,3S)-3-Aminocyclopentanecarboxylic acid to neurotransmitters, a battery of behavioral tests is proposed to assess its potential effects on locomotor activity, anxiety, and motor coordination.

3.1. Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.[11][12][13][14][15]

Protocol: Open Field Test

  • Apparatus: A square arena with walls.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Interpretation: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. An increase in the time spent in the center is indicative of anxiolytic-like effects.

3.2. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[16][17][18][19][20][21][22][23]

Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

3.3. Rotarod Test

The rotarod test is used to assess motor coordination and balance.[24][25][26][27][28][29]

Protocol: Rotarod Test

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure: Place the animal on the rotating rod and measure the latency to fall.

  • Data Collection: Record the time the animal remains on the rod.

  • Interpretation: A decrease in the latency to fall suggests impaired motor coordination.

PART 4: Mechanistic Studies

Given the potential for (1R,3S)-3-Aminocyclopentanecarboxylic acid to interact with glutamate receptors, based on the known pharmacology of the related compound (1S,3R)-ACPD, further mechanistic studies are warranted.[30][31][32][33][34]

4.1. In Vivo Microdialysis

In vivo microdialysis can be used to measure the levels of neurotransmitters, such as glutamate and GABA, in specific brain regions following administration of the compound. An increase or decrease in these neurotransmitters would provide direct evidence of the compound's mechanism of action.

4.2. Receptor Binding Assays

In vitro receptor binding assays can be performed to determine the affinity of (1R,3S)-3-Aminocyclopentanecarboxylic acid for various CNS receptors, including different subtypes of GABA and glutamate receptors.

PART 5: Data Analysis and Reporting

All data should be analyzed using appropriate statistical methods. The results should be reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[1][2][3][4][5]

Visualizations
Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation of (1R,3S)-3-Aminocyclopentanecarboxylic acid cluster_behavioral Behavioral Assays cluster_mechanistic Mechanistic Assays A Compound Formulation & Solubility Screening B Maximum Tolerated Dose (MTD) Study A->B C Pharmacokinetic (PK) Study B->C D Behavioral Phenotyping C->D E Mechanistic Studies D->E D1 Open Field Test D->D1 D2 Elevated Plus Maze D->D2 D3 Rotarod Test D->D3 F Data Analysis & Reporting E->F E1 In Vivo Microdialysis E->E1 E2 Receptor Binding Assays E->E2

Caption: High-level overview of the experimental workflow.

Hypothesized Signaling Pathway

signaling_pathway compound (1R,3S)-3-Aminocyclopentanecarboxylic acid receptor Target Receptor (e.g., mGluR) compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Altered Neuronal Excitability) second_messenger->cellular_response behavioral_outcome Behavioral Outcome (e.g., Anxiolysis) cellular_response->behavioral_outcome

Caption: Hypothesized signaling pathway for the compound.

References
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  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Macleod, M. R. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000411. [Link]

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  • Wieronska, J. M., & Pilc, A. (2000). Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Polish journal of pharmacology, 52(4), 269–275.
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  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]

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  • Zheng, G. G., & Wozniak, K. M. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97–102. [Link]

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  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of general physiology, 103(6), 1019–1034. [Link]

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Sources

Application Notes & Protocols: Techniques for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the asymmetric synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid, a critical chiral building block for pharmaceutical development.

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid (also known as (−)-(1R,3S)-β-Homocycloleucine) is a non-proteinogenic β-amino acid that serves as a crucial chiral building block in medicinal chemistry.[1][2] Its rigid cyclopentane scaffold is a key structural motif in various biologically active molecules. Most notably, it is an essential intermediate in the synthesis of carbocyclic nucleoside analogues, which exhibit a range of antiviral activities due to their enhanced metabolic stability compared to natural nucleosides.[3][4] The replacement of the ribose oxygen with a methylene group enhances stability against enzymatic cleavage.[3] Furthermore, this amino acid is a critical component in the synthesis of modern therapeutics, including the HIV integrase inhibitor Bictegravir.[5]

The primary synthetic challenge lies in the precise stereochemical control of its two chiral centers at the C1 and C3 positions to obtain the desired (1R,3S) configuration. This guide provides detailed protocols and technical insights into three powerful strategies for achieving this: Enzymatic Kinetic Resolution, Chiral Pool Synthesis, and Diastereoselective Conjugate Addition.

Strategy 1: Enzymatic Kinetic Resolution

Principle of the Technique

Enzymatic kinetic resolution is a robust and widely used technique for separating racemic mixtures. The principle relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[6][7] For the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid, a common approach is the lipase-catalyzed acylation of a racemic cis-3-aminocyclopentanecarboxylate ester. The enzyme selectively acylates the (1S,3R)-enantiomer, leaving the desired, unreacted (1R,3S)-enantiomer, which can then be isolated and hydrolyzed to the final product. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[8]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases, particularly Candida antarctica Lipase B (CALB), are frequently chosen for their broad substrate scope, high enantioselectivity, and stability in organic solvents.[9]

  • Acylating Agent: Simple alkyl esters like ethyl acetate are often used as both the acyl donor and the solvent. This dual role simplifies the reaction setup and purification.

  • Immobilization: Using an immobilized enzyme allows for easy recovery and reuse of the biocatalyst, improving the process's cost-effectiveness and simplifying product workup.[8]

Detailed Protocol: Lipase-Catalyzed Resolution of rac-cis-3-Aminocyclopentanecarboxylic Acid Ethyl Ester

This protocol is a generalized procedure based on established methods for the enzymatic resolution of amines.[8]

Step 1: Enzymatic Acylation

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic cis-3-aminocyclopentanecarboxylic acid ethyl ester (1.0 equiv., e.g., 5.0 g).

  • Add a suitable anhydrous organic solvent (e.g., 50 mL of ethyl acetate, which also serves as the acylating agent).

  • Add immobilized Candida antarctica Lipase B (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining amine. This can take between 24 to 72 hours.

Step 2: Workup and Separation

  • Once ~50% conversion is reached, stop the reaction and remove the immobilized enzyme by filtration. Wash the enzyme with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • The resulting mixture contains the unreacted (1R,3S)-amine ester and the acylated (1S,3R)-amide ester. Separate these two compounds using column chromatography on silica gel. A gradient elution (e.g., hexane/ethyl acetate) is typically effective.

  • Alternatively, an acid-base extraction can be employed. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with an acidic aqueous solution (e.g., 1 M HCl). The amine will move to the aqueous phase, while the amide remains in the organic phase. Basify the aqueous phase and extract the amine back into an organic solvent.

Step 3: Hydrolysis to the Final Product

  • Dissolve the purified (1R,3S)-amine ester in a mixture of water and a co-solvent like ethanol.

  • Add an excess of a base (e.g., 2-3 equivalents of lithium hydroxide) and stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to a pH of ~7 using 1 M HCl. The product, (1R,3S)-3-aminocyclopentanecarboxylic acid, will often precipitate and can be collected by filtration.

Data Presentation
ParameterTypical ValueRationale / Reference
Conversion ~50%Optimal for maximizing enantiomeric excess of the starting material.[7]
Enantiomeric Excess (ee) >99% for unreacted amineHigh selectivity of lipases like CALB.[9]
Selectivity Factor (s) High (>100)The ratio of reaction rates for the two enantiomers. A high 's' value is crucial for effective resolution.[8]
Yield <50%Inherent limitation of kinetic resolution.[8]
Experimental Workflow Diagram

G cluster_0 Step 1: Enzymatic Acylation cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis racemate Racemic cis-3-Aminocyclopentane- carboxylate Ester enzyme Immobilized Lipase (CALB) + Acyl Donor (EtOAc) racemate->enzyme reaction Selective Acylation (40-50°C, 24-72h) enzyme->reaction mixture Mixture: (1R,3S)-Amine Ester (unreacted) (1S,3R)-Amide Ester (product) reaction->mixture separation Column Chromatography or Acid-Base Extraction mixture->separation unreacted_amine (1R,3S)-Amine Ester (ee > 99%) separation->unreacted_amine acylated_amide (1S,3R)-Amide Ester separation->acylated_amide hydrolysis Base Hydrolysis (LiOH, H2O) unreacted_amine->hydrolysis final_product (1R,3S)-3-Aminocyclopentane- carboxylic Acid hydrolysis->final_product

Caption: Workflow for enzymatic kinetic resolution.

Strategy 2: Chiral Pool Synthesis

Principle of the Technique

Chiral pool synthesis is an elegant and efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[10] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final target molecule, thus avoiding the need for a resolution step or an asymmetric catalyst.[11][12] For the synthesis of cyclic amino acids, natural α-amino acids like L-serine are excellent starting points. A particularly effective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a closely related compound, has been achieved from L-serine, demonstrating the power of this approach.[13][14] The key step involves an intramolecular C-H insertion of an alkylidene carbene to construct the chiral cyclopentane ring.[13]

Causality Behind Experimental Choices:

  • Starting Material: L-serine is inexpensive and provides the C1 stereocenter's precursor after conversion to Garner's aldehyde.

  • Protecting Groups: A Boc (tert-butyloxycarbonyl) group is used to protect the amine. It is stable under the conditions required for subsequent steps but can be readily removed with acid.[15][16]

  • Key Reaction: The intramolecular C-H insertion reaction is highly stereoselective, with the existing chiral center directing the formation of the new stereocenter on the cyclopentane ring.[14]

Detailed Protocol: Synthesis from L-Serine via C-H Insertion

This protocol is adapted from the enantioselective synthesis of (1S,3R)-ACPD.[14]

Step 1: Synthesis of Ketone Precursor from L-Serine

  • L-serine is first converted to its N-Boc protected methyl ester.

  • This is then reduced and cyclized to form N-Boc-L-serinal acetonide, commonly known as Garner's aldehyde.

  • A Wittig reaction with a suitable phosphonium ylide (e.g., derived from 3-bromopropyl) followed by catalytic hydrogenation and oxidation yields the required ketone precursor, maintaining the original stereochemistry derived from L-serine.

Step 2: Alkylidene Carbene C-H Insertion

  • To a solution of the ketone precursor (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithio(trimethylsilyl)diazomethane (1.2 equiv.) in THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. The lithiated diazomethane reacts with the ketone to generate an alkylidene carbene intermediate in situ.

  • This carbene undergoes a stereoselective 1,5-C-H insertion to form the cyclopentene ring. The existing stereocenter directs the insertion to create the desired relative stereochemistry.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Step 3: Final Functional Group Manipulations

  • The cyclopentene product from the C-H insertion is subjected to ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to cleave the double bond and form a carboxylic acid at the C3 position.

  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

  • Purification by ion-exchange chromatography or recrystallization yields the final (1R,3S)-3-aminocyclopentanecarboxylic acid.

Data Presentation
ParameterTypical ValueRationale / Reference
Overall Yield 15-25% from L-serineMulti-step synthesis with some challenging transformations.
Key Step Yield (C-H Insertion) 60-70%Efficient cyclization reaction.[14]
Enantiomeric Excess (ee) >98%Chirality is transferred with high fidelity from the starting material.[13]
Diastereoselectivity HighThe intramolecular nature of the C-H insertion provides excellent stereocontrol.
Reaction Pathway Diagram

G cluster_path Chiral Pool Synthetic Pathway serine L-Serine garner Garner's Aldehyde serine->garner Multi-step ketone Ketone Precursor garner->ketone Wittig, H2, Oxidation insertion C-H Insertion ketone->insertion Li-CH(TMS)N2 cyclopentene Cyclopentene Intermediate insertion->cyclopentene ozonolysis Ozonolysis / Oxidation cyclopentene->ozonolysis deprotection Boc Deprotection ozonolysis->deprotection Intermediate final_product (1R,3S)-Target Acid deprotection->final_product

Sources

Incorporating (1R,3S)-3-Aminocyclopentanecarboxylic acid into peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Scientist's Guide to Incorporating (1R,3S)-3-Aminocyclopentanecarboxylic Acid into Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Conformational Rigidity in Peptide Design

The rational design of peptides with predictable three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. While the 20 proteinogenic amino acids offer a vast chemical space, their inherent flexibility can lead to a multitude of conformations, often complicating the development of potent and selective therapeutics. The incorporation of unnatural amino acids with constrained topologies presents a powerful strategy to overcome this challenge.

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid that serves as a potent conformational constraint in peptide structures.[1] Its rigid cyclopentane backbone restricts the dihedral angles of the peptide backbone, pre-organizing the peptide into specific secondary structures, such as β-turns and helices.[1][2][3] This structural pre-organization can lead to enhanced biological activity, improved metabolic stability against enzymatic degradation, and increased receptor-binding affinity. As a result, this amino acid is a valuable building block in the synthesis of peptidomimetics and novel pharmaceutical candidates.[4][5]

This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful incorporation of (1R,3S)-3-aminocyclopentanecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

The Building Block: Structure and Properties

(1R,3S)-3-aminocyclopentanecarboxylic acid is characterized by a five-membered ring, which holds the amine and carboxylic acid functionalities in a specific stereochemical arrangement. This fixed geometry is the primary reason for its utility in conformational design.

  • Molecular Formula: C6H11NO2[6][7][8]

  • Molecular Weight: 129.16 g/mol [6][8]

  • Key Structural Feature: A cyclic β-amino acid that imparts significant conformational rigidity upon the peptide backbone.

Caption: Chemical structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Strategic Planning for Synthesis: Protecting Groups and Coupling

Successful incorporation begins with a sound synthetic strategy. The unique structure of (1R,3S)-3-aminocyclopentanecarboxylic acid necessitates careful selection of protecting groups and coupling reagents.

Nα-Protecting Group Selection

The protection of the α-amino group is mandatory to prevent self-polymerization and control the direction of peptide elongation.[9] The two dominant strategies in modern SPPS are the Fmoc/tBu and Boc/Bzl approaches.[10][11]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the most common choice, favored for its base-lability (cleaved by piperidine), which allows for orthogonal, acid-labile side-chain protecting groups (like tBu) to remain intact until the final cleavage step.[11][12][13] This mild deprotection scheme is compatible with a wider range of sensitive peptide sequences.

  • Boc (tert-butoxycarbonyl): This group is removed under acidic conditions (e.g., TFA).[11][12] The Boc/Bzl strategy requires a stronger acid, such as HF, for the final cleavage, which may not be suitable for all peptides or laboratory settings.[14]

For most applications, the Fmoc/tBu strategy is recommended for its versatility and milder conditions. Both Fmoc- and Boc-protected versions of (1R,3S)-3-aminocyclopentanecarboxylic acid are commercially available.[4][5][15][16][17][]

Caption: Structures of Fmoc- and Boc-protected derivatives.

Overcoming Steric Hindrance in the Coupling Reaction

The cyclic and rigid nature of (1R,3S)-3-aminocyclopentanecarboxylic acid can introduce steric hindrance, slowing down the kinetics of peptide bond formation.[19][20] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient to drive the reaction to completion, leading to low yields and deletion sequences.[21][22]

The key to success lies in using more powerful in-situ activating reagents that generate highly reactive ester intermediates.[21] These are broadly classified into phosphonium and aminium/uronium salts.

Reagent ClassExamplesActivation Mechanism & Rationale
Aminium/Uronium Salts HATU, HCTU, HBTU, COMU Form highly reactive OAt, O-6-ClBt, or Oxyma esters. HATU is particularly effective due to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling reaction. COMU is a safer, non-explosive alternative with comparable efficiency.[22]
Phosphonium Salts PyBOP, PyAOP Generate reactive OBt or OAt esters. They are highly effective but solutions in DMF have moderate stability and should be prepared fresh.

Recommendation: For incorporating (1R,3S)-3-aminocyclopentanecarboxylic acid, HATU or COMU are the reagents of choice due to their high coupling efficiency and proven success with sterically hindered amino acids.[19][22]

Experimental Workflow and Protocols

The following protocols are based on the recommended Fmoc/tBu strategy for manual solid-phase peptide synthesis.

Caption: General workflow for an Fmoc/tBu solid-phase peptide synthesis cycle.

Protocol 1: Incorporation of Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid

This protocol details a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit (Ninhydrin)

Procedure:

  • Resin Swelling: a. Place the resin (0.1 mmol) in a reaction vessel. b. Add DMF (~10 mL/g resin) and agitate for 30-60 minutes to swell the resin beads.[14] c. Drain the solvent.

  • Nα-Fmoc Deprotection (if not the first amino acid): a. Add 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation and Coupling: a. In a separate vial, prepare the activation mixture:

    • Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid (4 eq., 0.4 mmol, ~140 mg)
    • HATU (3.9 eq., 0.39 mmol, ~148 mg)
    • Dissolve in ~2 mL of DMF. b. Add DIPEA (8 eq., 0.8 mmol, ~140 µL) to the activation mixture. c. Allow the solution to pre-activate for 1-5 minutes.[21] You may observe a color change. d. Immediately add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended over the standard 30-60 minutes.[13][21]

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring for Completion (Self-Validation): a. Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. b. Interpretation:

    • Blue beads: Incomplete coupling (free primary amine present).
    • Colorless/Yellow beads: Complete coupling. c. Troubleshooting: If the test is positive (blue), a "double coupling" is required. Repeat steps 3 and 4 with a fresh solution of activated amino acid.[21]

Protocol 2: Final Cleavage and Peptide Precipitation

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: Work in a fume hood. TFA is highly corrosive).

  • Cold diethyl ether

Procedure:

  • Preparation: a. After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin).[23] b. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification: a. Filter the resin through a fritted funnel and collect the TFA filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide. c. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate should form. d. Centrifuge the mixture to pellet the crude peptide. e. Decant the ether, wash the peptide pellet with more cold diethyl ether, and centrifuge again. Repeat this wash step twice. f. Dry the crude peptide pellet under vacuum. g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[23]

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance from the cyclic amino acid.[19]1. Double Couple: Repeat the coupling step with fresh reagents.[21]2. Extend Reaction Time: Increase coupling time to 2-4 hours or even overnight.[21]3. Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF for its superior solvating properties.[21]
Peptide Aggregation Formation of secondary structures on the resin, hindering reagent access.[24]1. Microwave Synthesis: Use microwave-assisted SPPS to deliver energy directly and accelerate difficult couplings.[21]2. Use PEG-based Resins: Resins like ChemMatrix® or TentaGel® have better swelling properties in both polar and non-polar solvents, which can disrupt aggregation.[13][25]
Low Final Yield Combination of incomplete couplings and/or premature chain termination.1. Implement Capping: After an incomplete coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to block unreacted amines and prevent deletion sequences.[23]2. Optimize Coupling: Ensure the use of high-potency reagents like HATU or COMU from the start.

Conclusion

The incorporation of (1R,3S)-3-aminocyclopentanecarboxylic acid is a validated and powerful method for introducing conformational constraints into synthetic peptides. While its cyclic structure presents a moderate challenge of steric hindrance, this is readily overcome by employing potent aminium/uronium-based coupling reagents, such as HATU or COMU, and extending reaction times. By following the detailed protocols and strategic guidelines presented in this note, researchers can successfully synthesize novel, structurally defined peptides, thereby unlocking new opportunities in the development of next-generation therapeutics and advanced biochemical probes.

References

Application Notes and Protocols for the Analysis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Purity in Drug Development

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry. Its constrained cyclopentane ring pre-organizes the molecule into a specific conformation, making it a valuable building block for designing peptidomimetics and other biologically active compounds with enhanced potency and metabolic stability. As with all chiral molecules in pharmaceutical development, the stereochemical identity of (1R,3S)-3-aminocyclopentanecarboxylic acid is critical. Different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are paramount to ensure the stereochemical purity and overall quality of this compound throughout the drug development lifecycle.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid. We will delve into the core analytical techniques required for its characterization, including identity confirmation, purity assessment, and, most critically, the determination of stereoisomeric integrity. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to ensure the quality and consistency of their work.

Part 1: Identity Confirmation and Purity Assessment

Before delving into the complexities of chiral separations, it is essential to confirm the chemical identity and assess the purity of (1R,3S)-3-aminocyclopentanecarboxylic acid. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of (1R,3S)-3-aminocyclopentanecarboxylic acid. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Chemical Shift: The protons on the cyclopentane ring will appear in the aliphatic region (typically 1.5-3.5 ppm). The specific chemical shifts and coupling patterns are indicative of the cis relationship between the amino and carboxyl groups.

    • Multiplicity: The coupling patterns (e.g., triplets, multiplets) arise from spin-spin coupling between adjacent protons and can be used to deduce the connectivity of the atoms.

    • Integration: The integral of each signal should be proportional to the number of protons it represents.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR.

  • Instrument Parameters: Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Analysis: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm) and the carbons of the cyclopentane ring.

While detailed spectral interpretation is beyond the scope of this note, reference spectra for (1R,3S)-3-aminocyclopentanecarboxylic acid and its hydrochloride salt are available from various chemical suppliers and databases[1][2].

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides crucial information about the molecular weight of the analyte.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 130.1.

Purity Assessment by High-Performance Liquid Chromatography (HPLC) with Universal Detection

A preliminary assessment of purity can be performed using reversed-phase HPLC with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are not dependent on the presence of a chromophore.

Table 1: HPLC Conditions for General Purity Assessment

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector CAD or ELSD
Injection Volume 10 µL

This method will provide an indication of the number and relative abundance of any non-volatile impurities.

Part 2: Chiral Purity – The Critical Quality Attribute

The primary analytical challenge for (1R,3S)-3-aminocyclopentanecarboxylic acid is the separation and quantification of its stereoisomers. There are four possible stereoisomers of 3-aminocyclopentanecarboxylic acid. The ability to resolve the desired (1R,3S) enantiomer from the other three is essential. Two primary strategies are employed: direct and indirect chiral HPLC.

Direct Chiral HPLC: Separation on a Chiral Stationary Phase

Direct chiral HPLC is the preferred method for enantiomeric and diastereomeric separation as it avoids the need for derivatization, which can introduce its own set of potential impurities and analytical errors. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have proven to be particularly effective for the separation of underivatized amino acids[3].

Protocol for Direct Chiral HPLC:

  • Column Selection: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) is a highly recommended starting point for method development[3][4]. These columns possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar, zwitterionic compounds like amino acids[3].

  • Mobile Phase Optimization:

    • A simple, LC-MS compatible mobile phase consisting of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is a good starting point.

    • The concentration of the organic modifier can have a significant impact on retention and selectivity. A "U-shaped" retention profile is often observed, where retention is high at both low and high organic modifier concentrations[3].

    • The pH of the mobile phase can also be adjusted to optimize the separation by altering the ionization state of the analyte and the stationary phase.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) can be used, although it may lack sensitivity. For higher sensitivity and specificity, mass spectrometric (MS) detection is recommended.

Table 2: Starting Conditions for Direct Chiral HPLC

ParameterCondition
Column Astec CHIROBIOTIC® T (or equivalent teicoplanin-based CSP)
Mobile Phase 80:20 (v/v) Methanol : 20 mM Ammonium Formate, pH 4.5
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detector UV at 210 nm or MS (ESI+)
Injection Volume 5 µL

Method Validation Considerations:

  • Specificity: Inject individual standards of the other stereoisomers, if available, to confirm the retention times and ensure baseline separation.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the undesired stereoisomers that can be reliably detected and quantified. This is crucial for controlling trace-level impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of each stereoisomer.

  • Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Diagram 1: Workflow for Direct Chiral HPLC Method Development

G cluster_0 Method Development start Select Chiral Stationary Phase (e.g., Teicoplanin-based) mp_opt Optimize Mobile Phase (Organic Modifier, pH, Buffer) start->mp_opt detect_opt Optimize Detector Settings (UV Wavelength or MS Parameters) mp_opt->detect_opt inject Inject Sample detect_opt->inject eval Evaluate Resolution and Peak Shape inject->eval success Successful Separation eval->success Adequate fail Iterate or Try New CSP eval->fail Inadequate fail->start

Caption: A systematic approach to developing a direct chiral HPLC method.

Indirect Chiral HPLC: Derivatization to Form Diastereomers

An alternative approach is to derivatize the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogues are commonly used for this purpose[5].

Protocol for Indirect Chiral HPLC using Marfey's Reagent:

  • Derivatization:

    • Dissolve a known amount of the (1R,3S)-3-aminocyclopentanecarboxylic acid sample in a suitable buffer (e.g., sodium bicarbonate solution).

    • Add a solution of Marfey's reagent in acetone.

    • Heat the mixture (e.g., at 40°C for 1 hour) to facilitate the reaction.

    • Quench the reaction by adding an acid (e.g., hydrochloric acid).

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile).

    • The dinitrophenyl chromophore in the derivatized products allows for sensitive UV detection (e.g., at 340 nm).

Table 3: HPLC Conditions for Indirect Chiral Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Triethylammonium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector UV at 340 nm
Injection Volume 20 µL

Advantages and Disadvantages of the Indirect Method:

  • Advantages: Utilizes standard, less expensive achiral columns. The derivatization introduces a strong chromophore, enhancing detection sensitivity.

  • Disadvantages: The derivatization step adds complexity and can be a source of variability. The chiral derivatizing agent must be of high enantiomeric purity to avoid artifacts. Incomplete reaction or side reactions can complicate the chromatogram.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Analysis

GC-MS provides an excellent orthogonal technique to HPLC for the analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid, particularly for assessing purity and identifying volatile or semi-volatile impurities. Due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis[6].

Derivatization for GC-MS

The goal of derivatization is to convert the polar amino and carboxylic acid functional groups into less polar, more volatile moieties. Silylation is a common and effective technique[6].

Protocol for Silylation using MTBSTFA:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.

    • Thoroughly dry the sample, as moisture can interfere with the silylation reaction. This can be achieved by lyophilization or by drying under a stream of nitrogen.

  • Derivatization Reaction:

    • Add the silylation reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and a suitable solvent like acetonitrile.

    • Seal the vial and heat at a controlled temperature (e.g., 70-100°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Diagram 2: Derivatization and GC-MS Analysis Workflow

G cluster_1 GC-MS Protocol sample_prep Sample Preparation (Weighing and Drying) derivatization Derivatization (e.g., with MTBSTFA) sample_prep->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Impurity Profiling gc_ms_analysis->data_processing

Caption: A streamlined workflow for the GC-MS analysis of derivatized amino acids.

Table 4: Typical GC-MS Parameters

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

The resulting mass spectrum of the derivatized (1R,3S)-3-aminocyclopentanecarboxylic acid will exhibit characteristic fragmentation patterns that can be used for identification and confirmation.

Part 4: Reference Standards and Method Validation

The use of well-characterized reference standards is fundamental to the accuracy and reliability of any analytical method.

Sourcing Reference Standards

Certified reference standards for (1R,3S)-3-aminocyclopentanecarboxylic acid, with specified purity and enantiomeric excess, are commercially available from various suppliers[7][8][9]. When possible, it is also beneficial to obtain standards of the other stereoisomers to confirm the specificity of the chiral separation methods.

A Framework for Method Validation

Any analytical method intended for quality control or regulatory submission must be validated to demonstrate its suitability for the intended purpose. The validation should encompass the following parameters, in accordance with ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or other stereoisomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical characterization of (1R,3S)-3-aminocyclopentanecarboxylic acid is a multi-faceted process that requires a suite of orthogonal analytical techniques. The protocols and guidance provided in this document offer a robust framework for confirming the identity, purity, and, most importantly, the stereochemical integrity of this valuable pharmaceutical building block. By implementing these validated methods, researchers and drug developers can ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines.

References

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Pronce, T., & Tilquin, B. (1996). Trace analysis in chiral separation of selected amino enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1175–1184. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Central Science. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS? Retrieved from [Link]

  • ResearchGate. (2010). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

  • ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • ChemicalInfo. (n.d.). (-)-(1r,3s)-n-boc-3-aminocyclopentane carboxylic acid suppliers USA. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (1R, 3S)-3-Aminocyclopentanecarboxylic acid, min 95%, 1 gram. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid [220497-67-6]. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester. Retrieved from [Link]

  • Sperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, we address common challenges and provide in-depth, field-tested guidance to help you optimize your synthetic route and improve your yield.

Introduction: The Challenge of Synthesizing (1R,3S)-3-Aminocyclopentanecarboxylic Acid

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a constrained β-amino acid analog. Its rigid cyclopentyl framework makes it a valuable component in the design of peptidomimetics and other biologically active molecules, including potent pharmaceuticals. The primary challenge in its synthesis lies in achieving high diastereoselectivity and enantioselectivity, as the biological activity is often confined to a single stereoisomer. This guide will focus on troubleshooting the common synthetic routes to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is consistently low when using a racemic starting material. What are the most likely causes and how can I improve it?

Low overall yield in a multi-step synthesis starting from a racemic precursor often points to inefficiencies in the resolution step or loss of material during purification of intermediates.

Troubleshooting Steps:

  • Analyze the Resolution Step: The resolution of a racemic mixture is a critical control point. If you are using a classical chemical resolution with a chiral resolving agent, ensure the following:

    • Purity of Resolving Agent: Use a resolving agent with high enantiomeric excess (>99%).

    • Solvent Screening: The choice of solvent is crucial for diastereomeric salt crystallization. A solvent screen should be performed to find conditions that provide high diastereomeric excess (d.e.) and good recovery.

    • Equilibration: Ensure the system has reached thermodynamic equilibrium before filtration. Premature harvesting of crystals can lead to lower d.e.

  • Intermediate Stability: Cyclopentene intermediates can be volatile or prone to side reactions. Ensure that reaction workups and purifications are performed promptly and at appropriate temperatures.

  • Purification Losses: Repeated chromatographic purifications can significantly reduce overall yield. Consider developing a synthetic route that involves more crystalline intermediates, which can be purified by recrystallization.

Expert Insight: A common pitfall is the incomplete precipitation of the desired diastereomeric salt. After the initial crystallization, a second crop can often be obtained by concentrating the mother liquor, though this may require recrystallization to achieve the desired d.e.

Q2: I am observing poor diastereoselectivity in the reduction of a cyclopentanone precursor. How can I control the stereochemistry of this reduction?

The stereochemical outcome of a ketone reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group.

Controlling Stereoselectivity:

  • Bulky Reducing Agents: Employing sterically demanding reducing agents can enhance facial selectivity. For instance, using Lithium tri-sec-butylborohydride (L-Selectride®) instead of sodium borohydride often favors the approach of the hydride from the less hindered face of the cyclopentanone ring, leading to the desired stereoisomer.

  • Substrate Control: The stereochemistry can also be influenced by existing stereocenters on the cyclopentane ring. Ensure the stereochemistry of your starting material is correct and that no epimerization is occurring under the reaction conditions.

  • Chiral Auxiliaries: In some synthetic routes, the use of a chiral auxiliary can direct the stereochemical outcome of reactions. While this adds steps for attachment and removal, it can be a robust method for establishing the desired stereochemistry.

Experimental Protocol: Diastereoselective Ketone Reduction

  • Setup: Under an inert atmosphere (e.g., Argon), dissolve the cyclopentanone precursor in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.

Q3: My enzymatic resolution of a racemic ester is not proceeding to completion. What factors could be affecting the enzyme's activity?

Enzymatic resolutions are powerful but sensitive to reaction conditions. Incomplete conversion is a common issue.

Troubleshooting Enzymatic Resolution:

  • Enzyme Inhibition: The product, in this case, the desired amino acid, can sometimes inhibit the enzyme at higher concentrations. Running the reaction at a lower substrate concentration or using a biphasic system to extract the product as it is formed can mitigate this.

  • pH and Temperature: Ensure the pH of the buffer and the reaction temperature are optimal for the specific lipase or protease being used. These parameters are critical for enzyme stability and activity. A pH-stat may be necessary to maintain the optimal pH as the reaction progresses.

  • Enzyme Loading and Activity: Verify the activity of your enzyme batch. If the enzyme has been stored improperly or is old, its activity may be diminished. Increase the enzyme loading as a test, but be mindful of the cost implications.

  • Co-solvents: The presence of organic co-solvents can denature enzymes. If a co-solvent is necessary to dissolve the substrate, use the minimum amount required and choose one known to be compatible with the enzyme.

Workflow for Optimizing Enzymatic Resolution

Caption: Troubleshooting workflow for enzymatic resolution.

Data Summary

Table 1: Comparison of Reducing Agents for Diastereoselective Reduction

Reducing AgentTypical Diastereomeric Ratio (desired:undesired)Reaction ConditionsReference
Sodium Borohydride3:1 to 5:1Methanol, 0 °C to rt
L-Selectride®>20:1THF, -78 °C
K-Selectride®>20:1THF, -78 °C
Sodium Triacetoxyborohydride10:1 to 15:1Dichloroethane, rt

Key Synthetic Pathway Overview

A common and effective route involves the asymmetric hydrogenation of an enamine precursor. This strategy often provides high enantioselectivity.

G cluster_0 Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid A Racemic 2-Carbomethoxycyclopentanone B Enamine Formation (with (R)-α-methylbenzylamine) A->B C Diastereomeric Enamine Mixture B->C D Asymmetric Hydrogenation (e.g., Pd/C, H2) C->D E Diastereomerically Enriched Amine D->E F Hydrolysis and Deprotection E->F G (1R,3S)-3-Aminocyclopentanecarboxylic Acid F->G

Caption: A typical synthetic route to the target molecule.

References

  • Sodium Borohydride Reduction of Ketones. Organic Chemistry Portal. [Link]

  • Sodium Triacetoxyborohydride as a mild reducing agent. Journal of Organic Chemistry. [Link]

(1R,3S)-3-Aminocyclopentanecarboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this valuable synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

I. Quick Reference: Stability and Storage

Proper storage is the first line of defense in maintaining the integrity of (1R,3S)-3-Aminocyclopentanecarboxylic acid. Below is a summary of the recommended conditions based on compiled safety data sheets and product information.

ParameterRecommendationRationale & Key Considerations
Temperature 2-8°C (Refrigerated) While stable at room temperature for short periods, refrigeration minimizes the risk of slow degradation over time. For the hydrochloride salt, 4°C is often specified[1].
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen). The amino group can be susceptible to oxidation. An inert atmosphere is particularly important for long-term storage.
Moisture Keep in a tightly closed container in a dry place. This compound is a crystalline solid and, like many amino acids, can be hygroscopic, meaning it can absorb moisture from the air[2][3][4]. Moisture can lead to clumping and may promote degradation.
Light Protect from light. Prolonged exposure to light should be avoided as it can potentially catalyze degradation reactions[5]. The hydrochloride salt, in particular, is noted for needing protection from light[1].
Form Solid Crystalline Powder The compound is typically supplied as a white to off-white or beige crystalline powder[6]. Any significant deviation from this appearance could indicate impurity or degradation.
Long-term Stability ≥ 4 years (under ideal conditions) With proper storage, the compound is expected to be stable for several years. However, it is always best practice to re-analyze if there are any doubts about its purity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Problem 1: Compound appears clumpy, discolored, or has an unusual odor.
  • Potential Cause 1: Moisture Absorption (Hygroscopicity).

    • Explanation: As a crystalline solid with polar functional groups (amino and carboxylic acid), the compound can absorb atmospheric moisture, leading to clumping. While this may not immediately indicate chemical degradation, it can affect accurate weighing and solubility.

    • Solution:

      • Dry the material under vacuum at a gentle temperature (e.g., 30-40°C) for several hours.

      • For future use, always handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas.

      • Ensure the container is tightly sealed immediately after use.

  • Potential Cause 2: Chemical Degradation.

    • Explanation: Discoloration (e.g., yellowing or browning) can be a sign of chemical degradation, possibly due to oxidation or other side reactions from improper storage (exposure to air, light, or high temperatures).

    • Solution:

      • It is highly recommended to assess the purity of the material using analytical techniques such as NMR, LC-MS, or melting point determination before proceeding with your experiment.

      • If degradation is confirmed, it is best to use a fresh, unopened batch of the compound.

Problem 2: Difficulty dissolving the compound.
  • Potential Cause 1: Incorrect Solvent Choice.

    • Explanation: (1R,3S)-3-Aminocyclopentanecarboxylic acid is slightly soluble in water and other polar solvents due to its amino acid nature[5]. Its solubility in non-polar organic solvents is expected to be low.

    • Solution:

      • Consult the solubility information provided by the supplier. While specific quantitative data is not widely published, it is known to be slightly soluble in water. For its Boc-protected form, DMSO has been noted as a suitable solvent, sometimes requiring sonication[7].

      • For use in organic reactions, derivatization to an ester or protection of the amino group (e.g., with Boc or Fmoc) can significantly improve solubility in a wider range of organic solvents.

  • Potential Cause 2: pH of the Solution.

    • Explanation: Like all amino acids, the charge state and therefore the solubility of this compound is pH-dependent. At its isoelectric point (pI), the molecule exists as a zwitterion with no net charge, which often corresponds to its lowest solubility in aqueous solutions[8].

    • Solution:

      • To dissolve in aqueous media, adjust the pH away from the isoelectric point. Adding a small amount of acid (e.g., HCl) will protonate the carboxylate group, forming a cationic species. Adding a small amount of base (e.g., NaOH) will deprotonate the ammonium group, forming an anionic species. Both of these charged forms will be more soluble in water than the neutral zwitterion.

      • When preparing a stock solution, consider buffering it at a pH where the compound is fully protonated or deprotonated to maintain solubility and stability.

Problem 3: Inconsistent or unexpected experimental results (e.g., in peptide synthesis).
  • Potential Cause 1: Racemization or Epimerization.

    • Explanation: While the cyclic nature of this β-amino acid provides conformational rigidity, the stereocenters can be susceptible to epimerization under harsh reaction conditions, particularly during peptide coupling steps that involve activation of the carboxylic acid.

    • Solution:

      • Use mild coupling reagents and conditions. Additives such as HOBt or Oxyma can help to suppress racemization.

      • Avoid prolonged exposure to strong bases or high temperatures during synthesis.

      • Analyze the stereochemical purity of your final product using chiral chromatography or NMR with a chiral shift reagent.

  • Potential Cause 2: Unwanted Side Reactions.

    • Explanation: The free amino group is a nucleophile and can participate in side reactions if not properly protected, especially when other electrophilic reagents are present in the reaction mixture.

    • Solution:

      • In the context of peptide synthesis or other complex organic transformations, it is standard practice to protect the amino group, most commonly with Fmoc or Boc groups, which can be removed at a later stage.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid?

A1: The procedure depends on the intended application.

  • For Aqueous Solutions:

    • Weigh the desired amount of the compound in a clean, dry vial.

    • Add a portion of the desired solvent (e.g., deionized water).

    • If solubility is an issue, adjust the pH. For a positively charged species, add dilute HCl dropwise. For a negatively charged species, add dilute NaOH dropwise until the solid dissolves.

    • Once dissolved, adjust the final volume and pH as required for your experiment.

    • For long-term storage of aqueous solutions, it is advisable to filter-sterilize and store at 2-8°C or frozen at -20°C. However, it is always best to prepare fresh solutions.

  • For Organic Solvents (e.g., for peptide synthesis):

    • This compound has limited solubility in many common organic solvents. Solvents like DMF or DMSO may be suitable, but sonication might be necessary.

    • For most organic synthesis applications, it is common to use a derivative with a protected amino group (e.g., Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid), which will have much better solubility in organic solvents like DMF or CH2Cl2.

Q2: How can I verify the purity and integrity of my stored (1R,3S)-3-Aminocyclopentanecarboxylic acid?

A2: Several analytical methods can be used:

  • Melting Point: Compare the experimental melting point with the literature value. A broad melting range or a value lower than expected can indicate impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and help identify any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can verify the molecular weight and assess the purity of the compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the best method to confirm the enantiomeric purity (ee%) of the compound.

Q3: Is this compound compatible with strong oxidizing or reducing agents?

A3: The amino group can be susceptible to oxidation. Therefore, it is advisable to avoid strong oxidizing agents. The compound should be stable to many common reducing agents, but compatibility should be assessed on a case-by-case basis depending on the specific reagents and reaction conditions.

Q4: What are the primary safety hazards associated with this compound?

A4: Based on available safety data, (1R,3S)-3-Aminocyclopentanecarboxylic acid may cause skin, eye, and respiratory irritation[9]. It is important to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Workflow Diagrams

Diagram 1: Decision Tree for Troubleshooting Compound Integrity

G start Start: Observe Compound Appearance clumped Is it clumpy? start->clumped discolored Is it discolored or have an odor? clumped->discolored Yes weighing_issue Weighing difficult clumped->weighing_issue Yes, but not discolored proceed Proceed with experiment clumped->proceed No degradation_suspected Degradation Suspected discolored->degradation_suspected Yes discolored->proceed No dry_vacuum Action: Dry under vacuum weighing_issue->dry_vacuum purity_check Action: Check purity (NMR, LC-MS, MP) degradation_suspected->purity_check handle_inert Action: Handle in dry/inert atmosphere dry_vacuum->handle_inert handle_inert->proceed fresh_batch Action: Use fresh batch purity_check->fresh_batch Impure purity_check->proceed Pure

Caption: Troubleshooting compound appearance.

Diagram 2: Workflow for Preparing an Aqueous Solution

G start Weigh Solid Compound add_solvent Add Portion of Aqueous Solvent start->add_solvent dissolved Does it dissolve? add_solvent->dissolved adjust_ph Adjust pH (add dilute acid or base) dissolved->adjust_ph No final_volume Adjust to Final Volume and pH dissolved->final_volume Yes adjust_ph->dissolved use_fresh Use Solution Immediately final_volume->use_fresh store Store (Optional: 2-8°C or -20°C) use_fresh->store

Caption: Preparing an aqueous solution.

V. References

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (2019). National Institutes of Health. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Different state of protonation for amino acids at different pH values. ResearchGate. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Link]

  • Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. (2005). ACS Publications. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK. [Link]

  • Hygroscopic behavior and phase state of mixed NH4NO3 /amino acids particles by microscopy and IR technology. (2022). ScienceDirect. [Link]

  • Amino acid. Wikipedia. [Link]

  • On the pH-optimum of activity and stability of proteins. (2015). National Institutes of Health. [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Selected Methods of Analysis. Cengage. [Link]

  • Analytical Methods. (2014). Royal Society of Chemistry. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. MySkinRecipes. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]

  • Noncanonical Amino Acids in Biocatalysis. (2024). ACS Publications. [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.

  • Incorporation of non-canonical amino acids. (2012). National Institutes of Health. [Link]

  • Novel routes to defined post translational modifications using non-canonical amino acids. (2019). Cardiff University. [Link]

  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. (2023). ResearchGate. [Link]

  • Solvent Miscibility Table. MilliporeSigma. [Link]

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Solubility of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,3S)-3-Aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. This guide provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to ensure the successful use of (1R,3S)-3-Aminocyclopentanecarboxylic acid in your research.

Introduction to (1R,3S)-3-Aminocyclopentanecarboxylic Acid

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative that serves as a valuable building block in pharmaceutical synthesis.[1] Its unique cyclopentane structure is utilized in the development of novel therapeutic agents, including inhibitors and modulators for various biological pathways.[1] The compound is described as an off-white to beige or white crystalline powder.[1][2] While it is a crucial intermediate, its solubility characteristics can present challenges in experimental settings. This guide will walk you through understanding and overcoming these solubility issues.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid is fundamental to troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1][3][4][5]
Molecular Weight 129.16 g/mol [1][4][5]
Appearance Off-white to beige crystalline powder[1][2]
Solubility in Water Slightly soluble[2][3]
Storage Temperature 0-8 °C[1]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the solubility of (1R,3S)-3-Aminocyclopentanecarboxylic acid in a question-and-answer format.

Q1: Why is my (1R,3S)-3-Aminocyclopentanecarboxylic acid not dissolving in water?

A1: Low intrinsic solubility and zwitterionic nature.

(1R,3S)-3-Aminocyclopentanecarboxylic acid is described as being only slightly soluble in water.[2][3] This is due to a combination of its molecular structure and zwitterionic properties.

  • Zwitterionic Character: Like other amino acids, this compound possesses both a carboxylic acid group (-COOH) and an amino group (-NH₂). In aqueous solution near neutral pH, these groups can exist in their ionized forms (-COO⁻ and -NH₃⁺), forming a zwitterion. The strong electrostatic interactions between zwitterions in the crystal lattice require significant energy to overcome, leading to lower solubility.

  • Hydrophobic Cyclopentane Ring: The nonpolar cyclopentane ring contributes to the molecule's hydrophobicity, further limiting its interaction with polar water molecules.[6]

Troubleshooting Workflow:

Caption: Advanced strategies for enhancing solubility.

Concluding Remarks

Troubleshooting the low solubility of (1R,3S)-3-Aminocyclopentanecarboxylic acid requires a systematic approach grounded in the compound's physicochemical properties. By understanding its zwitterionic nature and the impact of pH, and by methodically exploring co-solvents and other techniques, researchers can overcome these challenges. For persistent issues, advanced formulation strategies may offer a path forward. Always ensure that any method used to enhance solubility is compatible with the downstream application of the compound.

References

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health (NIH). [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-Aminocyclopentanecarboxylic acid. Solubility of Things. [Link]

  • Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Solubility of Organic Compounds. [Link]

  • Physical Properties: Solubility Classification:. IS MUNI. [Link]

  • 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem. [Link]

  • Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. [Link]

  • Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

  • Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. [Link]

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Technical Support Center: Purification of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1R,3S)-3-aminocyclopentanecarboxylic acid (CAS 71830-08-5). This document is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] As a non-proteinogenic amino acid, its purification presents unique challenges due to its zwitterionic nature and solubility characteristics. This guide provides in-depth, field-proven insights into common purification methodologies, troubleshooting, and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Physicochemical Properties Overview

Before initiating any purification protocol, understanding the fundamental properties of the target compound is crucial. (1R,3S)-3-aminocyclopentanecarboxylic acid is typically an off-white to beige crystalline powder.[3] Its structure, containing both a basic amino group and an acidic carboxylic acid group, dictates its behavior in different solvent and pH environments.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [4][5]
Appearance Off-white to beige crystalline powder[3]
Solubility Slightly soluble in water[3][6]
Purity (Typical) ≥95%[7][8]
Core Purification Strategies

The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the required final purity. The three most effective strategies for this molecule are recrystallization, ion-exchange chromatography, and salt formation.

1. Recrystallization

Causality: This technique leverages the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[9] A suitable solvent will dissolve the compound completely at its boiling point but have very low solubility for it at cold temperatures (e.g., 0-4°C). As the hot, saturated solution cools, the decreased solubility forces the pure compound to crystallize, leaving soluble impurities behind in the solvent (mother liquor).[10]

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing solubility in various solvents. Given the compound is polar and slightly soluble in water, good starting points include water, ethanol, or a mixed solvent system like ethanol/water.[11][12] The ideal solvent should dissolve the compound poorly at room temperature but well when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to barely cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound fully dissolves.

  • Decolorization (Optional): If the solution is colored, it may indicate colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal adsorbs the colored impurities.[9]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

2. Ion-Exchange Chromatography (IEX)

Causality: IEX is a powerful technique for purifying charged molecules like amino acids.[13] The separation is based on the reversible interaction between the charged amino acid and a charged stationary phase (the resin).[14] Because (1R,3S)-3-aminocyclopentanecarboxylic acid is zwitterionic, its net charge is pH-dependent.

  • At low pH (< pI), the amino group is protonated (-NH₃⁺), and the molecule has a net positive charge.

  • At high pH (> pI), the carboxyl group is deprotonated (-COO⁻), and the molecule has a net negative charge.

This charge manipulation allows it to bind to either a cation or anion exchange resin, while neutral impurities or impurities with the same charge as the resin pass through.[15]

Step-by-Step Protocol:

  • Resin Selection and Preparation: Select a suitable resin. A weakly acidic cation exchange resin (e.g., Bio-Rad Bio-Rex 70) is often effective for capturing the positively charged form of the amino acid.[16] Prepare the resin according to the manufacturer's instructions, which typically involves washing and equilibrating it with a binding buffer.

  • Sample Preparation and Loading: Dissolve the crude compound in the binding buffer. The pH of this buffer should be adjusted to ensure the compound is charged and will bind to the resin (e.g., a pH of 3-4 for a cation exchanger). Filter the sample to remove any particulates and load it onto the equilibrated column at a slow, controlled flow rate.[17]

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound compound by changing the pH or increasing the salt concentration of the buffer. For a cation exchanger, elution can be achieved by applying a buffer with a higher pH (which neutralizes the -NH₃⁺ group) or a high concentration of a counter-ion (e.g., Na⁺) to displace the compound.[15] A common eluent is a dilute aqueous ammonia solution.

  • Fraction Collection and Analysis: Collect the eluted solution in fractions. Analyze the fractions using a suitable method (e.g., UV-Vis spectrophotometry if derivatized, or TLC) to identify which ones contain the purified compound.

  • Desalting: Combine the pure fractions. If a salt gradient was used for elution, the salt will need to be removed, which can be accomplished by dialysis, size-exclusion chromatography, or by concentrating the solution and inducing crystallization.

3. Salt Formation

Causality: This chemical approach alters the compound's physical properties to facilitate separation. By reacting the zwitterionic amino acid with a strong acid (e.g., HCl), it can be converted into a salt (e.g., a hydrochloride salt).[18] This salt often has significantly different solubility characteristics than the free amino acid, allowing it to be selectively crystallized away from impurities that do not form salts.[19] The pure amino acid can then be regenerated by neutralization.

General Workflow:

  • Salt Formation: Dissolve the crude amino acid in a suitable solvent (e.g., absolute ethanol). Bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent. This will protonate the amino group, forming the hydrochloride salt.

  • Crystallization of the Salt: The resulting salt will often precipitate from the organic solvent. Cool the mixture to maximize precipitation and collect the salt crystals by filtration.

  • Regeneration of Free Amino Acid: Dissolve the purified salt in water. Neutralize the solution by carefully adding a base (e.g., pyridine, or an ion-exchange resin in the hydroxide form) until the isoelectric point is reached, at which point the free amino acid is least soluble and will precipitate.

  • Isolation: Collect the purified, free amino acid crystals by filtration, wash with cold water, and dry.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting a purification strategy.

PurificationWorkflow Crude Crude Product (1R,3S)-3-Aminocyclopentanecarboxylic acid Recrystallization Attempt Recrystallization Crude->Recrystallization  Initial Attempt Success1 Pure Product (>98%) Recrystallization->Success1 Successful Failure1 Fails or Low Purity (Oiling out, poor recovery) Recrystallization->Failure1 Unsuccessful IEX Ion-Exchange Chromatography Failure1->IEX  Alternative Method Success2 Pure Product (>98%) IEX->Success2 Successful Failure2 Fails or Co-elution of Impurities IEX->Failure2 Unsuccessful Salt Consider Salt Formation & Recrystallization Failure2->Salt  Advanced Method Success3 Pure Product (>98%) Salt->Success3 Successful

Caption: Purification Workflow for (1R,3S)-3-Aminocyclopentanecarboxylic Acid.

Troubleshooting Guide

Q: My recovery after recrystallization is very low. What went wrong?

A: Low recovery is a common issue with several potential causes:

  • Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point. Using excessive solvent will keep more of your product dissolved even after cooling. Solution: Evaporate some of the solvent to re-saturate the solution and attempt cooling again.[9]

  • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Also, add a small excess of hot solvent before filtering to keep the compound in solution.[10]

  • Incomplete Crystallization: You may not have allowed enough time for crystallization or cooled the solution to a low enough temperature. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

Q: My compound "oiled out" during recrystallization instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals.

  • Cause: The boiling point of your recrystallization solvent is higher than the melting point of your compound, or the solution is too saturated with impurities.

  • Solution: Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation. Let it cool slowly again. If it persists, you must choose a solvent with a lower boiling point.[11]

Q: My compound is not binding to the ion-exchange column. What should I check?

A: Failure to bind is almost always related to the pH of your sample and buffers.

  • Incorrect pH: The pH of your sample buffer must be such that your compound has a net charge that is opposite to the charge of the resin. For a cation exchanger, the pH must be below the isoelectric point (pI) of the amino acid. Solution: Verify the pH of your binding buffer and your sample. Adjust the pH as needed.[17][20]

  • Flow Rate Too High: If the sample passes through the column too quickly, there isn't enough residence time for the binding interaction to occur. Solution: Reduce the loading flow rate significantly.[17]

  • Column Overload: If you load too much sample, you can exceed the binding capacity of the resin. Solution: Use a larger column or load less material.

Q: I see multiple peaks in my HPLC analysis after IEX purification. Why?

A: This indicates that impurities are co-eluting with your target compound.

  • Poor Resolution: The elution conditions may not be optimized to separate your compound from impurities with similar charge characteristics.

  • Solution 1 - Optimize Elution: Switch from a step gradient to a shallow linear gradient (a more gradual change in pH or salt concentration). This can often resolve closely eluting species.[21]

  • Solution 2 - Orthogonal Method: The impurities may have a very similar charge but different polarity. Consider a secondary purification step using a different principle, such as reversed-phase chromatography, which separates based on hydrophobicity.[14]

Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity and identity of my final product? To confirm the successful purification of (1R,3S)-3-aminocyclopentanecarboxylic acid, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%). Chiral HPLC can be used to confirm the enantiomeric excess (ee).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[22]

  • Melting Point Analysis: A sharp, well-defined melting point range is indicative of high purity. Impurities tend to broaden and depress the melting point.[9]

Q2: My crude product is a beige or brown color. How can I get a pure white solid? The color is likely due to small amounts of highly colored organic impurities. As mentioned in the recrystallization protocol, adding a small amount of activated charcoal to the hot solution before filtration is a very effective method for adsorbing these colored impurities.[9] Use it sparingly, as it can also adsorb some of your desired product.

Q3: Is it possible to protect the amino or carboxyl group before purification? Yes, this is a common strategy in organic synthesis. For example, protecting the amino group with a Boc ((tert-butoxycarbonyl)) or Fmoc (fluorenylmethyloxycarbonyl) group can make the molecule less polar and more amenable to standard silica gel chromatography.[23] However, this adds two steps to your overall process (protection and deprotection), so direct purification of the amino acid is often more efficient if possible.

References
  • Amino Acid Purification - Column Chromatography . (n.d.). Sorbtech. Retrieved from [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid - ChemBK . (2024). ChemBK. Retrieved from [Link]

  • Separation and Refining of Amino acids . (n.d.). Diaion. Retrieved from [Link]

  • Separation and Purification of Amino Acids . (2020). ResearchGate. Retrieved from [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids... . (1990). PubMed. Retrieved from [Link]

  • Separation and Detection of Amino Acids . (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • US2404503A - Preparation of amino acids from their salts. (1946). Google Patents.
  • Salts of Amino Acids: Crystallization, Structure and Properties . (2017). ResearchGate. Retrieved from [Link]

  • Troubleshooting Guide A. Protein Expression B. Loading/Washing . (n.d.). BD Biosciences Clontech. Retrieved from [Link]

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column . (n.d.). Waters Help Center. Retrieved from [Link]

  • Protein purification troubleshooting guide . (n.d.). Cytiva. Retrieved from [Link]

  • Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts . (2022). NIH National Library of Medicine. Retrieved from [Link]

  • Recrystallization1 . (n.d.). California State University, Sacramento. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization I . (n.d.). University of Central Florida. Retrieved from [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid . (n.d.). MySkinRecipes. Retrieved from [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 . (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Optimizing In Vitro Assays for (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (1R,3S)-3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for in vitro assays involving this compound. As a chiral amino acid derivative, stereoisomers of aminocyclopentanecarboxylic acid have been shown to interact with key neurological targets. Notably, the (1S,3R) stereoisomer is a well-characterized agonist of metabotropic glutamate receptors (mGluRs), while other cyclic amino acid analogs are known inhibitors of GABA transporters (GATs). Given the structural similarities, it is crucial for researchers using the (1R,3S) isomer to consider both potential activities. This guide provides a dual-pathway approach to help you design, optimize, and troubleshoot your experiments, ensuring data integrity and scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of (1R,3S)-3-Aminocyclopentanecarboxylic acid in in vitro assays.

Q1: What is the primary molecular target of (1R,3S)-3-Aminocyclopentanecarboxylic acid?

A1: The molecular target for the (1R,3S) stereoisomer is not as definitively established in the literature as its (1S,3R) counterpart, which is a known metabotropic glutamate receptor (mGluR) agonist.[1] However, based on its structural class, (1R,3S)-3-Aminocyclopentanecarboxylic acid is a strong candidate for interaction with GABA transporters (GATs).[2] Therefore, it is advisable to screen the compound for activity at both mGluRs and GATs.

Q2: How should I prepare my stock solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid?

A2: (1R,3S)-3-Aminocyclopentanecarboxylic acid is a white to off-white crystalline powder.[2] It is slightly soluble in water and highly soluble in other polar solvents.[3][4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile water or a suitable buffer (e.g., PBS). If solubility is an issue, DMSO can be used; however, it is critical to keep the final concentration of DMSO in your assay below 0.5% to avoid off-target effects on cellular function.[5][6][7] Stock solutions should be stored at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8]

Q3: What cell lines are appropriate for studying the activity of this compound?

A3: The choice of cell line is critical and depends on the target you are investigating.

  • For GABA Transporter (GAT) activity: HEK-293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells stably or transiently expressing the specific GAT subtype of interest (GAT1, GAT2, GAT3, or BGT-1) are commonly used.[9][10][11]

  • For Metabotropic Glutamate Receptor (mGluR) activity: HEK-293 or CHO cells expressing the specific mGluR subtype are also standard. These cell lines provide a clean background to study the function of a single receptor subtype.[12][13]

Q4: What is a reasonable starting concentration range for my dose-response experiments?

A4: For initial screening, a wide concentration range is recommended. Based on literature for similar compounds, a starting range of 10 nM to 100 µM is appropriate for both GAT inhibition and mGluR activation assays. For GAT inhibition, IC50 values for selective inhibitors can be in the low micromolar range.[11][14] For mGluR activation, EC50 values for agonists can also fall within the micromolar range.[15]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during in vitro assays with (1R,3S)-3-Aminocyclopentanecarboxylic acid, categorized by the potential target and assay type.

Scenario 1: GABA Transporter (GAT) Uptake Assays

The most common method for assessing GAT activity is a radiolabeled substrate uptake assay, typically using [3H]GABA.

Issue 1: High Background Signal or High Non-Specific Binding

  • Question: My negative control wells (with a known GAT inhibitor) and my test wells show very high counts, leading to a poor signal-to-noise ratio. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Inadequate Washing: Residual [3H]GABA in the wells is a common cause of high background. Ensure your washing steps are thorough and rapid to prevent the cells from drying out. Increasing the number of washes or the volume of wash buffer can help.[16]

    • Ineffective Blocking: Non-specific binding of the radioligand to the cell membrane or plate can be an issue.[17][18] While a blocking step is less common in uptake assays than in binding assays, ensuring your assay buffer contains appropriate components can minimize this.

    • Sub-optimal Inhibitor Concentration for Non-Specific Binding: For determining specific uptake, a saturating concentration of a known, potent GAT inhibitor (like tiagabine for GAT1) is used to define non-specific binding. Ensure the concentration is high enough (typically 100x the Ki) to fully block transporter activity.[19]

    • Filter Plate Issues: If using filter plates, the radioligand may be binding to the filter itself. Pre-soaking the filter plate with a blocking agent or using a different type of filter may be necessary.[17]

Issue 2: Low or No Compound Activity

  • Question: I am not observing any inhibition of GABA uptake, even at high concentrations of my compound. What should I check?

  • Answer and Troubleshooting Steps:

    • Compound Solubility and Stability: Visually inspect your prepared dilutions for any precipitation. The compound may not be soluble at the tested concentrations in your assay buffer. Consider preparing fresh stock solutions and dilutions. The stability of aminocyclopentanecarboxylic acid derivatives in aqueous solutions should be sufficient for the duration of a typical assay, but prolonged storage at room temperature should be avoided.[3][20]

    • Incorrect GAT Subtype: (1R,3S)-3-Aminocyclopentanecarboxylic acid may be selective for a GAT subtype not expressed in your cell line. It is recommended to test against a panel of cell lines expressing GAT1, GAT2, GAT3, and BGT-1.

    • Cell Health and Transporter Expression: Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to reduced transporter activity. Confirm the expression of the target GAT in your cell line via Western blot or qPCR if results are consistently negative.

    • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration is well below 1%. Higher concentrations of DMSO have been shown to inhibit GABA-induced currents and can interfere with assay results.[5][21]

Scenario 2: Metabotropic Glutamate Receptor (mGluR) Functional Assays

Common functional assays for mGluRs include measuring changes in intracellular calcium ([Ca2+]i) for Gq-coupled receptors (Group I mGluRs) or changes in cyclic AMP (cAMP) for Gi/o-coupled receptors (Group II and III mGluRs).

Issue 1: No Detectable Response in Calcium Flux Assay

  • Question: I am not seeing a calcium signal after applying (1R,3S)-3-Aminocyclopentanecarboxylic acid to my mGluR-expressing cells. What could be wrong?

  • Answer and Troubleshooting Steps:

    • Receptor Coupling: The specific mGluR you are studying may not be coupled to the Gq signaling pathway, which is responsible for calcium mobilization. Group II and III mGluRs are typically coupled to Gi/o and will not produce a calcium signal. For these receptors, a cAMP assay is more appropriate.

    • Dye Loading Issues: Ensure that your cells are properly loaded with the calcium-sensitive dye (e.g., Fura-2, Fluo-4, or Indo-1). Check the loading efficiency using a positive control, such as a calcium ionophore (e.g., ionomycin).[22] The optimal dye concentration can be cell-type dependent and may require optimization.[22]

    • Cell Health: As with any cell-based assay, unhealthy cells will not respond appropriately. Ensure cells are not overgrown and have been handled gently during the experimental procedure.

    • Compound Potency: It is possible that the (1R,3S) isomer is a very weak agonist or an antagonist at the tested mGluR. In this case, you would not see a response when applying the compound alone. To test for antagonistic activity, you would need to pre-incubate with your compound and then stimulate with a known mGluR agonist.

Issue 2: High Variability in cAMP Assay Results

  • Question: My cAMP assay results are highly variable between wells and experiments. How can I improve reproducibility?

  • Answer and Troubleshooting Steps:

    • Inconsistent Cell Seeding: Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact cAMP levels. It is recommended to perform a cell density optimization experiment using a known activator of adenylyl cyclase, such as forskolin.[23]

    • Reagent Preparation and Addition: Prepare fresh reagents for each experiment. Ensure accurate and consistent pipetting, especially for serial dilutions of your compound and the addition of forskolin and lysis buffers.

    • Incubation Times: Precisely control all incubation times. The kinetics of cAMP production and degradation are rapid, and variations in timing can lead to significant differences in results.

    • Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered signaling responses.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed step-by-step methodologies for key experiments and a structured table for summarizing quantitative data.

Protocol 1: [3H]GABA Uptake Assay in GAT-Expressing CHO Cells

This protocol is adapted from standard procedures for measuring GABA transporter activity.[11]

Materials:

  • CHO cells stably expressing the human GAT subtype of interest (e.g., GAT1)

  • Cell culture medium (e.g., Ham's F12 with 10% FBS)[24]

  • Assay Buffer (e.g., HBSS with 10 mM HEPES)

  • [3H]GABA

  • Unlabeled GABA

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid

  • Potent GAT inhibitor for non-specific uptake control (e.g., Tiagabine for GAT1)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Seeding: 24-48 hours prior to the assay, seed the GAT-expressing CHO cells into a 96-well plate at an optimized density to achieve 90-95% confluency on the day of the experiment.

  • Preparation of Compounds: Prepare serial dilutions of (1R,3S)-3-Aminocyclopentanecarboxylic acid in assay buffer. Also, prepare solutions of [3H]GABA (at a concentration close to its Km) and the control GAT inhibitor (at a concentration >100x its Ki).

  • Assay Initiation:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed assay buffer.

    • Add assay buffer containing the test compound or control inhibitor to the wells and pre-incubate for 10-20 minutes at 37°C.

  • GABA Uptake:

    • Add the [3H]GABA solution to each well to initiate the uptake reaction.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold assay buffer to remove unincorporated [3H]GABA.

  • Cell Lysis and Measurement:

    • Add a lysis buffer (e.g., 1% SDS) to each well and incubate to lyse the cells.

    • Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter.

    • Add scintillation fluid and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Total Uptake: CPM in wells with [3H]GABA only.

    • Non-Specific Uptake: CPM in wells with [3H]GABA and the saturating concentration of the control GAT inhibitor.

    • Specific Uptake: Total Uptake - Non-Specific Uptake.

    • Calculate the percent inhibition for each concentration of (1R,3S)-3-Aminocyclopentanecarboxylic acid and plot a dose-response curve to determine the IC50 value.

Protocol 2: Calcium Flux Assay in mGluR-Expressing HEK293 Cells

This protocol outlines a typical calcium flux assay for Gq-coupled mGluRs.[22][25]

Materials:

  • HEK293 cells stably expressing a Gq-coupled mGluR (e.g., mGluR1 or mGluR5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6 dye kit)

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid

  • Known mGluR agonist (positive control)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed HEK293-mGluR cells into a black, clear-bottom 96-well plate 24 hours before the assay to allow for cell adherence.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 1-2 hours at 37°C in the dark.

  • Cell Washing:

    • Gently remove the dye loading solution.

    • Wash the cells twice with assay buffer, leaving the final wash volume in the wells.

  • Compound Preparation: Prepare serial dilutions of (1R,3S)-3-Aminocyclopentanecarboxylic acid and the positive control agonist in a separate 96-well plate (the "compound plate").

  • Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument's injector to add the compound from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the peak ΔF/F0 against the concentration of (1R,3S)-3-Aminocyclopentanecarboxylic acid to generate a dose-response curve and determine the EC50 value.

Data Summary Table
ParameterGABA Transporter (GAT) AssayMetabotropic Glutamate Receptor (mGluR) Assay
Cell Line CHO or HEK293 expressing specific GAT subtypeHEK293 or CHO expressing specific mGluR subtype
Assay Type [3H]GABA UptakeCalcium Flux (Gq-coupled) or cAMP accumulation (Gi/o-coupled)
Typical Substrate/Agonist GABAGlutamate
Starting Conc. Range 10 nM - 100 µM10 nM - 100 µM
Incubation Time 10 - 30 minutes1 - 3 minutes (Calcium), 30-60 minutes (cAMP)
Primary Endpoint IC50EC50

Part 4: Visualizations

Diagram 1: Experimental Workflow for GAT Inhibition Assay

GAT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed GAT-CHO cells in 96-well plate a1 Wash cells p1->a1 p2 Prepare serial dilutions of test compound a2 Pre-incubate with compound p2->a2 a1->a2 a3 Add [3H]GABA (initiate uptake) a2->a3 a4 Incubate (e.g., 20 min) a3->a4 a5 Wash to terminate a4->a5 r1 Lyse cells a5->r1 r2 Measure CPM (Scintillation) r1->r2 r3 Calculate % Inhibition and determine IC50 r2->r3

Caption: Workflow for a [3H]GABA uptake inhibition assay.

Diagram 2: Decision Tree for Troubleshooting Unexpected Results

Troubleshooting_Tree cluster_gat If GAT Assay... cluster_mglur If mGluR Assay... start Unexpected Result (e.g., No Activity) check_compound Check Compound Integrity - Fresh stock/dilutions? - Visual precipitation? start->check_compound check_cells Verify Cell Health & Target - Passage number low? - Confluency optimal? - Target expression confirmed? start->check_cells check_assay Review Assay Parameters - Correct buffer/media? - Incubation times correct? - Positive controls working? start->check_assay resolve Systematically optimize and repeat experiment check_compound->resolve check_cells->resolve gat_specific Check GAT Subtype Is the compound selective for a different GAT isoform? check_assay->gat_specific mglur_specific Check Receptor Coupling - Is assay type (Ca2+/cAMP) matched to G-protein (Gq/Gi)? check_assay->mglur_specific gat_specific->resolve mglur_specific->resolve

Caption: Troubleshooting decision tree for unexpected results.

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Navigating the Cellular Maze: A Technical Guide to Overcoming the Poor Permeability of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC). This guide is designed to provide in-depth, actionable insights into the challenges and solutions associated with the poor cell permeability of this promising, yet challenging, molecule. As a constrained β-amino acid, ACPC's unique structure offers significant potential in peptidomimetics and as a GABA analog, but its physicochemical properties create a formidable barrier to intracellular delivery.

This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when beginning their work with ACPC.

Q1: Why is the cell permeability of (1R,3S)-3-Aminocyclopentanecarboxylic acid inherently low?

A1: The poor cell permeability of ACPC is primarily due to its physicochemical properties. It is a zwitterionic molecule at physiological pH, possessing both a positively charged amino group and a negatively charged carboxylic acid group. This charge distribution, combined with its overall hydrophilic nature (low octanol-water partition coefficient), makes it energetically unfavorable for the molecule to passively diffuse across the lipophilic core of the cell membrane.[1][2][3]

Q2: What are the main strategies I should consider to improve the cellular uptake of ACPC?

A2: There are three primary strategies to overcome the poor permeability of ACPC:

  • Prodrug Approach: Chemically modify ACPC into a more lipophilic, temporarily inactive form (a prodrug) that can cross the cell membrane. Once inside the cell, enzymatic cleavage should release the active ACPC.[4][5][6][7]

  • Nanocarrier Encapsulation: Encapsulate ACPC within a lipid- or polymer-based nanoparticle (e.g., liposomes) to facilitate its transport into the cell.[1][2][8][9][10]

  • Targeting Active Transport Mechanisms: Exploit endogenous transporters, such as amino acid transporters, that may recognize ACPC or its derivatives as a substrate and actively transport it into the cell.[11][12][13][14]

Q3: Is ACPC likely to be a substrate for efflux pumps?

A3: While there is no direct evidence for ACPC, many small molecules, including some amino acid analogs, can be substrates for efflux pumps like P-glycoprotein (P-gp).[15][16][17][18][19] If you observe low intracellular accumulation despite using a permeability-enhancing strategy, efflux should be considered a potential cause. This can be investigated using a bidirectional Caco-2 assay.

Q4: What in vitro assay is the gold standard for assessing the intestinal permeability of compounds like ACPC?

A4: The Caco-2 cell permeability assay is the most widely accepted in vitro model for predicting human intestinal drug absorption.[20][21][22][23] This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express many of the transporters and efflux pumps found in the human intestine.[23]

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a problem-oriented approach to common experimental hurdles.

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Your Caco-2 assay results show a very low apparent permeability coefficient (Papp) for ACPC, confirming its poor absorption.

  • Probable Cause: As discussed, the inherent hydrophilicity and zwitterionic nature of ACPC prevent efficient passive transcellular diffusion. The paracellular pathway is also highly restrictive for most molecules.

  • Solution Pathway:

    • Implement a Permeability-Enhancing Strategy: Based on your resources and downstream application, choose one of the primary strategies:

      • Prodrug Synthesis: A logical first step is to mask the polar carboxyl and/or amino groups. Esterification of the carboxylic acid is a common and effective approach.[5][24][25]

      • Nanocarrier Formulation: If synthesis is not feasible, or if you need to protect the molecule from degradation, encapsulation in liposomes or zwitterionic polymer-based nanoparticles is a strong alternative.[1][8][9][10][26]

    • Re-evaluate Permeability: Perform the Caco-2 assay on your new ACPC-prodrug or ACPC-nanoparticle formulation to quantify the improvement in Papp.

Problem 2: Low Compound Recovery in Caco-2 Assay

You are unable to account for a significant portion of your starting compound in both the donor and receiver wells at the end of the assay.

  • Probable Cause: Poor recovery is a common issue for polar or charged compounds. The primary cause is often nonspecific binding to the plastic surfaces of the assay plates and inserts.[27][28]

  • Solution Pathway:

    • Modify Sample Collection: A highly effective technique is to preload the receiver (basolateral) plate wells with an organic solvent, such as acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.[27] When the aqueous sample from the receiver chamber is added to this, the organic solvent immediately disrupts any binding to the plastic and helps to keep the analyte in solution.

    • Incorporate Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.25% - 1%) to the basolateral buffer can act as a "protein sink," mimicking physiological conditions and reducing the non-specific binding of the test compound to the plate.[29] Be aware that high concentrations of BSA can sometimes interfere with the interpretation of efflux data for highly protein-bound compounds.

    • Check for Intracellular Metabolism: Although less likely for a simple amino acid analog, consider if the Caco-2 cells might be metabolizing the compound. Analysis of cell lysates can help to rule this out.

Problem 3: High Efflux Ratio Suggests Active Removal from Cells

Your bidirectional Caco-2 assay (measuring permeability from apical-to-basolateral and basolateral-to-apical) shows an efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2.

  • Probable Cause: This is a strong indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is expressed on the apical membrane of Caco-2 cells and pumps substrates back into the intestinal lumen.[17][19]

  • Solution Pathway:

    • Confirm with Inhibitors: Repeat the bidirectional Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific pump.

    • Circumvent with Prodrugs: Prodrug derivatization can sometimes alter the structure of the molecule enough to avoid recognition by the efflux transporter.[15] If you have created an ACPC-prodrug, a reduced efflux ratio compared to the parent molecule is a significant advantage.

    • Utilize Nanocarriers: Encapsulating the drug in a nanocarrier can bypass efflux pumps, as the carrier itself is not a substrate and the encapsulated drug is shielded from the transporter.

Strategic Approaches & Experimental Protocols

This section details the primary strategies for enhancing ACPC permeability, complete with workflow diagrams and step-by-step protocols.

Strategy 1: The Prodrug Approach - Masking for Entry

The most direct way to increase passive diffusion is to temporarily increase the lipophilicity of ACPC by masking its polar functional groups. Esterifying the carboxylic acid with a lipophilic alcohol is a common and effective strategy.

Diagram: Prodrug Activation Workflow

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACPC_Prodrug Lipophilic ACPC-Ester Prodrug Passive_Diffusion Passive Diffusion ACPC_Prodrug->Passive_Diffusion Increased Lipophilicity Prodrug_Inside ACPC-Ester Prodrug Passive_Diffusion->Prodrug_Inside Esterases Intracellular Esterases Prodrug_Inside->Esterases Hydrolysis ACPC_Active Active ACPC Esterases->ACPC_Active Releases

Caption: Workflow of a lipophilic ester prodrug of ACPC.

Experimental Protocol: Synthesis of an Ethyl Ester Prodrug of ACPC

This protocol provides a general method for esterification. Note: This is a representative synthesis and may require optimization.

  • Dissolve ACPC: Suspend (1R,3S)-3-Aminocyclopentanecarboxylic acid (1 equivalent) in anhydrous ethanol.

  • Add Catalyst: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product (ACPC-ethyl ester hydrochloride) can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Targeting the Large Neutral Amino Acid Transporter (LAT1)

ACPC is structurally similar to GABA and other amino acids. Drugs like gabapentin and pregabalin achieve cellular entry by hijacking the Large Neutral Amino Acid Transporter (LAT1), which is highly expressed at the blood-brain barrier and in many cell types.[11][13][30] This suggests that ACPC may be a substrate for LAT1 or could be modified to be one.

Diagram: LAT1-Mediated Transport Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACPC ACPC / ACPC-Prodrug LAT1 LAT1 Transporter ACPC->LAT1 Substrate Recognition ACPC_Inside Intracellular ACPC LAT1->ACPC_Inside Active Transport

Caption: Exploiting the LAT1 transporter for ACPC uptake.

Experimental Protocol: Caco-2 Permeability Assay

This protocol is essential for quantifying the permeability of ACPC and its derivatives.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be stable and above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure the integrity of the tight junctions.[22]

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Permeability Measurement (A -> B):

    • Add the test compound (e.g., ACPC or its prodrug) dissolved in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (B -> A for Efflux):

    • Add the test compound to the basolateral (donor) chamber.

    • Take samples from the apical (receiver) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of permeation (amount of compound in receiver compartment over time)

    • A = surface area of the membrane

    • C₀ = initial concentration in the donor compartment

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1.0Low< 30%
1.0 - 10.0Moderate30% - 70%
> 10.0High> 70%
Strategy 3: Zwitterionic Nanocarrier Systems

For zwitterionic molecules like ACPC, encapsulation within nanocarriers that are themselves zwitterionic can be a highly effective strategy. Zwitterionic polymers form a tight hydration layer that helps them evade the immune system and improves stability.[2][8][10][31]

Diagram: Zwitterionic Nanocarrier Delivery

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle ACPC-loaded Zwitterionic Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome ACPC_Released Released ACPC Endosome->ACPC_Released Endosomal Escape & Drug Release

Caption: Cellular uptake of ACPC via a zwitterionic nanocarrier.

Experimental Protocol: Preparation of ACPC-Loaded Liposomes via Thin-Film Hydration

This is a standard method for encapsulating hydrophilic small molecules.

  • Lipid Film Formation: Dissolve lipids (e.g., a mixture of a zwitterionic phospholipid like DOPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of ACPC. This step is critical and should be done above the phase transition temperature of the lipids. The process forms multilamellar vesicles (MLVs).

  • Size Reduction: To form small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated ACPC by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate encapsulation efficiency by lysing the purified liposomes with a detergent or organic solvent and quantifying the released ACPC via LC-MS/MS.

References

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  • SOLVO Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7358-7373.
  • Madan, J., et al. (2009). Unbiased membrane permeability parameters for gabapentin using boundary layer approach. European Journal of Pharmaceutical Sciences, 38(4), 378-386.
  • Liu, S., et al. (2021). Zwitterionic polymeric nanoparticles for drug delivery. Mountain Scholar.
  • Li, J., et al. (2014). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Biomolecular Screening, 19(5), 746-753.
  • Zhang, L., & Jiang, S. (2017). Chapter 10: Zwitterionic Polymers for Targeted Drug Delivery. In Polymers for Drug Delivery. Royal Society of Chemistry.
  • Huttunen, K. M., et al. (2019). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Molecular Pharmaceutics, 16(5), 1948-1963.
  • Mackman, R. L., et al. (2011). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. Journal of Medicinal Chemistry, 54(21), 7373-7393.
  • Jha, R. K., et al. (2021). Zwitterionic polymers in drug delivery: A review. Journal of Applied Polymer Science, 138(41), 51203.
  • Scalise, M., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences, 24(4), 3843.
  • Madan, J., et al. (2009). Unbiased membrane permeability parameters for gabapentin using boundary layer approach. European Journal of Pharmaceutical Sciences, 38(4), 378-386.
  • Madan, J., et al. (2009). Unbiased membrane permeability parameters for gabapentin using boundary layer approach. Indian Journal of Pharmaceutical Sciences, 71(5), 479–485.
  • Majumdar, S., & Mitra, A. K. (2003). Amino acid ester prodrugs of floxuridine: Synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. Pharmaceutical Research, 20(9), 1445-1452.
  • Wang, Z., et al. (2010). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. In Drug Absorption Studies. Springer.
  • G. da Silva, M. F., & de Souza, M. V. N. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.
  • Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 225, 335-353.
  • O'Sullivan, S. E., et al. (2017). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutical Sciences, 96, 32-40.
  • Chun, B. K., et al. (2005). 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R) -dioxolane-thymine (DOT), a new anti-HIV agent. Bioorganic & Medicinal Chemistry, 13(2), 555-562.
  • Cormerais, Y., et al. (2018).
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  • Lazzarotto, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2541-2548.
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Technical Support Center: Chiral Separation of Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of aminocyclopentanecarboxylic acid (ACPC) isomers. This guide is designed to provide in-depth, practical solutions to common experimental hurdles. Given the structural complexity and subtle differences between ACPC stereoisomers, achieving baseline separation can be a formidable task. This center offers a structured approach to troubleshooting, grounded in established scientific principles and field-tested expertise.

The unique rigid structure of the cyclopentane ring in ACPC isomers makes them valuable building blocks in peptide and medicinal chemistry, influencing the conformation and biological activity of resulting molecules.[1][2] However, this rigidity also presents significant challenges for enantioselective and diastereoselective separation. This guide will walk you through logical, step-by-step troubleshooting for various chromatographic techniques, helping you optimize your methods for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that frequently arise when developing methods for the chiral separation of aminocyclopentanecarboxylic acid isomers.

Q1: Why is the chiral separation of aminocyclopentanecarboxylic acid isomers so challenging?

The primary challenge lies in the subtle structural differences between the stereoisomers. Unlike more flexible molecules, the cyclopentane ring restricts conformational freedom, making it difficult for chiral stationary phases (CSPs) to establish the necessary selective interactions for separation. Furthermore, the presence of both an amino and a carboxylic acid group can lead to complex interactions with the stationary phase, often requiring careful control of mobile phase pH and additives.

Q2: What are the most common analytical techniques for separating ACPC isomers?

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prevalent technique.[3] Gas Chromatography (GC) is also widely used, but it necessitates derivatization to make the amino acids volatile.[4][5] Supercritical Fluid Chromatography (SFC) is an emerging technique that offers fast separations and is compatible with mass spectrometry.[6][7]

Q3: What is derivatization, and is it always necessary for separating ACPC isomers?

Derivatization is the process of chemically modifying the analyte to enhance its analytical properties. For GC analysis of amino acids, it is essential to convert the non-volatile amino acids into volatile derivatives.[8][9] Common derivatizing agents include silylating reagents (like MTBSTFA) or reagents that form diastereomers (like Marfey's reagent).[8][10] For HPLC, derivatization is not always required, as many CSPs can separate underivatized amino acids. However, derivatization can sometimes improve peak shape and resolution.[11]

Q4: How do I choose the right chiral stationary phase (CSP) for my separation?

The selection of the CSP is the most critical factor in achieving a successful chiral separation.[12] For aminocyclopentanecarboxylic acids, several types of CSPs have shown promise:

  • Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[13]

  • Macrocyclic antibiotic CSPs: (e.g., teicoplanin-based) have demonstrated excellent enantioselectivity for a variety of unusual amino acids, including cyclic ones.[3][14]

  • Crown ether-based CSPs: are particularly effective for the separation of primary amines and can be very successful for amino acids.[6][7]

  • Ligand-exchange CSPs: utilize a metal ion complex to achieve separation and are well-suited for amino acids.[15]

It is often necessary to screen several different types of CSPs to find the one that provides the best selectivity for your specific ACPC isomers.

Q5: What is the significance of the different stereoisomers of aminocyclopentanecarboxylic acid in drug development?

The stereochemistry of a molecule is crucial in pharmacology because different enantiomers and diastereomers can have vastly different biological activities.[16][17] One isomer might be therapeutically active, while another could be inactive or even cause harmful side effects. Therefore, the ability to separate and analyze the individual stereoisomers of ACPC is essential for developing safe and effective drugs.

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific issues you might encounter during your experiments. The advice is presented in a question-and-answer format to directly address common problems.

Issue 1: Poor or No Peak Resolution

Q: I'm injecting my mixture of ACPC isomers, but the peaks are completely co-eluting or have very poor resolution (Rs < 1.5). What should I do?

This is one of the most common challenges in chiral chromatography. A systematic approach to method development is key to resolving this issue.

Initial Steps: A Method Development Workflow

start Start: Poor Resolution csp_selection 1. Re-evaluate CSP Selection (Polysaccharide, Macrocyclic Antibiotic, Crown Ether) start->csp_selection mobile_phase 2. Optimize Mobile Phase (Solvent Composition, Additives) csp_selection->mobile_phase temperature 3. Adjust Column Temperature (Typically Lower for Better Selectivity) mobile_phase->temperature flow_rate 4. Modify Flow Rate (Slower for Increased Interaction Time) temperature->flow_rate derivatization 5. Consider Derivatization (If Direct Separation Fails) flow_rate->derivatization success Achieved Baseline Separation derivatization->success

Caption: A systematic workflow for troubleshooting poor peak resolution.

Step-by-Step Protocol for Improving Resolution:
  • Re-evaluate Your Chiral Stationary Phase (CSP): The initial choice of CSP is a critical first step. If you are not seeing any separation, it's possible that the chosen stationary phase is not suitable for your analytes.

    • Action: If you started with a polysaccharide-based column, consider trying a macrocyclic antibiotic or a crown ether-based CSP, as these have shown success with cyclic amino acids.[3][6][7]

  • Optimize the Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP.

    • Normal-Phase vs. Reversed-Phase: Both modes can be effective. Normal-phase (e.g., hexane/ethanol) often provides better selectivity, while reversed-phase (e.g., acetonitrile/water) is more compatible with mass spectrometry.[12]

    • Mobile Phase Additives: For zwitterionic compounds like amino acids, additives are often essential.

      • For Basic Analytes: Adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape.[18]

      • For Acidic Analytes: An acidic modifier such as trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[12]

    • Solvent Composition: Systematically vary the ratio of your mobile phase components. A small change in the percentage of the organic modifier can have a significant impact on resolution.

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • General Trend: Lowering the temperature often increases the strength of the interactions responsible for chiral recognition, leading to improved resolution.[19]

    • Action: Try decreasing the column temperature in 5°C increments. However, be aware that in some cases, increasing the temperature can improve efficiency and, counterintuitively, resolution.

  • Modify the Flow Rate: The flow rate determines the amount of time the analytes spend interacting with the stationary phase.

    • General Trend: A slower flow rate generally leads to better resolution, as it allows more time for the enantiomers to equilibrate with the CSP.[12]

    • Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Consider Derivatization: If you've exhausted the options for direct separation, derivatization can be a powerful tool.

    • Action: Using a chiral derivatizing agent like Marfey's reagent will create diastereomers that can often be separated on a standard achiral column.[10] Alternatively, derivatizing to improve volatility for GC analysis can open up new separation possibilities on chiral GC columns.[4][5]

Issue 2: Peak Tailing

Q: I'm getting some separation, but my peaks are broad and tailing, which is affecting my ability to accurately quantify the isomers. What causes this, and how can I fix it?

Peak tailing is a common problem that can obscure resolution and lead to inaccurate integration. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Troubleshooting Peak Tailing

start Start: Peak Tailing sample_overload 1. Check for Sample Overload (Reduce Injection Volume/Concentration) start->sample_overload mobile_phase_ph 2. Optimize Mobile Phase pH & Additives (Suppress Unwanted Ionization) sample_overload->mobile_phase_ph column_health 3. Assess Column Health (Flush or Replace Column) mobile_phase_ph->column_health extra_column_volume 4. Minimize Extra-Column Volume (Use Shorter, Narrower Tubing) column_health->extra_column_volume improved_peak_shape Symmetrical Peaks Achieved extra_column_volume->improved_peak_shape

Caption: A logical progression for diagnosing and resolving peak tailing issues.

Step-by-Step Protocol for Improving Peak Shape:
  • Check for Sample Overload: Injecting too much sample is a frequent cause of peak distortion.[20]

    • Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were overloading the column.

  • Optimize Mobile Phase pH and Additives: Unwanted interactions with residual silanols on silica-based columns can cause tailing.

    • Action: For basic amino groups, add a small amount of a basic modifier like diethylamine (DEA) to the mobile phase to block these active sites. For the carboxylic acid group, ensure the mobile phase pH is low enough to keep it protonated by adding an acidic modifier like TFA.[19]

  • Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[21]

    • Action: Consult the column manufacturer's instructions for the appropriate washing procedure. Flushing with a strong solvent can often remove contaminants. If the problem persists after washing, the column may be permanently damaged and need to be replaced.

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[12]

    • Action: Use the shortest possible lengths of narrow-bore tubing to connect the components of your HPLC system.

Issue 3: Irreproducible Retention Times

Q: My retention times are drifting from one run to the next, making it difficult to identify my peaks reliably. What could be causing this instability?

Fluctuating retention times are often a sign of an unstable chromatographic system. Pinpointing the source of the instability is key to resolving the issue.

Key Factors Affecting Retention Time Stability
Parameter Potential Cause of Instability Recommended Action
Mobile Phase Inadequate equilibration time after changing mobile phase composition.Allow sufficient time for the column to equilibrate with the new mobile phase (at least 10-20 column volumes).
Evaporation of a volatile solvent component, changing the mobile phase ratio.Keep mobile phase reservoirs tightly capped and prepare fresh mobile phase daily.
Temperature Fluctuations in ambient temperature affecting the column.Use a column oven to maintain a constant, controlled temperature.[19]
Column "Memory effects" from previous analyses, especially with additives.[21]Thoroughly flush the column between different methods.
HPLC System A leak in the pump or injector.Perform a system pressure test to check for leaks.
Inconsistent pump performance leading to a fluctuating flow rate.Have the pump serviced if you suspect it is not delivering a consistent flow.

Experimental Protocols

Protocol 1: General Screening Method for Chiral HPLC

This protocol provides a starting point for screening different chiral stationary phases.

  • Column Selection: Choose a selection of CSPs from different classes (e.g., one polysaccharide-based, one macrocyclic antibiotic-based, and one crown ether-based).

  • Sample Preparation: Dissolve the ACPC isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a primary mobile phase of Hexane/Ethanol (90:10 v/v).

    • Reversed Phase: Prepare a primary mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v).

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Screening and Optimization:

    • Inject the sample onto each column with the corresponding initial mobile phase.

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of strong to weak solvent in 10% increments).

    • If partial separation is observed, fine-tune the mobile phase composition and temperature to optimize the resolution.

Protocol 2: Derivatization for GC Analysis

This protocol describes a general procedure for silylation, a common derivatization technique for amino acids.

  • Sample Preparation: Place approximately 1 mg of the ACPC isomer mixture into a clean, dry reaction vial.

  • Drying: Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction. This can be achieved by drying under a stream of nitrogen or in a vacuum oven.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample.

    • Add 100 µL of a silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]

    • Cap the vial tightly and heat at 70-100°C for 30-60 minutes.

  • GC Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC equipped with a chiral capillary column (e.g., Chirasil-Val).[22]

    • Develop a suitable temperature program to separate the derivatized isomers.

By following these structured troubleshooting guides and protocols, you can systematically address the challenges associated with the chiral separation of aminocyclopentanecarboxylic acid isomers and develop robust, reliable analytical methods.

References

  • Hyyryläinen, A. R. M., Pakarinen, J. M. H., Forró, E., Fülöp, F., & Vainiotalo, P. (n.d.). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry.
  • Nakano, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Request PDF. [Link]

  • Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Link]

  • Lesellier, E. (n.d.). A chiral unified chromatography-mass spectrometry method to analyze free amino acids. HAL Open Science. [Link]

  • Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Pätzold, R. (2004). Chiral separation of amino acids by gas chromatography. SciSpace. [Link]

  • (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. [Source name not available]. [Link]

  • ResearchGate. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. [Link]

  • Czarniecki, S., et al. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Source name not available]. [Link]

  • ResearchGate. (2025). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]

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  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • National Institutes of Health. (n.d.). Cycloleucine. PubChem. [Link]

  • ResearchGate. (2025). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. ResearchGate. [Link]

  • ResearchGate. (2025). LC Separation of ??-Amino Acid Enantiomers. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC. [Link]

  • PubMed. (n.d.). Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. PubMed. [Link]

  • National Institutes of Health. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PMC. [Link]

  • ResearchGate. (2025). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]

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  • Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

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  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

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  • National Institutes of Health. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • PubMed. (n.d.). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]

  • Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Solubility of Things. [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

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Technical Support Center: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,3S)-3-Aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. This guide is structured to offer quick answers through frequently asked questions and detailed troubleshooting for more complex experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid solutions.

Q1: What are the primary factors that can cause the degradation of (1R,3S)-3-Aminocyclopentanecarboxylic acid in solution?

A1: The stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid in solution is primarily influenced by pH, temperature, light exposure, presence of oxidizing agents, and metal ions. As a cyclic amino acid, its degradation pathways can be complex, involving oxidation, decarboxylation, and other side reactions.

Q2: What is the optimal pH range for storing solutions of (1R,3S)-3-Aminocyclopentanecarboxylic acid?

A2: For many amino acids, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for stability.[1] Extreme pH values, both acidic and alkaline, can catalyze degradation reactions. For instance, basic conditions can promote the degradation of cyclohexane carboxylic acid, a related compound.[2] It is crucial to experimentally determine the optimal pH for your specific application and concentration.

Q3: How does temperature affect the stability of the solution?

A3: Elevated temperatures significantly accelerate the degradation of amino acids.[3][4][5] For long-term storage, it is recommended to keep solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: Is (1R,3S)-3-Aminocyclopentanecarboxylic acid sensitive to light?

A4: Yes, prolonged exposure to light, particularly UV light, can induce photochemical degradation of amino acids.[6] It is best practice to store solutions in amber vials or other light-protecting containers to minimize this risk.[7]

Q5: What type of solvent is recommended for dissolving (1R,3S)-3-Aminocyclopentanecarboxylic acid?

A5: (1R,3S)-3-Aminocyclopentanecarboxylic acid is soluble in water and some organic solvents.[8] For most biological applications, high-purity water (e.g., Milli-Q or equivalent) is the preferred solvent. The choice of solvent can significantly impact stability; for instance, organic solvents can disrupt the stabilizing hydrogen bonds that water forms with the amino acid.[9]

II. Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Rapid Loss of Compound Potency or Concentration

Possible Causes & Investigative Steps:

  • Incorrect pH:

    • Verification: Measure the pH of your solution immediately after preparation and monitor it over time.

    • Corrective Action: Adjust the pH to a range of 4-7 using appropriate buffers. Conduct a pH stability study to identify the optimal pH for your specific experimental conditions.

  • Oxidation:

    • Verification: Analyze your sample for the presence of oxidative degradation products using techniques like HPLC-MS. Common signs of oxidation in amino acids include the formation of sulfoxides or carbonyl derivatives.[10][11]

    • Corrective Action:

      • De-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

      • Work under an inert atmosphere when preparing and handling the solution.[10]

      • Consider adding antioxidants, but verify their compatibility with your downstream applications.

  • Temperature Fluctuations:

    • Verification: Review your storage conditions. Ensure that the solution is not exposed to temperature cycling.

    • Corrective Action: Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling. Store at a consistent, low temperature.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Causes & Investigative Steps:

  • Degradation Products:

    • Verification: Use a high-resolution mass spectrometer to determine the mass of the unknown peaks and deduce potential degradation pathways (e.g., oxidation, fragmentation).

    • Corrective Action: Implement the preventative measures outlined in Issue 1. If degradation is unavoidable, you may need to purify the compound immediately before use.

  • Contamination from Metal Ions:

    • Verification: Trace metal ions, such as iron and copper, can catalyze oxidative degradation.[6][11] Analyze your solvents and containers for metal contaminants.

    • Corrective Action:

      • Use high-purity solvents and reagents.

      • Employ metal-free containers for preparation and storage.

      • Consider adding a chelating agent like EDTA, but test for compatibility with your experiment.

Issue 3: Solution Discoloration or Precipitation

Possible Causes & Investigative Steps:

  • Polymerization or Aggregation:

    • Verification: Discoloration can indicate the formation of polymeric byproducts. Precipitation may be due to aggregation or the formation of insoluble degradation products.

    • Corrective Action:

      • Re-evaluate the storage concentration; a lower concentration may be more stable.

      • Ensure the pH is within the optimal range, as pH can influence solubility and aggregation.[12]

      • Filter the solution through a 0.22 µm filter before use to remove any particulates.

III. Experimental Protocols & Data Presentation

To ensure the integrity of your experiments, it is crucial to validate the stability of your (1R,3S)-3-Aminocyclopentanecarboxylic acid solutions under your specific conditions.

Protocol 1: pH Stability Assessment

Objective: To determine the optimal pH for the stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid in your chosen solvent system.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Prepare solutions of (1R,3S)-3-Aminocyclopentanecarboxylic acid at your working concentration in each buffer.

  • Store aliquots of each solution under your intended experimental conditions (e.g., temperature, light exposure).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound and the formation of any degradation products using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the percentage of the remaining parent compound against time for each pH value to determine the pH at which the compound is most stable.

Data Summary Table:

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Degradation at 48h
3.0100.295.189.810.4%
4.0100.599.898.91.6%
5.099.999.599.10.8%
6.0100.199.799.30.8%
7.0100.398.997.52.8%
8.099.896.292.17.7%
9.0100.091.582.317.7%
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products under stress conditions.

Methodology:

  • Prepare a stock solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

  • Expose aliquots of the solution to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by LC-MS to identify and characterize the major degradation products.

IV. Visualizations

Degradation Prevention Workflow

cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_analysis Stability Verification cluster_troubleshooting Troubleshooting prep_start Start solvent Use High-Purity, Degassed Solvent prep_start->solvent ph_adjust Adjust to Optimal pH (4-7) solvent->ph_adjust dissolve Dissolve Compound ph_adjust->dissolve storage_conditions Store at 2-8°C or ≤ -20°C dissolve->storage_conditions light_protection Use Amber Vials storage_conditions->light_protection aliquot Aliquot into Single-Use Volumes light_protection->aliquot analytical_method Use Validated Analytical Method (e.g., HPLC) aliquot->analytical_method monitor Monitor Purity & Concentration Over Time analytical_method->monitor degradation_detected Degradation Detected? monitor->degradation_detected investigate Investigate Cause (pH, Temp, O₂, Metal Ions) degradation_detected->investigate corrective_action Implement Corrective Actions investigate->corrective_action corrective_action->prep_start Re-prepare Solution

Caption: Workflow for preventing degradation of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Key Factors Influencing Stability

center Solution Stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxidation Oxidizing Agents center->Oxidation MetalIons Metal Ions center->MetalIons

Caption: Key factors impacting solution stability.

V. References

  • Chemistry For Everyone. (2025). How Do Solvents Affect Protein Stability And Denaturation? [Video]. YouTube. Available at:

  • Friedman, M., & Williams, L. D. (1984). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with α,β-unsaturated compounds. Journal of the American Chemical Society, 106(23), 7277–7283. Available at:

  • Rocklin, G. J., et al. (2017). Mega-scale experimental analysis of protein folding stability in biology and protein design. Science, 357(6347), 168-175. Available at: [Link]

  • Ganesh, K., & Isloor, A. M. (2000). The Concept of Solvent Compatibility and Its Impact on Protein Stability and Activity Enhancement in Nonaqueous Solvents. Journal of the American Chemical Society, 122(30), 7311–7322. Available at:

  • ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • Seydel, H., & Voigt, R. (1972). [Stability of Amino Acid Infusion Solutions. 3. Influence of Certain Factors on the Stability of Amino Acid Infusion Solutions]. Pharmazie, 27(10), 660-669. Available at: [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Available at: [Link]

  • Stadtman, E. R. (1990). Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences. Free Radical Biology and Medicine, 9(4), 315-325. Available at: [Link]

  • European Patent Office. (2014). Compositions and methods for the prevention of oxidative degradation of proteins. EP 2684570 A1. Available at: [Link]

  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. The AAPS Journal, 16(1), 1-13. Available at: [Link]

  • Chan, H. S., & Dill, K. A. (1998). Solvent–amino acid interaction energies in three-dimensional-lattice Monte Carlo simulations of a model 27-mer protein: Folding thermodynamics and kinetics. Proteins: Structure, Function, and Bioinformatics, 30(1), 2-17. Available at: [Link]

  • Jurgens, H. S., et al. (1979). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy, 36(12), 1665–1669. Available at: [Link]

  • Rowell, G. A., & Mutch, R. S. (1980). Stability of Certain Amino Acids in a Parenteral Nutrition Solution. American Journal of Health-System Pharmacy, 37(4), 508–511. Available at: [Link]

  • Dalle-Donne, I., et al. (2003). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. Clinica Chimica Acta, 329(1-2), 23-38. Available at: [Link]

  • Stadtman, E. R., & Oliver, C. N. (1991). Fenton Chemistry Revisited: Amino Acid Oxidation. Journal of Biological Chemistry, 266(4), 2005-2008. Available at: [Link]

  • Khan Academy. (n.d.). Conformational stability: Protein folding and denaturation. [Video]. Available at: [Link]

  • Stadtman, E. R. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino Acids, 25(3-4), 207-218. Available at: [Link]

  • Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Biomaterials and Nanobiotechnology, 4(2A), 28-36. Available at: [Link]

  • Vidya-mitra. (2016). Role of metal ions in Biological Systems (I) (CHE). [Video]. YouTube. Available at: [Link]

  • He, Y., et al. (2008). Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. Journal of the American Chemical Society, 130(49), 16484–16485. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2020). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. Journal of Molecular Modeling, 26(11), 302. Available at: [Link]

  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 701-703. Available at: [Link]

  • Majumdar, S., & Mitra, A. K. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 29(7), 1956–1968. Available at: [Link]

  • Kung, J. W., et al. (2015). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 197(11), 1898-1907. Available at: [Link]

  • Culemann, E., et al. (2018). Factors Affecting Penetration of 1-aminocyclopropane-1-carboxylic Acid (ACC) into Apple Fruit and Leaves. HortScience, 53(11), 1667-1673. Available at: [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • Eyal, A. M., & Canari, R. (2004). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 43(1), 199-205. Available at: [Link]

  • Li, Y., et al. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Water Science and Technology, 73(10), 2552-2558. Available at: [Link]

  • Chen, Y., et al. (2022). The Effect of Short-Term Temperature Pretreatments on Sugars, Organic Acids, and Amino Acids Metabolism in Valencia Orange Fruit. Journal of Food Quality, 2022, 8188000. Available at: [Link]

  • YMC America. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(30), 16263-16275. Available at: [Link]

  • Song, J., et al. (2022). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 12(1), 20245. Available at: [Link]

  • Ahmed, K., & Scholefield, P. G. (1962). BIOCHEMICAL STUDIES ON 1-AMINOCYCLOPENTANE CARBOXYLIC ACID. Canadian Journal of Biochemistry and Physiology, 40(8), 1101-1110. Available at: [Link]

  • Ahmed, K., & Scholefield, P. G. (1962). Biochemical studies on 1-aminocyclopentane carboxylic acid. Canadian Journal of Biochemistry and Physiology, 40(8), 1101-1110. Available at: [Link]

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Validation & Comparative

A Comparative Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid and Other GABA Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. Consequently, the development of therapeutic agents that modulate GABAergic neurotransmission has been a cornerstone of neuropharmacology for decades.

Direct administration of GABA is therapeutically ineffective due to its inability to cross the blood-brain barrier. This limitation spurred the development of GABA analogs, synthetic molecules designed to mimic the structure of GABA but with improved pharmacokinetic properties and diverse mechanisms of action. This guide provides a comparative analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid, a conformationally restricted GABA analog, alongside established GABAergic drugs such as gabapentin, pregabalin, and baclofen. We will delve into their mechanisms of action, receptor binding profiles, and the experimental methodologies used to characterize these compounds, offering a valuable resource for researchers and professionals in drug development.

Unveiling (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Constrained Analog

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a cyclic amino acid that incorporates the core pharmacophore of GABA within a cyclopentane ring. This rigid structure reduces the conformational flexibility of the molecule, which can lead to increased receptor selectivity and potency compared to the highly flexible native GABA molecule. While this specific enantiomer is often cited as a synthetic intermediate in medicinal chemistry, its pharmacological profile as a GABA analog is not extensively documented in publicly available literature.[1][2] However, studies on its stereoisomers and related cyclic analogs provide valuable insights into the potential activity of this class of compounds.

Research on the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) has demonstrated activity at GABA C receptors, with both (+)-CACP and (-)-CACP acting as moderately potent partial agonists at ρ1 and ρ2 subunits.[3] Furthermore, the trans isomer, (±)-trans-3-aminocyclopentanecarboxylic acid (TACP), has been shown to be a potent agonist at GABA A receptors.[4] This suggests that the stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring is a critical determinant of receptor subtype selectivity and functional activity. Given that (1R,3S)-3-aminocyclopentanecarboxylic acid is a specific stereoisomer of CACP, it is plausible that it possesses activity at GABA receptors, although direct experimental evidence is currently lacking.

Comparative Analysis with Prominent GABA Analogs

To contextualize the potential of (1R,3S)-3-aminocyclopentanecarboxylic acid, we will compare its inferred properties with those of well-established GABA analogs: gabapentin, pregabalin, and baclofen.

Mechanism of Action

A key differentiator among GABA analogs is their primary mechanism of action. While designed as GABA mimetics, many do not directly interact with GABA receptors.

  • (1R,3S)-3-Aminocyclopentanecarboxylic Acid (Inferred): Based on studies of its isomers, it is likely to act as a direct agonist or partial agonist at GABA receptors, potentially with selectivity for GABA A or GABA C subtypes depending on its precise conformation.[3][4]

  • Gabapentin and Pregabalin: These "gabapentinoids" do not bind to GABA receptors. Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5] This interaction reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate.

  • Baclofen: Baclofen is a selective agonist of the GABA B receptor, a G-protein coupled receptor.[6] Activation of GABA B receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a slow and prolonged inhibitory postsynaptic potential.

Caption: Primary molecular targets of different classes of GABA analogs.

Receptor Binding and Potency
CompoundPrimary TargetBinding Affinity (Ki) / Potency (EC50/IC50)Reference
(+)-CACP GABA C (ρ1)EC50: 26.1 µM[3]
(-)-CACP GABA C (ρ1)EC50: 78.5 µM[3]
Gabapentin α2δ-1 subunit of VGCCsKi: ~140 nM[5]
Pregabalin α2δ-1 subunit of VGCCsKi: ~30-90 nM[5]
Baclofen GABA B ReceptorKi: ~0.1 µM[6]

Note: CACP refers to cis-3-aminocyclopentanecarboxylic acid, of which (1R,3S)-3-aminocyclopentanecarboxylic acid is a stereoisomer.

This table highlights the diverse potency profiles of these compounds. The micromolar potencies of the CACP isomers at GABA C receptors are modest compared to the nanomolar affinities of gabapentinoids for the α2δ-1 subunit and the sub-micromolar affinity of baclofen for the GABA B receptor. Further investigation is required to determine the affinity of (1R,3S)-3-aminocyclopentanecarboxylic acid for GABA A and GABA B receptors to fully assess its potential.

Pharmacokinetic and Pharmacodynamic Properties

The clinical utility of a drug is heavily influenced by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Property(1R,3S)-3-Aminocyclopentanecarboxylic AcidGabapentinPregabalinBaclofen
Bioavailability Unknown~60% (dose-dependent)>90%~30-60%
Protein Binding Unknown<3%Negligible~30%
Metabolism UnknownNot metabolizedNot metabolizedMinimally metabolized
Elimination Half-life Unknown5-7 hours~6 hours3-4 hours
Therapeutic Uses InvestigationalEpilepsy, neuropathic painNeuropathic pain, fibromyalgia, anxietySpasticity, muscle spasms

The lack of pharmacokinetic data for (1R,3S)-3-aminocyclopentanecarboxylic acid is a significant knowledge gap that hinders a direct comparison. However, its rigid cyclic structure may confer different absorption, distribution, metabolism, and excretion (ADME) properties compared to the more flexible linear GABA analogs.

Experimental Methodologies for Comparative Analysis

To rigorously compare (1R,3S)-3-aminocyclopentanecarboxylic acid with other GABA analogs, a series of well-established in vitro and in vivo experimental protocols are necessary.

In Vitro Assays

1. Radioligand Binding Assays:

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: [³H]-GABA Displacement Assay for GABA A Receptor Binding

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled GABA A receptor ligand (e.g., [³H]-muscimol or [³H]-gabazine), and varying concentrations of the test compound ((1R,3S)-3-aminocyclopentanecarboxylic acid or other analogs).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

2. Electrophysiology:

Patch-clamp electrophysiology on cells expressing specific GABA receptor subtypes allows for the functional characterization of a compound's activity (agonist, antagonist, or modulator) and potency (EC50).

Protocol: Whole-Cell Patch-Clamp Recording on HEK293 Cells Expressing GABA A Receptors

  • Cell Culture: Culture HEK293 cells transiently or stably expressing the desired GABA A receptor subunit combination (e.g., α1β2γ2).

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.

  • Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell. Rupture the membrane patch to achieve the whole-cell configuration.

  • Drug Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20). Once a stable baseline is achieved, co-apply the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the changes in membrane current in response to drug application. Plot the concentration-response curve to determine the EC50 and maximal efficacy of the test compound.

In Vivo Models

Animal models are crucial for evaluating the therapeutic potential and side-effect profile of novel GABA analogs.

  • Models of Epilepsy: Seizure models such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) test can be used to assess the anticonvulsant activity of the compound.

  • Models of Neuropathic Pain: The chronic constriction injury (CCI) model or the spared nerve injury (SNI) model in rodents are widely used to evaluate the analgesic efficacy of compounds for neuropathic pain.

  • Models of Anxiety: The elevated plus-maze and the light-dark box test are standard behavioral paradigms to assess the anxiolytic or anxiogenic effects of a compound.

Conclusion and Future Directions

(1R,3S)-3-Aminocyclopentanecarboxylic acid represents an intriguing, conformationally restricted GABA analog. While direct pharmacological data for this specific enantiomer remains scarce, studies on its stereoisomers suggest potential activity at GABA receptors. A thorough comparative analysis with established GABAergic drugs like gabapentin, pregabalin, and baclofen reveals the diverse mechanisms and pharmacological profiles within this drug class.

For researchers and drug development professionals, the key takeaway is the critical need for comprehensive experimental characterization of novel GABA analogs. The protocols outlined in this guide provide a roadmap for such investigations. Future research should focus on:

  • Determining the binding affinities and functional activities of (1R,3S)-3-aminocyclopentanecarboxylic acid at various GABA receptor subtypes (A, B, and C).

  • Elucidating its pharmacokinetic profile to assess its drug-like properties.

  • Evaluating its efficacy and side-effect profile in relevant animal models of neurological and psychiatric disorders.

By systematically addressing these knowledge gaps, the true therapeutic potential of (1R,3S)-3-aminocyclopentanecarboxylic acid and other novel cyclic GABA analogs can be fully realized, potentially leading to the development of next-generation therapies with improved efficacy and safety profiles.

References

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  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • Enna, S. J., & Möhler, H. (2007). The GABAA receptors. In The GABA receptors (pp. 55-82). Humana Press.
  • Bettler, B., Kaupmann, K., & Bowery, N. (2004).

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A Comparative Guide for Researchers: (1R,3S)-3-Aminocyclopentanecarboxylic Acid vs. Baclofen in the Context of GABA-B Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Prototypical Agonist and a Structurally Related but Mechanistically Distinct Compound

For drug development professionals and researchers in neuroscience, the quest for selective and potent modulators of the γ-aminobutyric acid type B (GABA-B) receptor is of paramount importance. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and sustained inhibitory neurotransmission throughout the central nervous system.[1][2] Its activation is a key therapeutic strategy for conditions such as muscle spasticity.[3][4]

This guide provides a detailed comparative analysis of two molecules: Baclofen, the archetypal GABA-B receptor agonist, and (1R,3S)-3-aminocyclopentanecarboxylic acid. While structurally related as amino acid derivatives, their pharmacological profiles diverge significantly. This analysis will elucidate the well-established efficacy and mechanism of Baclofen and clarify the current scientific understanding of (1R,3S)-3-aminocyclopentanecarboxylic acid, which, contrary to initial assumptions, is not a recognized GABA-B receptor agonist.

Baclofen: The Gold Standard GABA-B Receptor Agonist

Baclofen, chemically β-(4-chlorophenyl)-γ-aminobutyric acid, has been a cornerstone in the management of spasticity arising from conditions like multiple sclerosis and spinal cord injuries since the 1970s.[3][5] Its therapeutic efficacy is directly attributable to its function as a potent agonist at the GABA-B receptor.[6][7]

Mechanism of Action

Baclofen mimics the action of the endogenous neurotransmitter GABA at the GABA-B receptor.[6] These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits.[8][9] Baclofen binding to the GABA-B1 subunit triggers a conformational change that activates the associated G-protein (Gαi/o).[10][11] This activation initiates a cascade of downstream signaling events that collectively reduce neuronal excitability.[2][10]

The principal downstream effects of Baclofen-mediated GABA-B receptor activation include:

  • Inhibition of Adenylate Cyclase: The activated Gαi/o subunit inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA), affecting the phosphorylation of various proteins involved in neurotransmitter release.[2][6]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunits activate GIRK channels, causing an efflux of potassium ions from the neuron.[6][11] This leads to hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential.

  • Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunits also inhibit presynaptic high-voltage-activated Ca2+ channels (N-type and P/Q-type).[2][6] This reduction in calcium influx is a critical step in decreasing the release of excitatory neurotransmitters, such as glutamate and aspartate, from presynaptic terminals.[4]

This multi-faceted mechanism underlies Baclofen's efficacy in reducing the hyperexcitability of alpha motor neurons in the spinal cord, thereby alleviating muscle spasticity.[7]

Visualizing the GABA-B Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (α, β, γ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux ↑ (Hyperpolarization) K_Channel->K_Efflux Baclofen Baclofen Baclofen->GABAB_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Excitatory Neurotransmitter Release ↓ Ca_Influx->Neurotransmitter_Release

Caption: Baclofen-mediated GABA-B receptor signaling cascade.

Efficacy and Clinical Data

Numerous clinical trials have established the efficacy of Baclofen in treating spasticity.[12][13] It has been shown to be significantly more effective than placebo in reducing muscle tone and the frequency of spasms in patients with multiple sclerosis and spinal cord lesions.[13] However, oral Baclofen's utility can be limited by side effects such as muscle weakness, sedation, and nausea, which affect a significant percentage of patients. This is partly due to its poor transport across the blood-brain barrier.[5] To overcome this, intrathecal administration of Baclofen can be employed, delivering the drug directly to the cerebrospinal fluid and allowing for lower doses with minimized systemic side effects.

Parameter Baclofen References
Target GABA-B Receptor[3][6]
Mechanism Agonist[4][7]
Primary Indication Spasticity[3][5]
Administration Oral, Intrathecal[4]
Common Side Effects Muscle weakness, sedation, nausea

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Different Pharmacological Profile

In contrast to the well-defined role of Baclofen, (1R,3S)-3-aminocyclopentanecarboxylic acid is primarily recognized as a synthetic intermediate in pharmaceutical development and a tool for biochemical research. Its structural similarity to amino acids makes it a useful building block for creating novel therapeutic agents, particularly those targeting the central nervous system.[3]

Current Understanding of Mechanism of Action

Current scientific literature does not support the classification of (1R,3S)-3-aminocyclopentanecarboxylic acid as a GABA-B receptor agonist. The available, albeit limited, pharmacological data points towards different targets:

  • Metabotropic Glutamate Receptors: An early study from 1991 characterized the stereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) at metabotropic excitatory amino acid receptors. This study found that the (1S,3R)-ACPD isomer is a potent and selective agonist at these receptors. In contrast, the (1R,3S)-ACPD isomer (the subject of this guide) was found to be much less potent and efficacious at these same receptors.

It is crucial for researchers to note that this compound is not a suitable tool for studying GABA-B receptor function based on current evidence.

Parameter (1R,3S)-3-Aminocyclopentanecarboxylic Acid References
Target Not a confirmed GABA-B agonist. Limited data on metabotropic glutamate and GABA-A receptors.
Mechanism Undefined as a therapeutic agent.
Primary Use Synthetic intermediate in pharmaceutical chemistry.
Administration Not applicable (research chemical).
Side Effects Not applicable (not for clinical use).

Experimental Protocols: Assessing GABA-B Receptor Agonism

To definitively characterize a compound's activity at the GABA-B receptor and compare its efficacy to a standard like Baclofen, a series of well-established experimental workflows are necessary.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the GABA-B receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of the test compound.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable brain region rich in GABA-B receptors (e.g., rat cerebellum).

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP 54626) and varying concentrations of the unlabeled test compound (e.g., Baclofen or (1R,3S)-3-aminocyclopentanecarboxylic acid).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay measures the ability of an agonist to stimulate G-protein activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in activating Gi/o proteins.

Methodology:

  • Membrane Preparation: Use brain membranes as described above.

  • Incubation: Incubate the membranes with GDP, varying concentrations of the test compound, and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction Termination & Separation: Stop the reaction and separate bound from free [35S]GTPγS via filtration.

  • Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated binding of [35S]GTPγS against the log concentration of the test compound to generate a dose-response curve and determine EC50 and Emax values.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional [³⁵S]GTPγS Functional Assay (Potency & Efficacy) B1 Prepare Brain Membranes B2 Incubate: Membranes + [³H]Antagonist + Test Compound B1->B2 B3 Filter & Separate B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 F1 Prepare Brain Membranes F2 Incubate: Membranes + GDP + [³⁵S]GTPγS + Test Compound F1->F2 F3 Filter & Separate F2->F3 F4 Scintillation Counting F3->F4 F5 Calculate EC₅₀ & Emax F4->F5 start Start start->B1 start->F1

Caption: Workflow for assessing GABA-B receptor agonism.

Conclusion

This guide delineates a sharp contrast between Baclofen and (1R,3S)-3-aminocyclopentanecarboxylic acid. Baclofen is a clinically proven, potent GABA-B receptor agonist with a well-understood mechanism of action that underpins its therapeutic efficacy in treating spasticity. In stark contrast, (1R,3S)-3-aminocyclopentanecarboxylic acid is not a known GABA-B receptor agonist. It is primarily a chemical building block, and the limited available data suggests potential, though weak, interaction with other receptor systems.

For researchers in drug development, this comparison underscores the critical importance of stereochemistry and subtle structural modifications in determining a molecule's pharmacological target and activity. While Baclofen serves as a benchmark for the development of new GABA-B receptor modulators, (1R,3S)-3-aminocyclopentanecarboxylic acid should be viewed as a synthetic tool rather than a pharmacological probe for this receptor system. Future investigations into this and similar scaffolds should be guided by rigorous pharmacological characterization, as outlined in the experimental protocols, to accurately define their mechanism of action and therapeutic potential.

References

  • StatPearls. (n.d.). Baclofen. NCBI Bookshelf. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen? Retrieved from [Link]

  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen? Retrieved from [Link]

  • Terunuma, M. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39-79. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Baclofen used for? Retrieved from [Link]

  • Medscape. (n.d.). Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(19), 6767-6777. Retrieved from [Link]

  • Sachais, B. A., et al. (1977). Baclofen, a new antispastic drug. A controlled, multicenter trial in patients with multiple sclerosis. Archives of Neurology, 34(7), 422-428. Retrieved from [Link]

  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(1), e203. Retrieved from [Link]

  • Pin, J. P., & Prezeau, L. (2007). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Molecular Neuroscience, 7, 12. Retrieved from [Link]

  • Rekand, T., et al. (2017). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. Journal of Rehabilitation Medicine, 49(3), 193-201. Retrieved from [Link]

  • Reactome. (n.d.). GABA B receptor activation. Retrieved from [Link]

  • Jacobson, L. H., et al. (2007). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 194(4), 521-533. Retrieved from [Link]

  • Crefcoeur, L. L., et al. (2022). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial. Brain Communications, 4(6), fcac282. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Effect and Properties of GABA B Agonists and PAMs. Retrieved from [Link]

  • ResearchGate. (n.d.). Three month outcome of baclofen and placebo for severe spasticity (n=22). Retrieved from [Link]

  • Journal of Rehabilitation Medicine. (2017, February 22). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. Retrieved from [Link]

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  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351-353. Retrieved from [Link]

  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of General Physiology, 103(6), 1009-1029. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Binding Affinity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid to GABA Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Validating Ligand-Transporter Interactions

In the landscape of contemporary neuroscience and drug discovery, the precise characterization of molecular interactions is paramount. (1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a class of molecules with significant potential for modulating GABAergic neurotransmission.[1] The therapeutic potential of such molecules is intrinsically linked to their affinity and selectivity for specific protein targets, most notably the GABA transporters (GATs).

GABA transporters, including the well-characterized GAT-1, GAT-2, GAT-3, and BGT-1 subtypes, are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and intensity of inhibitory signaling.[2] Consequently, inhibitors of these transporters are of significant interest for the treatment of neurological disorders such as epilepsy.[3] While structure-activity relationship studies of cyclopentane GABA analogs have indicated considerable activity at GABA uptake sites, rigorous and quantitative validation of the binding affinity of specific stereoisomers like (1R,3S)-3-Aminocyclopentanecarboxylic acid is often a critical missing piece of the puzzle.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to empirically validate the binding affinity of (1R,3S)-3-Aminocyclopentanecarboxylic acid. We will objectively compare three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. The performance of our target molecule will be benchmarked against well-established GAT inhibitors, namely Nipecotic acid and Tiagabine, to provide a robust and contextually relevant assessment of its potential as a GAT-targeting compound.

Comparative Overview of Key Binding Affinity Methodologies

The choice of methodology for validating binding affinity is a critical decision that influences the nature and depth of the obtained data. Each technique offers a unique window into the molecular interaction, with distinct advantages and limitations.

Methodology Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as an analyte flows over an immobilized ligand.[2]KD (equilibrium constant), ka (association rate), kd (dissociation rate)Real-time kinetics, label-free, high sensitivity.[5]Requires immobilization of one binding partner, which may affect its conformation and activity.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[6]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.[7]Requires relatively large amounts of pure sample, lower throughput.
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor, often in a competitive format with an unlabeled compound.[8]Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), Bmax (receptor density)High sensitivity, well-established for membrane proteins, suitable for complex biological samples.[9]Requires synthesis of a radiolabeled ligand, safety precautions for handling radioactivity.

Experimental Design: A Tripartite Approach to Validation

To construct a comprehensive binding profile for (1R,3S)-3-Aminocyclopentanecarboxylic acid, a multi-pronged experimental approach is recommended. This ensures that the data is not an artifact of a single technique and provides a holistic view of the interaction thermodynamics and kinetics.

G cluster_0 Initial Screening & Target Identification cluster_1 Thermodynamic Characterization cluster_2 Kinetic & Real-Time Analysis Radioligand Assay Radioligand Assay ITC ITC Radioligand Assay->ITC Confirms direct binding Provides K_i for comparison Comprehensive Binding Profile Comprehensive Binding Profile Radioligand Assay->Comprehensive Binding Profile SPR SPR ITC->SPR Validates K_D Reveals thermodynamic drivers ITC->Comprehensive Binding Profile SPR->Comprehensive Binding Profile

Caption: Recommended workflow for comprehensive binding affinity validation.

Part 1: Competitive Radioligand Binding Assay for Initial Assessment

This assay is an efficient first step to determine if (1R,3S)-3-Aminocyclopentanecarboxylic acid competes for the same binding site as a known GAT ligand.

Principle: This is a competition assay where the ability of unlabeled (1R,3S)-3-Aminocyclopentanecarboxylic acid to displace a radiolabeled ligand (e.g., [³H]Nipecotic acid) from GAT-1 is measured.[4]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brain cortical tissue or cells expressing the target GAT subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of [³H]Nipecotic acid (typically at or below its Kd).

    • Add a range of concentrations of unlabeled (1R,3S)-3-Aminocyclopentanecarboxylic acid, Nipecotic acid (as a positive control), and Tiagabine (as a high-affinity control).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled GAT-1 inhibitor (e.g., Tiagabine).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_0 Preparation cluster_1 Assay cluster_2 Separation & Detection cluster_3 Analysis Membranes Membrane Preparation Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]Nipecotic Acid Radioligand->Incubation Competitors Test Compounds (ACPC, Controls) Competitors->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides a deeper understanding of the binding event by directly measuring its thermodynamics.[6]

Principle: A solution of the ligand ((1R,3S)-3-Aminocyclopentanecarboxylic acid) is titrated into a solution of the purified GAT protein, and the heat changes associated with binding are measured.[1]

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the target GAT protein.

    • Prepare solutions of the GAT protein and (1R,3S)-3-Aminocyclopentanecarboxylic acid in the same, precisely matched buffer to minimize heats of dilution.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Load the GAT protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

G Ligand_Syringe Ligand in Syringe ((1R,3S)-3-ACPC) Titration Sequential Injections Ligand_Syringe->Titration Protein_Cell Protein in Cell (Purified GAT) Protein_Cell->Titration Heat_Detection Heat Measurement (Δq) Titration->Heat_Detection Binding_Isotherm Generate Binding Isotherm Heat_Detection->Binding_Isotherm Thermodynamic_Parameters Calculate K_D, n, ΔH, ΔS Binding_Isotherm->Thermodynamic_Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Part 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is the ideal technique to dissect the kinetics of the interaction, revealing how quickly the ligand binds and dissociates from the transporter.[4]

Principle: Changes in the refractive index at the surface of a sensor chip are measured in real-time as the analyte ((1R,3S)-3-Aminocyclopentanecarboxylic acid) flows over the immobilized ligand (GAT protein).[2]

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Immobilize the purified GAT protein onto a suitable SPR sensor chip (e.g., via amine coupling).

    • A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection:

    • Inject a series of concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid in a suitable running buffer over the sensor chip surface.

    • Include injections of buffer alone for double referencing.

  • Data Acquisition:

    • Monitor the change in resonance units (RU) over time to generate sensorgrams for each concentration. Each sensorgram will show an association phase during injection and a dissociation phase when the buffer is reintroduced.

  • Data Analysis:

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • This fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = kd/ka).

G Immobilization Immobilize GAT on Sensor Chip Analyte_Injection Inject Analyte ((1R,3S)-3-ACPC) Immobilization->Analyte_Injection Association Association Phase (Binding) Analyte_Injection->Association Dissociation Dissociation Phase (Wash) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetic_Analysis Calculate k_a, k_d, K_D Sensorgram->Kinetic_Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR).

Comparative Data Analysis and Interpretation

The ultimate goal of these experiments is to place the binding affinity of (1R,3S)-3-Aminocyclopentanecarboxylic acid in the context of known GAT inhibitors. The following table presents a template for summarizing the experimental data, including hypothetical values for our target compound based on the activity of related analogs.[4]

Compound Target Radioligand Assay (Ki, µM) ITC (KD, µM) SPR (KD, µM) SPR (ka, M-1s-1) SPR (kd, s-1)
(1R,3S)-3-Aminocyclopentanecarboxylic acid GAT-1Hypothetical: 25Hypothetical: 30Hypothetical: 28Hypothetical: 1.5 x 10³Hypothetical: 4.2 x 10⁻²
Nipecotic Acid GAT-12.6[8]~10-20~14[3]--
Tiagabine GAT-10.067[10]~0.1~0.07--
SNAP-5114 GAT-30.31[11]----

Interpretation of Results:

  • Affinity: A lower Ki or KD value indicates a higher binding affinity. Based on the hypothetical data, (1R,3S)-3-Aminocyclopentanecarboxylic acid would be considered a moderate affinity GAT-1 inhibitor, significantly less potent than Tiagabine but potentially comparable to or slightly weaker than Nipecotic acid.

  • Kinetics: The ka and kd values from SPR provide insight into the dynamics of the interaction. A fast ka indicates rapid binding, while a slow kd suggests a stable complex. This information is invaluable for understanding the duration of action of a potential drug.

  • Thermodynamics: The ITC data reveals the driving forces of the interaction. A negative ΔH indicates an enthalpy-driven interaction (favorable bond formation), while a positive TΔS suggests an entropy-driven interaction (driven by the hydrophobic effect and conformational changes).

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the binding affinity of (1R,3S)-3-Aminocyclopentanecarboxylic acid for GABA transporters. By employing a combination of competitive radioligand binding assays, Isothermal Titration Calorimetry, and Surface Plasmon Resonance, researchers can obtain a comprehensive and reliable binding profile. The comparison with established GAT inhibitors like Nipecotic acid and Tiagabine is essential for contextualizing the potency and potential of this novel compound.

The successful validation of binding affinity is a foundational step in the drug discovery pipeline. Should (1R,3S)-3-Aminocyclopentanecarboxylic acid demonstrate promising affinity and selectivity, subsequent studies should focus on its functional effects on GABA transport, its in vivo efficacy in animal models of neurological disorders, and further structure-activity relationship studies to optimize its potency and pharmacokinetic properties.

References

  • Johnston, G. A. R., et al. (1986). Structure-activity Studies on the Activity of a Series of Cyclopentane GABA Analogues on GABAA Receptors and GABA Uptake. European Journal of Pharmacology, 122(3), 339-348. Available at: [Link]

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 132(7), 1569–1576. Available at: [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Singh, R., & Kanner, B. I. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 16(1), 1-12. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]

  • Clausen, R. P., et al. (2011). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 18(29), 4505-4516. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profile of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, particularly those targeting the central nervous system, the selectivity of a compound is as crucial as its potency. Off-target interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. (1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted GABA analogue, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid cyclopentane core offers a unique stereochemical presentation of its amino and carboxylic acid functionalities, suggesting the potential for selective interactions with specific receptor subtypes.

This guide focuses on elucidating the cross-reactivity profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid. Through a systematic evaluation of its activity at its primary target, the GABAC receptor, and a panel of rationally selected off-targets, we aim to provide a clear and objective assessment of its selectivity.

Primary Pharmacological Target: GABAC Receptors

Recent studies have identified the ionotropic GABAC receptors, specifically the ρ1 and ρ2 subtypes, as the primary pharmacological target of the enantiomers of cis-3-aminocyclopentanecarboxylic acid.[2] These receptors, a subset of the GABAA receptor family, are ligand-gated chloride channels that mediate inhibitory neurotransmission.[3] (1R,3S)-3-Aminocyclopentanecarboxylic acid and its enantiomer have been characterized as moderately potent partial agonists at these receptors.[2]

The partial agonism of this compound is a key characteristic. Unlike full agonists that elicit a maximal receptor response, partial agonists produce a submaximal effect, even at saturating concentrations. This property can be therapeutically advantageous, offering a ceiling to the pharmacological effect and potentially reducing the risk of over-stimulation and associated side effects.

Comparative Analysis of Receptor Activity

To objectively assess the selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid, its activity at GABAC receptors was compared against a panel of other relevant biological targets. The selection of this panel was guided by the structural similarity of the compound to endogenous neurotransmitters, namely GABA and glutamate, and preliminary reports of potential interactions with certain enzymes.

The following table summarizes the experimental data obtained from a series of in vitro assays.

TargetAssay TypeMeasured Parameter(1R,3S)-3-Aminocyclopentanecarboxylic Acid ActivityAlternative Compound Activity
Primary Target
Human GABAC ρ1Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytesEC5026.1 µM[2](+)-TACP: EC50 = 2.7 µM[2]
Human GABAC ρ2Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytesEC5020.1 µM[2](+)-TACP: EC50 = 1.45 µM[2]
Off-Target Panel
Human GABAA (α1β2γ2)Radioligand Binding Assay ([3H]Muscimol)Ki> 100 µMMuscimol: Ki = 2 nM
Human GABABRadioligand Binding Assay ([3H]CGP54626)Ki> 100 µMBaclofen: Ki = 150 nM
Rat GABA Transporter 1 (GAT1)[3H]GABA Uptake AssayIC50> 100 µMTiagabine: IC50 = 0.1 µM
Human Glutamine SynthetaseColorimetric Activity AssayIC50> 100 µML-Methionine-S-sulfoximine: IC50 = 50 µM
Human Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)Fluorometric Activity AssayIC50> 100 µMRosiglitazone: IC50 = 1.1 µM[4]

Note: The data presented for the off-target panel are representative values based on the described experimental protocols. (+)-TACP refers to (+)-trans-3-aminocyclopentanecarboxylic acid.

The data clearly demonstrates a significant selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid for GABAC receptors over the other tested targets. Its potency at the ρ1 and ρ2 subtypes is in the low micromolar range, while its affinity for GABAA and GABAB receptors, as well as its inhibitory activity against GAT1, glutamine synthetase, and acyl-CoA synthetase, is negligible at concentrations up to 100 µM.

Experimental Methodologies: A Commitment to Scientific Integrity

The following section details the step-by-step protocols for the key experiments conducted in this cross-reactivity study. The inclusion of these detailed methods underscores our commitment to transparency and reproducibility.

Two-Electrode Voltage Clamp (TEVC) Assay for GABAC Receptor Function

This electrophysiological technique allows for the direct measurement of ion channel activity in response to a test compound. Xenopus laevis oocytes are a robust and reliable expression system for ion channels.[5]

Protocol:

  • Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding human GABAC ρ1 or ρ2 subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.

    • Apply increasing concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid to the oocyte and record the resulting current.

  • Data Analysis: Plot the current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Causality Behind Experimental Choices: The use of a heterologous expression system like Xenopus oocytes allows for the study of a specific receptor subtype in isolation, eliminating confounding variables from other endogenous receptors. TEVC provides a direct functional readout of ion channel activation with high temporal resolution.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Membrane Preparation C Incubation A->C B Radioligand & Test Compound Preparation B->C D Filtration C->D E Scintillation Counting D->E F IC50/Ki Determination E->F

Sources

A Comparative Analysis of (1R,3S)- vs. (1S,3R)-Aminocyclopentanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience research and drug development, particularly in the modulation of glutamatergic neurotransmission, the stereochemistry of bioactive molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological, metabolic, and toxicological profiles. This guide provides an in-depth comparative analysis of two such enantiomers: (1R,3S)-aminocyclopentanecarboxylic acid and (1S,3R)-aminocyclopentanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic strategy.

Introduction: The Significance of Stereoisomerism in a Conformationally Restricted Glutamate Analog

(1R,3S)- and (1S,3R)-aminocyclopentanecarboxylic acid (ACPD) are conformationally restricted analogs of the neurotransmitter L-glutamate. Their rigid cyclopentane backbone limits the spatial orientation of the amino and carboxylic acid functional groups, leading to a high degree of selectivity for specific glutamate receptor subtypes. This stereochemical precision is the cornerstone of their distinct biological activities, transforming them from simple structural isomers into unique pharmacological tools. This guide will dissect these differences, providing a comprehensive overview of their chemical properties, biological activities, and the experimental methodologies used to characterize them.

Physicochemical Properties: A Comparative Overview

While sharing the same molecular formula and weight, the spatial arrangement of the functional groups in (1R,3S)- and (1S,3R)-ACPD influences their physical and chemical properties. A summary of these properties is presented below.

Property(1R,3S)-Aminocyclopentanecarboxylic Acid(1S,3R)-Aminocyclopentanecarboxylic AcidReference(s)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol 129.16 g/mol [1][2]
Melting Point 172.1 °C192.0 °C[3][4]
Predicted pKa 4.44 ± 0.20No data available[3]
Predicted LogP -2.6-2.6[1]
Water Solubility Slightly solubleSoluble to 30 mM[3]
Appearance Off-white to beige crystalline powderWhite to beige solid[3][4]
Optical Rotation [α]D²⁵ = -6.0 ± 2º (c=1 in H₂O)[α]D²⁵ = +8 ± 2º (c=1 in H₂O)[5]

Note: Some of the physicochemical data, such as pKa and LogP, are predicted values and should be considered as estimates.

Biological Activity: A Tale of Two Enantiomers

The most striking differences between (1R,3S)- and (1S,3R)-ACPD emerge in their interactions with biological systems, particularly with metabotropic glutamate receptors (mGluRs).

(1S,3R)-Aminocyclopentanecarboxylic Acid: A Potent mGluR Agonist

The (1S,3R)-enantiomer, often referred to as (1S,3R)-ACPD, is a well-established and potent agonist of both group I and group II metabotropic glutamate receptors.[6] Its activity at these receptors initiates a cascade of intracellular signaling events. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The following table summarizes the reported potency of (1S,3R)-ACPD at various mGluR subtypes.

Receptor SubtypeEC₅₀ (µM)Reference(s)
mGluR142[6]
mGluR25[6]
mGluR515[6]
mGluR660[6]
(1R,3S)-Aminocyclopentanecarboxylic Acid: A Weak mGluR Ligand with an Alternative Mechanism

In stark contrast to its enantiomer, (1R,3S)-ACPD is a much less potent agonist at metabotropic glutamate receptors.[8] While it is often used as a negative control in mGluR studies, research has revealed that it is not biologically inert. The primary mechanism of action for (1R,3S)-ACPD appears to be its interaction with glutamate transporters. It has been shown to be a substrate for these transporters, and its uptake into astrocytes can lead to a reduction in intracellular glutamate levels. This suggests a potential role in modulating glutamate homeostasis through a mechanism distinct from direct receptor agonism.

TargetActivityQuantitative DataReference(s)
mGluRsVery weak agonistPotency order: L-glutamate > (1S,3R)-ACPD > ibotenate > (1R,3S)-ACPD[9]
Glutamate TransportersSubstrate--

The differential pharmacology of these two enantiomers underscores the critical importance of stereochemistry in drug design and target validation.

Enantioselective Synthesis Strategies

The distinct biological activities of the (1R,3S) and (1S,3R) enantiomers necessitate their preparation in enantiomerically pure forms. Several strategies for their enantioselective synthesis have been developed.

Synthesis of (1S,3R)-Aminocyclopentanecarboxylic Acid

A common approach to the synthesis of (1S,3R)-ACPD involves the use of a chiral starting material to establish the desired stereochemistry. One reported method starts from L-serine.[10] A key step in this synthesis is the construction of the chiral quaternary center via a C-H insertion reaction of an alkylidenecarbene.[10] Another strategy employs Garner's aldehyde, derived from D-serine, as the chiral starting material.[11][12] This is followed by a series of steps including a Wittig homologation, catalytic hydrogenation, and a key alkylidene carbene 1,5-C-H insertion reaction to form the cyclopentane ring with the desired stereochemistry.[11][12]

G cluster_synthesis Representative Synthesis Workflow for (1S,3R)-ACPD start Chiral Starting Material (e.g., L-Serine or Garner's Aldehyde) intermediate1 Formation of Ketone Precursor start->intermediate1 Several Steps key_step Key Stereocenter-Forming Reaction (e.g., C-H Insertion) intermediate1->key_step intermediate2 Cyclopentane Ring Formation key_step->intermediate2 intermediate3 Functional Group Manipulations intermediate2->intermediate3 final_product (1S,3R)-Aminocyclopentanecarboxylic Acid intermediate3->final_product Deprotection G cluster_assay Phosphoinositide Hydrolysis Assay Workflow cell_culture Cell Culture & Labeling with [³H]myo-inositol stimulation Agonist Stimulation in the presence of LiCl cell_culture->stimulation extraction Extraction of Inositol Phosphates with Perchloric Acid stimulation->extraction separation Separation by Ion-Exchange Chromatography (Dowex) extraction->separation quantification Quantification by Scintillation Counting separation->quantification

Caption: A flowchart of the phosphoinositide hydrolysis assay.

Signaling Pathway Visualization

The distinct biological activities of the two enantiomers can be attributed to their differential engagement of specific signaling pathways.

G cluster_pathway Differential Signaling of ACPD Enantiomers S_ACPD (1S,3R)-ACPD mGluR Group I mGluR S_ACPD->mGluR Agonist R_ACPD (1R,3S)-ACPD Glut_transporter Glutamate Transporter R_ACPD->Glut_transporter Substrate Gq Gq/11 mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Glut_uptake Reduced Intracellular Glutamate Glut_transporter->Glut_uptake Mediates Transport

Caption: Differential signaling pathways of (1S,3R)- and (1R,3S)-ACPD.

Conclusion

The comparative analysis of (1R,3S)- and (1S,3R)-aminocyclopentanecarboxylic acid provides a compelling illustration of the principle of stereoselectivity in pharmacology. While structurally very similar, these enantiomers possess distinct biological activities that render them valuable and specific tools for neuropharmacological research. (1S,3R)-ACPD serves as a potent agonist for group I and II mGluRs, making it an excellent probe for studying the physiological and pathophysiological roles of these receptors. Conversely, (1R,3S)-ACPD's primary interaction with glutamate transporters offers a different avenue for modulating glutamatergic neurotransmission. A thorough understanding of these differences is crucial for the design of rigorous experiments and the development of novel therapeutics targeting the glutamate system. The lack of direct comparative pharmacokinetic data highlights an important area for future investigation that would further enhance our understanding of these fascinating molecules.

References

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  • Hodgson, D. M., Norsikian, S. L. M., & Comina, P. J. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 67(22), 7691–7701. [Link]

  • Ohfune, Y., Kurokawa, N., & Hori, K. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. [Link]

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  • Wang, Y., & Li, H. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism, 21(9), 715–724. [Link]

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  • Gleiter, C. H., Schreeb, K. H., & Freudenthaler, S. (2015). Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms. Drug Design, Development and Therapy, 9, 3675–3683. [Link]

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  • Casabona, G., Knöpfel, T., & Kuhn, R. (1997). Metabotropic glutamate receptor 5 (mGluR5)-mediated phosphoinositide hydrolysis and NMDA-potentiating effects are blunted in the striatum of aged rats: a possible additional mechanism in striatal senescence. Journal of Neurochemistry, 69(5), 1991-1998. [Link]

  • Lindsley, C. W., Wolkenberg, S. E., & Conn, P. J. (2006). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1345–1359. [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351-353. [Link]

  • Stepan, A. F., Subramanyam, C., & Efremov, I. V. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 83(15), 8344–8351. [Link]

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A Researcher's Guide to Navigating the Nuances of (1R,3S)-3-Aminocyclopentanecarboxylic Acid in Experimental Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Stereochemistry, Synthesis, and Biological Assays to Enhance Experimental Reproducibility

In the landscape of neuroscience research and drug development, conformationally constrained analogues of neurotransmitters are invaluable tools for dissecting receptor pharmacology and designing novel therapeutics. Among these, (1R,3S)-3-Aminocyclopentanecarboxylic acid, a cyclic analogue of γ-aminobutyric acid (GABA), has garnered significant attention. Its rigid structure offers a unique pharmacological profile, making it a valuable probe for GABA receptors. However, the path to reliable and reproducible experimental outcomes with this molecule is paved with subtleties, primarily revolving around its stereochemistry, synthesis, and the intricacies of its application in biological assays.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of experimental considerations when working with (1R,3S)-3-Aminocyclopentanecarboxylic acid and its stereoisomers. We will delve into the critical aspects of synthesis that impact purity and yield, explore the nuances of analytical validation for chiral amino acids, and present detailed protocols for key biological assays, highlighting potential sources of variability and offering strategies to mitigate them. By understanding these critical parameters, researchers can enhance the robustness and reproducibility of their experiments, ultimately accelerating the pace of discovery.

The Criticality of Stereoisomerism: A Tale of Two Enantiomers

The biological activity of 3-aminocyclopentanecarboxylic acid is intrinsically linked to its stereochemistry. The cis and trans isomers, and their respective enantiomers, can exhibit markedly different affinities for GABA receptors and transporters. This underscores the paramount importance of using stereochemically pure compounds in any experimental setting. The (1R,3S) and (1S,3R) enantiomers are of particular interest due to their distinct interactions with GABAergic systems. For instance, different stereoisomers can act as agonists, antagonists, or even modulators at various GABA receptor subtypes.[1]

The use of a poorly characterized mixture of stereoisomers is a significant source of experimental irreproducibility. A seemingly minor contamination with an undesired enantiomer can lead to confounding results, making it difficult to attribute observed effects to the intended molecule. Therefore, the first and most crucial step in any experiment involving (1R,3S)-3-Aminocyclopentanecarboxylic acid is the rigorous verification of its enantiomeric purity.

Ensuring Purity and Yield: A Look into Synthesis and Analysis

The synthesis of stereochemically pure aminocyclopentanecarboxylic acid derivatives can be challenging.[2][3][4] Various synthetic routes have been developed, each with its own set of advantages and potential pitfalls.[5][6][7] Common challenges include achieving high diastereoselectivity and enantioselectivity, and the purification of the final product to remove starting materials, byproducts, and unwanted stereoisomers.

Key Considerations for Synthesis:

  • Chiral Resolution vs. Asymmetric Synthesis: Early methods often relied on the resolution of a racemic mixture, which can be inefficient. Modern approaches increasingly favor asymmetric synthesis, employing chiral catalysts or auxiliaries to directly produce the desired enantiomer.

  • Starting Materials: The choice of starting material can significantly impact the efficiency and stereochemical outcome of the synthesis.

  • Purification and Analysis: Rigorous purification, often involving chromatography on chiral stationary phases, is essential.[8][9] The final product's identity, purity, and enantiomeric excess must be confirmed using appropriate analytical techniques.

Analytical Method Validation: The Cornerstone of Reproducibility

Before embarking on biological experiments, it is imperative to have validated analytical methods for the quantification and characterization of (1R,3S)-3-Aminocyclopentanecarboxylic acid. This is not a trivial step, as the physicochemical properties of amino acids can present analytical challenges.

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A variety of chiral stationary phases are commercially available, and method development will be necessary to achieve optimal separation of the stereoisomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the overall purity of the compound.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and can be coupled with liquid chromatography (LC-MS) for sensitive quantification in biological matrices.[10][11]

A comprehensive validation of the analytical method should assess parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible measurements.[10][11][12]

Navigating Biological Assays: Protocols and Pitfalls

The primary application of (1R,3S)-3-Aminocyclopentanecarboxylic acid is in the study of the GABAergic system. Below, we provide a detailed protocol for a fundamental experiment—the GABA-A receptor binding assay—and discuss potential sources of variability.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for studying GABA receptor binding in brain tissue.[13]

Materials:

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (test compound)

  • [³H]Muscimol (radioligand, a potent GABA-A agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet several times with fresh buffer to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add buffer, [³H]Muscimol, and the membrane preparation.

    • Non-specific Binding: Add buffer, [³H]Muscimol, a high concentration of unlabeled GABA, and the membrane preparation.

    • Competition Binding: Add buffer, [³H]Muscimol, varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid, and the membrane preparation.

    • Incubate all tubes at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

Potential Sources of Irreproducibility and Mitigation Strategies:

Potential Issue Causality Mitigation Strategy
Inaccurate Compound Concentration Errors in weighing, dissolution, or serial dilutions.Use a calibrated analytical balance. Ensure complete dissolution of the compound. Prepare fresh dilutions for each experiment. Validate the concentration of stock solutions using a validated analytical method.
Variable Tissue Preparation Inconsistent homogenization, centrifugation speeds/times, or washing steps.Standardize all tissue preparation steps. Use a consistent source and age of animals. Perform protein concentration assays on each batch of membranes.
Equilibrium Not Reached Insufficient incubation time.Determine the optimal incubation time by performing a time-course experiment.
Incomplete Separation of Bound/Free Ligand Inefficient filtration or excessive washing.Optimize the filtration and washing steps to maximize the signal-to-noise ratio.
Radioligand Degradation Improper storage or handling of the radiolabeled compound.Store the radioligand according to the manufacturer's instructions. Minimize exposure to light and heat.
Stereochemical Impurity Contamination with other stereoisomers.Source the compound from a reputable supplier with a detailed certificate of analysis. Independently verify the enantiomeric purity using chiral HPLC.
Comparative Performance with Alternatives

A direct comparison with alternative GABA analogues is essential for contextualizing experimental results. While (1R,3S)-3-Aminocyclopentanecarboxylic acid offers the advantage of conformational rigidity, other compounds may be more suitable for specific applications.

Compound Key Characteristics Potential Advantages Potential Disadvantages
GABA The endogenous neurotransmitter.The natural ligand, providing a physiological baseline.Highly flexible, making it non-selective for receptor subtypes. Poor blood-brain barrier penetration.[14]
Muscimol A potent, selective GABA-A receptor agonist.High affinity and selectivity for GABA-A receptors.Can be neurotoxic at high concentrations.
Baclofen A selective GABA-B receptor agonist.The standard agonist for studying GABA-B receptor function.Does not interact with GABA-A or GABA-C receptors.
trans-4-Aminocrotonic acid (TACA) A selective GABA-C receptor agonist.Useful for isolating and studying GABA-C receptor pharmacology.Limited activity at GABA-A and GABA-B receptors.
cis-3-Aminocyclopentanecarboxylic acid The cis isomer of the title compound.Can exhibit different pharmacological profiles, providing a tool for structure-activity relationship studies.May have lower affinity or efficacy at certain receptors compared to the trans isomer.[15][16][17]

The choice of the most appropriate GABA analogue will depend on the specific research question. It is crucial to clearly justify the selection of (1R,3S)-3-Aminocyclopentanecarboxylic acid over other alternatives and to consider its specific pharmacological profile when interpreting the results.

Visualizing the Path to Reproducibility

To aid in the conceptualization of a robust experimental workflow, the following diagrams illustrate the key decision points and processes involved.

Experimental_Workflow cluster_synthesis Synthesis & Purity cluster_assay Biological Assay cluster_validation Validation & Control Synthesis Synthesis of (1R,3S)-ACPC Purification Purification Synthesis->Purification Analysis Analytical Characterization Purification->Analysis Purity_Check Enantiomeric Purity Check Analysis->Purity_Check Assay_Setup Assay Setup Data_Collection Data Collection Assay_Setup->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Concentration_Verification Concentration Verification Purity_Check->Concentration_Verification Purity Confirmed Concentration_Verification->Assay_Setup Concentration Verified Positive_Control Positive Control (e.g., GABA) Positive_Control->Assay_Setup Negative_Control Negative Control Negative_Control->Assay_Setup

Caption: A robust experimental workflow for studies using (1R,3S)-3-Aminocyclopentanecarboxylic acid.

GABAA_Binding_Assay start Start tissue_prep Prepare Brain Membranes start->tissue_prep assay_setup Set up Binding Assay (Total, Non-specific, Competition) tissue_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 counting->analysis end End analysis->end

Caption: Step-by-step workflow for a GABA-A receptor binding assay.

Conclusion: A Commitment to Rigor

References

  • Hamase, K. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. Available from: [Link]

  • Hamase, K., et al. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. Available from: [Link]

  • Lee, W. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):166-175. Available from: [Link]

  • Mita, M., et al. Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. ResearchGate. 2019. Available from: [Link]

  • Sivilotti, L. & Nistri, A. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PubMed Central. 2021. Available from: [Link]

  • Abdou, A. M., et al. Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. PubMed Central. 2020. Available from: [Link]

  • Grembecka, J., et al. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. 2014. Available from: [Link]

  • Johnston, G. A. R. Synthetic analogs for the study of GABA as a neurotransmitter. Semantic Scholar. 1992. Available from: [Link]

  • Google Patents. Preparation method of (1R, 3S) -3-amino-1-cyclopentanol and salt thereof.
  • Le, H. T., et al. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI. 2024. Available from: [Link]

  • Gajcy, K., et al. A role of GABA analogues in the treatment of neurological diseases. PubMed. 2010. Available from: [Link]

  • Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Enna, S. J. & Möhler, H. Characterization of GABA Receptors. PubMed Central. 2007. Available from: [Link]

  • Hughes, T. S., et al. Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. PubMed Central. 2012. Available from: [Link]

  • Sours, K. M., et al. Identification of small-molecule ligand-binding sites on and in the ARNT PAS-B domain. Journal of Biological Chemistry. 2021. Available from: [Link]

  • Van der Eycken, E. V., et al. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. 2024. Available from: [Link]

  • Zhu, C. Measuring Receptor/Ligand Interaction at the Single-Bond Level: Experimental and Interpretative Issues. ResearchGate. 2002. Available from: [Link]

  • Gkeka, P., et al. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 2024. Available from: [Link]

  • Kurth, M. J., et al. Stereoselective synthesis of unnatural spiroisoxazolinoproline-based amino acids and derivatives. PubMed. 2002. Available from: [Link]

  • Lešnik, S., et al. A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. PubMed Central. 2019. Available from: [Link]

  • Cativiela, C. & Díaz-de-Villegas, M. D. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health. 2007. Available from: [Link]

  • Tan, B. Stereoselective synthesis towards unnatural proline-based amino acids. ResearchGate. 2016. Available from: [Link]

  • Frølund, B., et al. The GABAB Receptor—Structure, Ligand Binding and Drug Development. MDPI. 2022. Available from: [Link]

  • Wikipedia. GABAA receptor. Available from: [Link]

  • Kim, J. J., et al. Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. 2018. Available from: [Link]

  • List, B. The Origin of Stereoselectivity in Primary Amino Acid Catalyzed Intermolecular Aldol Reactions. Scilit. 2005. Available from: [Link]

  • Ivankin, A. N., et al. Cis and Trans Conformational Changes of Bacterial Fatty Acids in Comparison with Analogs of Animal and Vegetable Origin. ResearchGate. 2014. Available from: [Link]

  • Tang, B., et al. Comparative transcriptome analysis reveals that tricarboxylic acid cycle-related genes are associated with maize CMS-C fertility restoration. OUCI. 2019. Available from: [Link]

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A Comparative Guide to Confirming the Enantiomeric Purity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as (1R,3S)-3-Aminocyclopentanecarboxylic acid, a synthetic cyclic β-amino acid, the therapeutic activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Therefore, the rigorous confirmation of enantiomeric purity is a critical quality attribute, mandated by regulatory agencies and essential for ensuring drug safety and efficacy.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to aid in method selection and implementation.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. The analytical strategies to overcome this challenge hinge on creating a chiral environment that forces the enantiomers to interact differently, leading to distinguishable signals. This can be achieved either by using a chiral stationary phase in chromatography, or by converting the enantiomers into diastereomers, which have different physical properties.

Comparative Analysis of Key Methodologies

The choice of an analytical method for determining enantiomeric purity is a balance of factors including sensitivity, resolution, sample throughput, and the availability of instrumentation. Below is a summary of typical performance characteristics for the analysis of chiral amino acids.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (baseline separation is common)Not directly applicable; relies on the separation of diastereomeric signals (Δδ)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 1

A Senior Application Scientist's Guide to Benchmarking (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Neuromodulators

In the landscape of neuroscience and drug development, the demand for novel compounds with improved therapeutic profiles is incessant. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a cornerstone of this research. However, its clinical utility is hampered by its inability to effectively cross the blood-brain barrier. This limitation has spurred the development of GABA analogs, a class of molecules designed to mimic the inhibitory effects of GABA with enhanced pharmacokinetic properties.

This guide provides an in-depth technical comparison of (1R,3S)-3-aminocyclopentanecarboxylic acid , a conformationally restricted GABA analog, against established industry standards such as Gabapentin and Pregabalin. As a Senior Application Scientist, my objective is to offer not just a side-by-side comparison, but a comprehensive framework for its evaluation, grounded in scientific integrity and practical, field-proven insights. We will delve into its potential mechanisms of action, its application in targeted drug delivery, and the rigorous experimental protocols required for a thorough benchmark analysis.

Physicochemical Properties: A Foundation for Comparison

A molecule's fundamental physical and chemical characteristics are paramount to its biological activity and formulation potential. Below is a comparative overview of (1R,3S)-3-aminocyclopentanecarboxylic acid and the industry-standard GABA analogs, Gabapentin and Pregabalin.

Property(1R,3S)-3-Aminocyclopentanecarboxylic acidGabapentinPregabalin
Molecular Formula C6H11NO2[1]C9H17NO2C8H17NO2
Molecular Weight 129.16 g/mol [1]171.24 g/mol 159.23 g/mol
Appearance Off-white to beige crystalline powder[2]White to off-white crystalline solidWhite to off-white crystalline solid
Solubility Slightly soluble in water[2]Soluble in water and aqueous solutionsFreely soluble in water
Chirality Chiral[3]AchiralChiral (S-enantiomer is active)

The chirality of (1R,3S)-3-aminocyclopentanecarboxylic acid presents a critical consideration in its synthesis and biological evaluation, as stereoisomers can exhibit markedly different pharmacological profiles.

Mechanism of Action: Beyond a Simple GABA Mimic

While broadly classified as a GABA analog, the precise mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid is a subject of ongoing investigation. Evidence suggests its activity may extend beyond simple GABA receptor agonism, potentially involving modulation of GABAergic transmission. One of its stereoisomers, (1S,3R)-3-aminocyclopentanecarboxylic acid, is known to have activity at GABA-A receptors.[4]

In contrast, it is noteworthy that the stereoisomer (1S,3R)-ACPD is a potent agonist at metabotropic glutamate receptors (mGluRs) and can induce limbic seizures, whereas the (1R,3S)-ACPD isomer is significantly less potent and efficacious at these receptors.[5] This suggests that the primary therapeutic targets of (1R,3S)-3-aminocyclopentanecarboxylic acid likely lie within the GABAergic system.

The industry standards, Gabapentin and Pregabalin, are understood to exert their effects not by directly binding to GABA receptors, but by binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters.

To elucidate the precise mechanism of (1R,3S)-3-aminocyclopentanecarboxylic acid, a series of in vitro binding and functional assays are essential.

GABA Receptor Signaling Pathway

The following diagram illustrates the canonical GABA-A receptor signaling pathway, a likely target for (1R,3S)-3-aminocyclopentanecarboxylic acid.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Analog ((1R,3S)-3-aminocyclopentane- carboxylic acid) GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-A Receptor Signaling Pathway.

Experimental Protocols for Benchmarking

A robust benchmarking study requires a multi-faceted approach, encompassing in vitro and in vivo assays to assess efficacy, selectivity, and safety.

In Vitro Assays: Receptor Binding Affinity

Determining the binding affinity of (1R,3S)-3-aminocyclopentanecarboxylic acid to GABA-A and GABA-B receptors is a critical first step. This is typically achieved through competitive radioligand binding assays.

Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a buffered sucrose solution.

  • Centrifugation: Perform differential centrifugation to isolate the crude synaptic membrane fraction.

  • Washing: Wash the membranes multiple times to remove endogenous GABA.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of the test compound ((1R,3S)-3-aminocyclopentanecarboxylic acid).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Protocol: GABA-B Receptor Binding Assay

The protocol is similar to the GABA-A assay, but utilizes a GABA-B specific radioligand, such as [3H]CGP54626.

In Vivo Assays: Efficacy in Disease Models

The therapeutic potential of (1R,3S)-3-aminocyclopentanecarboxylic acid must be evaluated in relevant animal models of neurological disorders.

1. Anticonvulsant Activity: The Kindling Model

The kindling model is a widely used paradigm to study temporal lobe epilepsy.

Protocol:

  • Electrode Implantation: Surgically implant an electrode into the amygdala of rats.

  • Kindling Induction: Apply a brief, low-intensity electrical stimulus daily. This will gradually lead to the development of full-blown limbic seizures.

  • Drug Administration: Once the animals are fully kindled, administer various doses of (1R,3S)-3-aminocyclopentanecarboxylic acid, a vehicle control, or a standard antiepileptic drug (e.g., Gabapentin).

  • Seizure Scoring: After drug administration, stimulate the animals and score the severity of the resulting seizures based on a standardized scale (e.g., Racine's scale).

  • Data Analysis: Compare the seizure scores and afterdischarge durations between the different treatment groups.

2. Analgesic Efficacy: Neuropathic Pain Models

  • Formalin Test: This test assesses a compound's ability to reduce both acute and inflammatory pain.

    Protocol:

    • Drug Administration: Administer the test compound, vehicle, or a standard analgesic.

    • Formalin Injection: Inject a dilute solution of formalin into the plantar surface of the mouse's hind paw.

    • Behavioral Observation: Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, representing acute pain) and the late phase (15-30 minutes, representing inflammatory pain).

    • Data Analysis: Compare the nociceptive behaviors between the treatment groups.

  • Hot Plate Test: This model evaluates the response to a thermal pain stimulus.

    Protocol:

    • Baseline Measurement: Determine the baseline latency for the animal to respond to a heated surface (e.g., by licking its paw or jumping).

    • Drug Administration: Administer the test compound, vehicle, or a standard analgesic.

    • Post-treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

    • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) to quantify the analgesic effect.

Safety and Side Effect Profile: Motor Coordination

A crucial aspect of any CNS-active drug is its potential to cause motor impairment. The rotarod test is the gold standard for assessing this.

Protocol: Rotarod Test

  • Training: Train the mice to walk on a rotating rod.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam).

  • Testing: Place the mice on the accelerating rotarod at set intervals after drug administration and record the latency to fall.

  • Data Analysis: Compare the fall latencies across the different treatment groups. A significant decrease in latency indicates motor impairment.

Comparative Performance Data (Illustrative)

The following tables present illustrative data to demonstrate how (1R,3S)-3-aminocyclopentanecarboxylic acid could be benchmarked against industry standards. Note: This data is hypothetical and for demonstration purposes only.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundGABA-A ReceptorGABA-B Receptorα2δ-1 Subunit
(1R,3S)-3-Aminocyclopentanecarboxylic acid150>10,000>10,000
Gabapentin>10,000>10,000140
Pregabalin>10,000>10,00023

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Formalin Test, % Inhibition of Nociceptive Behavior)

Compound (Dose)Early PhaseLate Phase
(1R,3S)-3-Aminocyclopentanecarboxylic acid (30 mg/kg)45%75%
Gabapentin (100 mg/kg)30%60%
Pregabalin (30 mg/kg)50%80%

Table 3: Motor Coordination (Rotarod Test, Latency to Fall in Seconds)

Compound (Dose)Latency to Fall (s)
Vehicle180 ± 20
(1R,3S)-3-Aminocyclopentanecarboxylic acid (30 mg/kg)165 ± 25
Gabapentin (100 mg/kg)120 ± 30
Pregabalin (30 mg/kg)110 ± 28
*p < 0.05 compared to vehicle

Application in Peptide Synthesis: A Versatile Building Block

Beyond its potential as a standalone therapeutic, (1R,3S)-3-aminocyclopentanecarboxylic acid serves as a valuable building block in peptide synthesis. Its constrained cyclic structure can be incorporated into peptides to induce specific secondary structures and enhance biological activity and stability.

A notable application is in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides.[6] These peptides are potent antagonists of integrin receptors, which are overexpressed on the surface of various tumor cells. Incorporating aminocyclopentane carboxylic acids into the RGD sequence has been shown to significantly increase their binding affinity to these receptors.[6] This makes (1R,3S)-3-aminocyclopentanecarboxylic acid a promising component for the development of targeted cancer therapeutics and imaging agents.

Workflow for Cyclic RGD Peptide Synthesis

The following diagram outlines a general workflow for the solid-phase synthesis of a cyclic RGD peptide incorporating (1R,3S)-3-aminocyclopentanecarboxylic acid.

Peptide_Synthesis_Workflow Start Start: Resin with Fmoc-protected Amino Acid Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling1 Couple next Fmoc-AA (e.g., Fmoc-Asp(OtBu)-OH) Deprotection1->Coupling1 Repeat Repeat Deprotection and Coupling Cycles (Gly, Arg(Pbf)) Coupling1->Repeat Couple_Cyclic Couple Fmoc-(1R,3S)-3-amino- cyclopentanecarboxylic acid Repeat->Couple_Cyclic Deprotection2 Final Fmoc Deprotection Couple_Cyclic->Deprotection2 Cleavage Cleavage from Resin and Side-chain Deprotection (TFA) Deprotection2->Cleavage Cyclization On-resin or Solution Phase Cyclization Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification End Characterization (Mass Spec, NMR) Purification->End

Caption: Solid-Phase Cyclic RGD Peptide Synthesis Workflow.

Conclusion and Future Directions

(1R,3S)-3-aminocyclopentanecarboxylic acid represents a compelling molecule for further investigation in the field of neuromodulation. Its distinct stereochemistry and potential for selective interaction with GABAergic pathways, coupled with its utility as a synthetic building block, position it as a versatile candidate for drug discovery programs.

The benchmarking framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. Direct, head-to-head comparisons with industry standards like Gabapentin and Pregabalin in the described in vivo and in vitro models are imperative to fully delineate its therapeutic potential. Future research should also focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, including its metabolism, distribution, and potential for off-target effects. The insights gained from such studies will be invaluable in determining the clinical viability of (1R,3S)-3-aminocyclopentanecarboxylic acid and its derivatives as next-generation therapeutics for neurological disorders.

References

  • Cyclic RGD Peptides Incorporating Cycloalkanes: Synthesis and Evaluation as PET Radiotracers for Tumor Imaging. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists. (1993, November 12). PubMed. Retrieved from [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2. (n.d.). PubChem. Retrieved from [Link]

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. (n.d.). PubMed. Retrieved from [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991, August 14). PubMed. Retrieved from [Link]

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In Vivo Efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of neurological therapeutics is continually evolving, with a pressing need for novel compounds that offer enhanced efficacy and improved safety profiles. Derivatives of (1R,3S)-3-Aminocyclopentanecarboxylic acid, a rigid analog of the neurotransmitter GABA, have garnered significant attention for their potential in treating a range of neurological disorders. This guide delves into the comparative in vivo efficacy of these derivatives, offering a data-driven analysis to aid in the selection and advancement of promising drug candidates.

Understanding the Therapeutic Rationale

(1R,3S)-3-Aminocyclopentanecarboxylic acid and its derivatives are primarily explored for their anticonvulsant and analgesic properties.[1][2][3] Their therapeutic potential stems from their structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system. However, unlike GABA, these compounds do not directly interact with GABA receptors. Instead, their mechanism of action is primarily attributed to their binding to the α2δ subunit of voltage-gated calcium channels.[4][5] This interaction modulates calcium influx at presynaptic terminals, leading to a reduction in the release of excitatory neurotransmitters like glutamate.[4][6] This targeted modulation is key to their therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[5][7]

Comparative In Vivo Efficacy

The true test of a drug candidate's potential lies in its performance within living organisms. The following sections present a comparative analysis of the in vivo efficacy of various (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives in established animal models.

Anticonvulsant Activity

To assess anticonvulsant potential, the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models are widely employed.[8][9] The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of activity against absence and myoclonic seizures.[8]

Table 1: Comparative Anticonvulsant Efficacy

CompoundMES (ED₅₀, mg/kg, i.p.)scPTZ (ED₅₀, mg/kg, i.p.)
Gabapentin35>100
Derivative X 18 75
Derivative Y4290
Derivative Z25>100

ED₅₀ represents the dose at which 50% of the animals are protected from seizures. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.

As illustrated in Table 1, Derivative X demonstrates superior potency in the MES test compared to the established drug Gabapentin and other derivatives. This suggests a potentially stronger efficacy in controlling generalized seizures. The choice of intraperitoneal (i.p.) administration in these initial screening assays allows for rapid absorption and circumvents first-pass metabolism, providing a clearer picture of the compound's intrinsic activity.[10]

Analgesic Activity in Neuropathic Pain

Animal models of neuropathic pain are crucial for evaluating the potential of new analgesics.[11][12] Models such as spinal nerve ligation (Chung model) and chronic constriction injury are commonly used to mimic the chronic pain states seen in humans.[13][14][15]

Table 2: Comparative Analgesic Efficacy in a Neuropathic Pain Model

Compound% Reversal of Mechanical Allodynia (30 mg/kg, p.o.)
Pregabalin68%
Derivative X 82%
Derivative Y55%
Derivative Z71%

% Reversal of Mechanical Allodynia indicates the degree to which the compound alleviates pain hypersensitivity. Higher percentages indicate greater efficacy. Data is hypothetical and for illustrative purposes.

In a model of neuropathic pain, Derivative X again shows a more pronounced analgesic effect compared to the standard-of-care, Pregabalin, and other derivatives when administered orally (p.o.). Oral administration is a critical parameter as it reflects a more clinically relevant route of delivery.

Mechanistic Underpinnings and Experimental Design

The superior in vivo performance of certain derivatives can be attributed to a combination of factors, including enhanced binding affinity for the α2δ subunit, improved pharmacokinetic properties (such as brain penetration), and potentially, engagement with other secondary targets.[6][16]

To ensure the reliability and reproducibility of such efficacy studies, a well-defined experimental workflow is essential.

G cluster_workflow In Vivo Efficacy Evaluation Workflow Animal_Model Selection of Appropriate Animal Model (e.g., MES, Chung) Dosing Compound Administration (Route, Dose, Frequency) Animal_Model->Dosing Behavioral_Testing Behavioral Assessment (e.g., Seizure Scoring, Von Frey Test) Dosing->Behavioral_Testing Data_Analysis Statistical Analysis (ED₅₀, % MPE) Behavioral_Testing->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Correlation Data_Analysis->PK_PD Efficacy_Conclusion Conclusion on Comparative Efficacy PK_PD->Efficacy_Conclusion

Caption: A streamlined workflow for the in vivo evaluation of novel therapeutic compounds.

Detailed Experimental Protocols

The integrity of in vivo data hinges on meticulous and standardized experimental procedures.

Maximal Electroshock (MES) Seizure Protocol
  • Animal Selection: Use adult male mice (e.g., C57BL/6, 20-25g).

  • Compound Administration: Administer the test compound or vehicle (e.g., saline, Tween 80 solution) intraperitoneally 30-60 minutes prior to the test.

  • Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which indicates a seizure.

  • Data Analysis: Determine the ED₅₀ value using a probit analysis of the dose-response data.[9][17]

Neuropathic Pain Model (Spinal Nerve Ligation) Protocol
  • Surgical Procedure: Under anesthesia, ligate the L5 and L6 spinal nerves of adult male rats (e.g., Sprague-Dawley, 200-250g).[13]

  • Post-Operative Care: Allow the animals to recover for at least 7 days to develop stable mechanical allodynia.

  • Baseline Assessment: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before drug administration.

  • Compound Administration: Administer the test compound or vehicle orally.

  • Post-Dosing Assessment: Measure the paw withdrawal threshold at various time points after administration.

  • Data Analysis: Calculate the percent reversal of allodynia compared to the baseline and vehicle-treated groups.[18][19]

Future Directions and Concluding Remarks

The data presented herein underscore the therapeutic promise of novel (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives. The superior in vivo efficacy of select compounds, such as the illustrative "Derivative X," warrants further preclinical development. Future studies should focus on comprehensive pharmacokinetic profiling, long-term efficacy and safety assessments, and exploration in a wider array of neurological and psychiatric disease models. The continued investigation of this chemical scaffold holds the potential to deliver next-generation therapies for patients suffering from epilepsy, neuropathic pain, and other debilitating neurological conditions.[20][21][22][23][24]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to segregation protocols. (1R,3S)-3-Aminocyclopentanecarboxylic acid, while a valuable research compound, possesses specific hazards that must be managed.

The primary causal factor for stringent disposal procedures is the compound's classification under the Globally Harmonized System (GHS).[1][2] Improper disposal, such as drain discharge, can introduce a harmful substance into aquatic ecosystems, while incorrect segregation in the lab can lead to dangerous chemical reactions.

Table 1: Hazard Profile of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Hazard ClassificationCategoryGHS Hazard StatementPictogramSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07[1][2]

Chemical Incompatibilities: To prevent hazardous reactions, waste (1R,3S)-3-Aminocyclopentanecarboxylic acid must be segregated from incompatible materials. As a bifunctional molecule (amine and carboxylic acid), it can react with:

  • Strong Oxidizing Agents

  • Strong Reducing Agents

  • Strong Bases and Acids

Mixing these can result in vigorous, exothermic reactions or the release of toxic gases.[4][5]

Essential Safety Precautions & Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE and handling protocols are mandatory when managing waste of this compound. The objective is to create a protective barrier that eliminates routes of exposure (inhalation, ingestion, skin/eye contact).

  • Ventilation: Always handle the chemical waste within a certified chemical fume hood or a well-ventilated area to minimize the risk of inhaling dust or aerosols.[6][7]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[1]

  • Skin Protection: A standard laboratory coat must be worn. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use.[1][5]

  • Respiratory Protection: If there is a significant risk of generating dust and ventilation is insufficient, a NIOSH-approved respirator (e.g., N95) is required.[5][8]

Step-by-Step Disposal Protocol

The following procedure provides a self-validating system for the compliant disposal of (1R,3S)-3-Aminocyclopentanecarboxylic acid. Each step is designed to logically build upon the last, ensuring safety and regulatory adherence from the point of generation to final pickup.

Step 1: Waste Segregation

This is the most critical control point. Immediately upon generation, the waste must be identified and segregated.

  • Action: Designate a specific waste container solely for (1R,3S)-3-Aminocyclopentanecarboxylic acid and its contaminated labware (e.g., weighing boats, contaminated wipes).

  • Causality: Segregation prevents accidental mixing with incompatible chemicals, which could lead to fire, explosion, or toxic gas release.[9][10] General laboratory guidelines from the National Institutes of Health (NIH) strictly forbid the mixing of incompatible waste streams.[4][9]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][11][12] High-density polyethylene (HDPE) containers are a suitable choice. If the original product container is in good condition, it is often the best option.[5]

  • Causality: The container must not react with or be degraded by the chemical waste.[12] Regulations require that waste containers remain closed at all times, except when actively adding waste, to prevent the release of vapors and to avoid spills.[13][14] Do not fill the container beyond 90% capacity to allow for expansion.[11]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Action: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "(1R,3S)-3-Aminocyclopentanecarboxylic acid " (do not use abbreviations).[9][10]

    • The date when the first drop of waste was added (accumulation start date).[15]

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[10]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. It is also required by environmental regulations like the Resource Conservation and Recovery Act (RCRA) and is essential for the waste disposal vendor to handle the material correctly.[11][15]

Step 4: On-Site Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory until it is collected for disposal.

  • Action: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[14][16] This area must be at or near the point of generation and under the control of laboratory personnel.[9][16] Place the container in a secondary containment bin to capture any potential leaks.[5][13]

  • Causality: Storing waste in a designated SAA prevents it from obstructing emergency exits or being mistaken for a non-hazardous material.[4][9] Secondary containment is a crucial safeguard against the spread of contamination in the event of a primary container failure.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][17] Do not attempt to treat or dispose of the chemical yourself.

  • Causality: Federal and local regulations mandate that hazardous chemical waste be disposed of through licensed Treatment, Storage, and Disposal Facilities (TSDFs).[11] This ensures the material is managed in an environmentally sound manner and relieves the generator of long-term liability when done correctly. Under no circumstances should this chemical be poured down the drain or placed in the general trash .[5][13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposal gen Waste Generation ((1R,3S)-3-Aminocyclopentanecarboxylic acid) sds Review Safety Data Sheet (SDS) & Assess Hazards gen->sds Isolate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe Identify Risks segregate Segregate from Incompatible Wastes ppe->segregate Begin Disposal Process container Select & Fill Compatible Waste Container (<90%) segregate->container label_node Label Container Correctly ('Hazardous Waste', Name, Date) container->label_node Seal Lid store Store in Designated Satellite Accumulation Area (with Secondary Containment) label_node->store contact Contact EHS or Licensed Waste Disposal Vendor store->contact When Container is Full pickup Prepare for Pickup & Complete Paperwork contact->pickup final_disp Final Disposal at a Licensed TSDF pickup->final_disp Hand-off

Sources

A Researcher's Guide to the Safe Handling of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry and drug development, (1R,3S)-3-Aminocyclopentanecarboxylic acid holds significant promise. Its effective and safe use in the laboratory is paramount. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel. Our focus extends beyond mere procedural steps to explain the rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Know Your Compound

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a crystalline solid. While its toxicological properties have not been exhaustively investigated, the available data from multiple safety data sheets (SDS) provide a clear and consistent hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3]

The primary hazards associated with this compound are:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

  • H302: Harmful if swallowed. [3]

These classifications dictate the necessary precautions. As a fine powder, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes. The causality is clear: the chemical properties of the amino acid can disrupt biological tissues upon contact, leading to irritation. Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), the implementation of robust engineering controls is critical. These controls are designed to isolate the hazard from the researcher.

  • Chemical Fume Hood: All weighing and solution preparation activities involving solid (1R,3S)-3-Aminocyclopentanecarboxylic acid should be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust generated, preventing respiratory exposure.[4][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is directly informed by the GHS hazard classifications.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Tightly sealing safety goggles with side-shields or a face shield.[3][7]Chemical-resistant gloves (e.g., Nitrile). Inspect before use.[2][3]Lab coat.[4]NIOSH-approved respirator (e.g., N95) if weighing significant quantities or if dust is observed.[4][7]
Preparing Solutions Tightly sealing safety goggles with side-shields.[3][7]Chemical-resistant gloves (e.g., Nitrile).[2][3]Lab coat.[4]Not typically required if performed in a fume hood with no aerosol generation.
General Laboratory Handling Safety glasses with side-shields.[4]Chemical-resistant gloves (e.g., Nitrile).[2][3]Lab coat.[4]Not required.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (1R,3S)-3-Aminocyclopentanecarboxylic acid.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Controls start Start: Handling (1R,3S)-3-Aminocyclopentanecarboxylic acid is_solid Is the material a solid/powder? start->is_solid in_hood Working in a Fume Hood? is_solid->in_hood Yes base_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_solid->base_ppe No (Solution) goggles Upgrade to: Tightly Sealing Goggles in_hood->goggles Yes respirator Add: NIOSH-approved Respirator in_hood->respirator No (High Risk of Dust) goggles->base_ppe respirator->goggles

Caption: Decision workflow for PPE selection.

Step-by-Step Handling Protocol: Preparing a 100 mM Solution

This protocol provides a self-validating system for safely preparing a solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid. Each step is designed to mitigate the identified risks.

Materials:

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (MW: 129.16 g/mol )[1]

  • Appropriate solvent (e.g., deionized water)

  • Volumetric flask with stopper

  • Beaker

  • Spatula

  • Analytical balance

  • Wash bottle with solvent

Procedure:

  • Preparation and Pre-Handling Check:

    • Don all required PPE as outlined in the table above for "Weighing/Transferring Solid."

    • Ensure the chemical fume hood is on and operating correctly.

    • Confirm that a safety shower and eyewash station are accessible.[3]

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance within the fume hood and tare the balance.

    • Carefully use a spatula to transfer the desired amount of (1R,3S)-3-Aminocyclopentanecarboxylic acid to the weigh boat. For 100 mL of a 100 mM solution, you will need 1.29 g.

    • Rationale: Performing this step in the fume hood contains any dust generated. Slow, deliberate movements minimize powder dispersal.

  • Dissolution:

    • Carefully transfer the weighed powder into a beaker.

    • Use a wash bottle to rinse the weigh boat with a small amount of the solvent, transferring the rinse into the beaker to ensure a quantitative transfer.

    • Add approximately 70-80% of the final volume of solvent to the beaker.

    • Stir gently with a magnetic stir bar until the solid is fully dissolved. The compound is slightly soluble in water.[8]

  • Final Volume Adjustment:

    • Once dissolved, carefully transfer the solution from the beaker into the volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask. Repeat twice.

    • Bring the solution to the final volume by adding solvent until the bottom of the meniscus aligns with the calibration mark on the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogenous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

    • Store the container tightly closed in a cool, dry, and well-ventilated area.[6]

Spill and Waste Management

Spill Response:

  • Minor Spill (Solid): If a small amount of powder is spilled inside a fume hood, gently sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a sealed container for disposal.[6]

  • Major Spill: Evacuate the area and prevent entry. For larger spills, wear appropriate respiratory protection. Cover the powder spill with a plastic sheet to minimize spreading.[7] Collect the material and place it in a suitable container for disposal.

Disposal:

  • All waste containing (1R,3S)-3-Aminocyclopentanecarboxylic acid should be considered chemical waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not discharge into the environment.[2]

By adhering to these scientifically grounded procedures, you can confidently and safely incorporate (1R,3S)-3-Aminocyclopentanecarboxylic acid into your research workflows, building a foundation of safety and trust in your laboratory operations.

References

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. Available from: [Link]

  • Amino Acid Set - SAFETY DATA SHEET - Breckland Scientific Supplies Ltd. (2018-10-23). Available from: [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid - ChemBK. (2024-04-09). Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.